Product packaging for 5,7-Dodecadien-1-ol(Cat. No.:)

5,7-Dodecadien-1-ol

Cat. No.: B1638258
M. Wt: 182.30 g/mol
InChI Key: JUDKGQZMLJXRJX-BSWSSELBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dodecadien-1-ol is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B1638258 5,7-Dodecadien-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(5E,7E)-dodeca-5,7-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7+

InChI Key

JUDKGQZMLJXRJX-BSWSSELBSA-N

Isomeric SMILES

CCCC/C=C/C=C/CCCCO

Canonical SMILES

CCCCC=CC=CCCCCO

Origin of Product

United States

Foundational & Exploratory

Unveiling (5E,7Z)-5,7-dodecadien-1-ol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E,7Z)-5,7-dodecadien-1-ol is a conjugated dienyl alcohol identified as a key component of the female sex pheromone of the Yunnan pine caterpillar moth, Dendrolimus houi. The precise stereochemistry of this molecule is critical for its biological activity, playing a vital role in chemical communication and mating behavior of this significant forest pest. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed experimental protocols for the synthesis and characterization of (5E,7Z)-5,7-dodecadien-1-ol, intended for researchers in chemical ecology, organic synthesis, and drug development.

Discovery and Biological Significance

The discovery of (5E,7Z)-5,7-dodecadien-1-ol is rooted in the study of insect chemical communication. Initially, research into the sex pheromones of various Dendrolimus species, a genus of destructive forest pests, primarily identified the (5Z,7E) isomer of 5,7-dodecadien-1-ol and its derivatives as the major active components[1]. However, detailed analysis of the pheromone gland extracts of the Yunnan pine caterpillar moth, Dendrolimus houi, revealed a different stereochemistry.

A pivotal study identified (5E,7Z)-dodecadien-1-ol (E5,Z7-12:OH), along with its corresponding acetate and aldehyde, as the primary sex pheromone components for this specific species[1]. This discovery underscored the remarkable specificity of pheromone reception in insects, where subtle changes in the geometry of double bonds can lead to species differentiation in mate recognition. This specificity is a cornerstone of chemical ecology and provides a foundation for the development of species-specific pest management strategies.

The biological function of (5E,7Z)-5,7-dodecadien-1-ol is to attract male Dendrolimus houi moths. The molecule is released by the female, and upon reaching the antennae of a male, it initiates a signal transduction cascade that leads to a behavioral response, namely upwind flight towards the female for mating.

Isolation from Natural Sources

The initial identification of (5E,7Z)-5,7-dodecadien-1-ol from Dendrolimus houi involved the extraction and analysis of female pheromone glands. While large-scale isolation from natural sources is impractical for commercial use, the methodology is crucial for initial discovery and structural elucidation.

Experimental Protocol: Pheromone Gland Extraction and Analysis
  • Gland Excision: Pheromone glands are typically excised from the abdominal tips of virgin female moths during their calling period (the time of pheromone release).

  • Solvent Extraction: The excised glands are immersed in a low-boiling point, high-purity solvent such as hexane or dichloromethane for a period ranging from several minutes to a few hours to extract the lipid-soluble pheromone components.

  • Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to avoid degradation of the volatile pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract is analyzed by GC-MS to separate and identify the individual components. The retention time and mass spectrum of the natural product are compared to those of synthetic standards of all possible isomers to confirm the structure as (5E,7Z)-5,7-dodecadien-1-ol.

  • Electroantennographic Detection (EAD): To confirm biological activity, the effluent from the gas chromatograph can be passed over a male moth antenna. An electrical response from the antenna, detected by an electroantennogram, at the same retention time as the compound of interest confirms its role as a pheromone.

Stereoselective Synthesis

Due to the low abundance of the pheromone in individual insects, chemical synthesis is the only practical source of (5E,7Z)-5,7-dodecadien-1-ol for research and commercial applications. The synthesis must be stereoselective to produce the desired (5E,7Z) isomer in high purity. A common strategy involves the construction of a key intermediate, an enyne, followed by stereoselective reduction of the triple bond.

Experimental Protocol: Stereoselective Synthesis of (5E,7Z)-5,7-dodecadien-1-ol

This synthesis is adapted from established methods for related isomers, with modifications to achieve the desired stereochemistry.

Step 1: Synthesis of (E)-7-dodecen-5-yn-1-ol (a key intermediate)

A common route to this intermediate involves a palladium-catalyzed coupling reaction.

Step 2: Stereoselective Reduction to (5E,7Z)-5,7-dodecadien-1-ol

The key to forming the Z-double bond at the 7-position is the stereoselective reduction of the conjugated triple bond.

  • Activation of Zinc: Zinc dust is activated by sequential washing with a dilute acid (e.g., 3% HCl), followed by rinsing with distilled water, and then treatment with aqueous solutions of copper(II) acetate and silver nitrate. This creates a highly active Zn(Cu,Ag) couple.

  • Reduction Reaction: The precursor, (E)-7-dodecen-5-yn-1-ol, is dissolved in a mixture of methanol and water. The activated zinc is added, and the mixture is stirred at an elevated temperature (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction is monitored by gas chromatography.

  • Workup and Purification: Upon completion, the remaining zinc is filtered off. The filtrate is concentrated to remove most of the methanol, and the aqueous residue is extracted with an organic solvent (e.g., a 1:1 mixture of ether and hexane). The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield pure (5E,7Z)-5,7-dodecadien-1-ol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of (5E,7Z)-5,7-dodecadien-1-ol and its isomers.

Table 1: Synthesis Yield and Purity

StepProductTypical YieldPurity (by GC)
Stereoselective Reduction of Enynol Precursor(5E,7Z)-5,7-dodecadien-1-ol~85-95%>98%

Table 2: Gas Chromatography Data (Kovats Retention Indices)

CompoundNon-polar column (e.g., DB-5)Polar column (e.g., DB-Wax)
(5E,7Z)-5,7-dodecadien-1-ol acetate16402071-2072
(5Z,7E)-5,7-dodecadien-1-ol acetateNot available2075-2087

Note: Data for the acetate is often reported as it is more amenable to GC analysis. The alcohol will have a different retention index.

Spectroscopic Characterization

The structural confirmation of (5E,7Z)-5,7-dodecadien-1-ol relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS):

  • Electron Ionization (EI) GC-MS: The mass spectrum of the (5Z,7E) isomer shows characteristic fragmentation patterns. The molecular ion peak (M+) is typically observed at m/z 182. Other significant fragments include those resulting from the loss of water (m/z 164) and cleavage at various points along the carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 3: Predicted ¹H and ¹³C NMR Data for (5E,7Z)-5,7-dodecadien-1-ol

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityJ (Hz)
1~62.5~3.64t~6.6
2~32.4~1.58p~6.6
3~25.5~1.40m
4~29.0~2.15q~7.0
5~130.0~5.6-5.8m
6~125.0~6.0-6.3m
7~128.0~5.3-5.5m
8~132.0~5.9-6.1m
9~35.0~2.10q~7.3
10~22.5~1.40m
11~13.9~0.90t~7.4
12~14.0~0.92t~7.5
OH-Variablebr s

Note: These are predicted values. Actual spectra should be acquired for confirmation.

Signaling Pathways and Logical Relationships

The biological activity of (5E,7Z)-5,7-dodecadien-1-ol is initiated upon its reception by the male moth's antenna, triggering a specific signaling cascade. The following diagrams illustrate the key processes.

experimental_workflow cluster_extraction Isolation & Identification cluster_synthesis Chemical Synthesis glands Pheromone Glands from D. houi extraction Solvent Extraction glands->extraction gcms GC-MS Analysis extraction->gcms ead Electroantennographic Detection gcms->ead precursor Enynol Precursor reduction Stereoselective Reduction precursor->reduction purification Chromatographic Purification reduction->purification product (5E,7Z)-5,7- dodecadien-1-ol purification->product

Caption: Workflow for the isolation and synthesis of (5E,7Z)-5,7-dodecadien-1-ol.

pheromone_signaling pheromone (5E,7Z)-5,7-dodecadien-1-ol pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph receptor Odorant Receptor (OR) Complex pbp->receptor Transport to receptor neuron Olfactory Receptor Neuron (ORN) receptor->neuron Activation signal Ion Channel Activation neuron->signal Depolarization response Signal to Brain & Behavioral Response signal->response

Caption: Pheromone reception and signaling pathway in male moths.

Conclusion

(5E,7Z)-5,7-dodecadien-1-ol is a fascinating example of the chemical specificity that governs insect communication. Its identification as a key pheromone component of Dendrolimus houi has opened avenues for the development of targeted and environmentally benign pest management strategies. The stereoselective synthesis of this compound is a critical undertaking, enabling further research into its biological activity and practical application. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to work with this important semiochemical.

References

An In-depth Technical Guide on 5,7-Dodecadien-1-ol: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z,7E)-5,7-Dodecadien-1-ol is a crucial semiochemical, acting as a primary sex pheromone component for numerous lepidopteran species, particularly within the Dendrolimus genus of pine moths. Understanding its natural distribution and biosynthetic pathways is paramount for developing effective and environmentally benign pest management strategies, such as mating disruption and attract-and-kill techniques. This technical guide provides a comprehensive overview of the known natural sources of 5,7-dodecadien-1-ol, detailed insights into its biosynthesis derived from fatty acid metabolism, and protocols for its extraction and analysis.

Natural Sources of this compound

(5Z,7E)-5,7-Dodecadien-1-ol has been identified as a key component of the female sex pheromone blend in several species of the genus Dendrolimus, which are significant forest pests. The precise composition of the pheromone blend, including the relative ratios of this compound and other compounds, is often species-specific and crucial for mate recognition.

SpeciesCommon NameOther Pheromone ComponentsRatio of (5Z,7E)-5,7-Dodecadien-1-ol to Other Components
Dendrolimus punctatusPine Caterpillar Moth(5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionateMajor component
Dendrolimus spectabilisPine Moth(5Z,7E)-5,7-dodecadien-1-yl acetateMajor component
Dendrolimus tabulaeformis(5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-yl propionate100:100:4.5 (Alcohol:Acetate:Propionate)[1]
Dendrolimus pini(Z5,E7)-dodecadienalMinor component
Dendrolimus superansSiberian Moth(Z5,E7)-dodecadienalMinor component
Dendrolimus kikuchiiSimao Pine Moth(5Z,7E)-5,7-dodecadien-1-yl acetate, (Z)-5-dodecen-1-yl acetate20:100:25 (Alcohol:Acetate:Z5-12:OAc)[1]
Dendrolimus houi(5E,7Z)-dodecadien-1-ol, (5E,7Z)-dodecadien-1-yl acetate, (5E,7Z)-dodecadienalThis species uses the (E,Z)-isomer.

Biosynthesis of (5Z,7E)-5,7-Dodecadien-1-ol

The biosynthesis of (5Z,7E)-5,7-dodecadien-1-ol in Dendrolimus species is a multi-step process originating from common fatty acid metabolism.[2][3] Studies in Dendrolimus punctatus have elucidated a pathway that involves fatty acid synthesis, a series of desaturation and chain-shortening steps, and a final reduction.[2][3]

The proposed biosynthetic pathway begins with palmitate (a C16 saturated fatty acid). This precursor undergoes a series of enzymatic modifications primarily within the pheromone gland of the female moth. The key enzymatic steps are:

  • Chain Elongation: Palmitate is elongated to stearate (C18).

  • Δ11-Desaturation: A Δ11-desaturase introduces a double bond at the 11th position of the stearoyl-CoA, forming (Z)-11-octadecenoate.

  • Chain Shortening (β-oxidation): The (Z)-11-octadecenoate undergoes one cycle of β-oxidation to yield (Z)-9-hexadecenoate.

  • Second Desaturation: A subsequent desaturation event, likely catalyzed by a Δ11-desaturase acting on the (Z)-9-hexadecenoate, results in the formation of a conjugated diene, (Z,E)-9,11-hexadecadienoate.[2][3]

  • Further Chain Shortening: Two more cycles of β-oxidation shorten the C16 diene to a C12 diene, (Z,E)-5,7-dodecadienoate.[2][3]

  • Reduction: Finally, a fatty acyl reductase (FAR) reduces the carboxyl group of (Z,E)-5,7-dodecadienoate to the corresponding alcohol, (5Z,7E)-5,7-dodecadien-1-ol.[2][3]

dot

Biosynthesis_of_5_7_Dodecadien_1_ol cluster_fas Fatty Acid Synthesis cluster_modification Pheromone Biosynthetic Pathway Palmitate Palmitate Stearate Stearate Palmitate->Stearate Chain Elongation Z11_18_Acyl (Z)-11-Octadecenoate Stearate->Z11_18_Acyl Δ11-Desaturase Z9_16_Acyl (Z)-9-Hexadecenoate Z11_18_Acyl->Z9_16_Acyl β-oxidation (1 cycle) ZE9_11_16_Acyl (Z,E)-9,11-Hexadecadienoate Z9_16_Acyl->ZE9_11_16_Acyl Desaturase ZE5_7_12_Acyl (Z,E)-5,7-Dodecadienoate ZE9_11_16_Acyl->ZE5_7_12_Acyl β-oxidation (2 cycles) Pheromone (5Z,7E)-5,7-Dodecadien-1-ol ZE5_7_12_Acyl->Pheromone Fatty Acyl Reductase

Figure 1: Proposed biosynthetic pathway of (5Z,7E)-5,7-dodecadien-1-ol in Dendrolimus.

Experimental Protocols

Pheromone Gland Extraction and Analysis

This protocol provides a general workflow for the extraction and identification of this compound from the pheromone glands of female Dendrolimus moths.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting microscope and tools

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

  • (5Z,7E)-5,7-dodecadien-1-ol standard

Procedure:

  • Pheromone Gland Dissection: During the female's calling period (typically in the dark phase), excise the terminal abdominal segments containing the pheromone gland under a dissecting microscope.

  • Extraction: Immediately place the excised glands in a glass vial containing 100-200 µL of hexane. The extraction is typically carried out for 30 minutes to 1 hour at room temperature.

  • Sample Preparation: Carefully remove the gland tissue from the hexane extract. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject an aliquot (1-2 µL) of the hexane extract into the GC-MS.

    • GC Conditions (Typical):

      • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-450.

  • Identification: Compare the retention time and mass spectrum of the peak of interest with those of the authentic (5Z,7E)-5,7-dodecadien-1-ol standard.

dot

Pheromone_Extraction_Workflow start Start: Virgin Female Moth dissection Pheromone Gland Dissection start->dissection extraction Hexane Extraction dissection->extraction concentration Concentration (optional) extraction->concentration analysis GC-MS Analysis concentration->analysis identification Identification vs. Standard analysis->identification end End: Pheromone Profile identification->end

Figure 2: Workflow for pheromone extraction and analysis.

Biosynthesis Study Using Labeled Precursors

This protocol outlines a method to investigate the biosynthetic pathway using deuterium-labeled fatty acids.

Materials:

  • Deuterium-labeled fatty acids (e.g., d3-palmitic acid)

  • Topical application supplies (microsyringe)

  • Pheromone gland extraction and analysis materials (as above)

Procedure:

  • Topical Application: Apply a small amount (e.g., 1 µg in 0.1 µL of a suitable solvent) of the deuterium-labeled fatty acid precursor directly onto the pheromone gland of a living female moth.

  • Incubation: Allow the moth to metabolize the precursor for a specific period (e.g., 6-12 hours).

  • Pheromone Extraction and Analysis: Following incubation, extract the pheromone gland as described in Protocol 3.1.

  • Mass Spectral Analysis: In the GC-MS analysis, look for the incorporation of deuterium into the this compound and its potential intermediates. The mass spectra of the labeled compounds will show a characteristic shift in their molecular ion and fragment ions, confirming their biosynthetic origin from the applied precursor.

Conclusion

(5Z,7E)-5,7-Dodecadien-1-ol is a vital semiochemical in the chemical communication of several Dendrolimus pest species. The elucidation of its biosynthetic pathway, originating from palmitate and involving a series of desaturation, chain-shortening, and reduction steps, provides valuable targets for the development of novel pest control strategies. Further research into the specific enzymes, particularly the desaturases and reductases involved, and their genetic regulation will be crucial for the biotechnological production of this pheromone and for designing specific inhibitors of its biosynthesis. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the chemical ecology of these important forest pests.

References

A Technical Guide to the Physical and Chemical Properties of 5,7-Dodecadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of the geometric isomers of 5,7-dodecadien-1-ol. This conjugated dienol and its isomers are notable as insect sex pheromones, particularly for the pine moth (Dendrolimus spectabilis), making their stereoselective synthesis and characterization crucial for pest management research and the development of semiochemical-based products. This document outlines the available quantitative data, detailed experimental protocols for their synthesis and analysis, and a representative diagram of the insect olfactory signaling pathway through which these semiochemicals exert their biological effect.

Physicochemical Properties of this compound Isomers

The following tables summarize the known physical and chemical properties of this compound and its isomers. It is important to note that while some experimental data is available, many of the discrete physical properties for each isomer are computationally predicted due to the inherent difficulties in separating and individually characterizing these closely related compounds.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O--INVALID-LINK--
Molecular Weight182.30 g/mol --INVALID-LINK--
Monoisotopic Mass182.167065 g/mol --INVALID-LINK--

Table 2: Predicted and Experimental Physical Properties of this compound Isomers

Property(5E,7E)-Isomer(5Z,7E)-IsomerSource
Computed Properties
XLogP33.83.8--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted)574.46 K (301.31 °C)Not Available--INVALID-LINK--
Melting Point (Predicted)275.66 K (2.51 °C)Not Available--INVALID-LINK--
Water Solubility (Predicted)-3.82 (log10(S, mol/L))Not Available--INVALID-LINK--
Experimental Properties
Kovats Retention Index (Standard non-polar)1465Not Available--INVALID-LINK--
Kovats Retention Index (Semi-standard non-polar)15371511--INVALID-LINK--, --INVALID-LINK--
Kovats Retention Index (Standard polar)2185, 21972148, 2161--INVALID-LINK--, --INVALID-LINK--

Table 3: Spectroscopic Data for this compound Isomers

IsomerIR (cm⁻¹)¹H-NMR (Olefinic Protons, δ ppm)
(5Z,7Z)720Not explicitly detailed in retrieved sources.
(5E,7Z)980Not explicitly detailed in retrieved sources.
(5Z,7E)980Not explicitly detailed in retrieved sources.
(5E,7E)980Not explicitly detailed in retrieved sources.
Source: The expected geometries of these dienols were supported by IR absorption-bands at 720 and 980 cm-1[1]. The NMR spectra of the four isomers were reported to be almost indistinguishable except for the signals of the olefinic protons[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound isomers, primarily based on the work of Ando et al. (1982).

Stereoselective Synthesis of this compound Isomers

The synthesis of the four geometric isomers of this compound has been achieved through stereoselective routes.[1][2][3]

2.1.1. Synthesis of (5Z,7Z)-5,7-Dodecadien-1-ol

The synthesis of the (5Z, 7Z)-isomer is achieved through a Chodkiewicz-Cadiot coupling reaction followed by hydroboration.[1][2][3]

  • Step 1: Synthesis of 5,7-Dodecadiyn-1-ol THP ether. 5-Hexyn-1-ol tetrahydropyranyl (THP) ether is coupled with 1-bromohexyne using a cuprous chloride catalyst in the presence of ethylamine and hydroxylamine hydrochloride in methanol.[1]

  • Step 2: Hydroboration. The resulting 5,7-dodecadiyn-1-ol THP ether is then subjected to hydroboration using dicyclohexylborane, followed by protonolysis with acetic acid.[1]

  • Step 3: Deprotection. The THP protecting group is removed to yield (5Z,7Z)-5,7-dodecadien-1-ol.

2.1.2. Synthesis of (5E,7Z)-, (5Z,7E)-, and (5E,7E)-5,7-Dodecadien-1-ol

The other three isomers are synthesized using methods that include hydrozirconation to control the regioselective coupling.[1][2][3] A general representation of the synthesis for the (5E, 7Z)-isomer is as follows:

  • Step 1: Hydrozirconation. 5-Hexyn-1-ol THP ether is treated with zirconocene hydride chloride (Schwarz's reagent) followed by iodination to yield (E)-6-iodo-5-hexen-1-ol THP ether.[1]

  • Step 2: Coupling Reaction. The resulting iodide is coupled with 1-hexyne.[1]

  • Step 3: Selective Hydrogenation. The THP group is removed, and the resulting enyne is hydrogenated over a poisoned palladium catalyst (e.g., Pd-CaCO₃-PbO with quinoline) to give the (5E,7Z)-dienol.[1]

Purification of Isomers

The separation of the four geometric isomers of this compound is challenging.[1] Preparative thin-layer chromatography (TLC) on silica gel plates impregnated with silver nitrate (AgNO₃) can be used for the purification of the dienols.[1] The Rf values of the four isomers are very close, requiring careful chromatographic separation.[1]

Analytical Methods
  • Gas Chromatography (GC): The retention times of the isomers on gas chromatography are essential for their identification.[1]

  • Infrared (IR) Spectroscopy: The geometry of the double bonds can be supported by characteristic IR absorption bands. A band at 980 cm⁻¹ is indicative of a trans double bond, while a band around 720 cm⁻¹ suggests a cis double bond.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the overall ¹H-NMR spectra of the isomers are very similar, the chemical shifts and coupling constants of the olefinic protons can be used to distinguish between the different geometric arrangements.[1]

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the isomers.[1]

Mandatory Visualizations

Synthetic Workflow for (5Z,7Z)-5,7-Dodecadien-1-ol

G cluster_start Starting Materials 5-Hexyn-1-ol THP ether 5-Hexyn-1-ol THP ether Chodkiewicz-Cadiot Coupling Chodkiewicz-Cadiot Coupling 5-Hexyn-1-ol THP ether->Chodkiewicz-Cadiot Coupling CuCl, EtNH2 1-Bromohexyne 1-Bromohexyne 1-Bromohexyne->Chodkiewicz-Cadiot Coupling 5,7-Dodecadiyn-1-ol THP ether 5,7-Dodecadiyn-1-ol THP ether Chodkiewicz-Cadiot Coupling->5,7-Dodecadiyn-1-ol THP ether Hydroboration Hydroboration 5,7-Dodecadiyn-1-ol THP ether->Hydroboration Dicyclohexylborane Protonolysis Protonolysis Hydroboration->Protonolysis Acetic Acid (5Z,7Z)-5,7-Dodecadien-1-ol THP ether (5Z,7Z)-5,7-Dodecadien-1-ol THP ether Protonolysis->(5Z,7Z)-5,7-Dodecadien-1-ol THP ether Deprotection Deprotection (5Z,7Z)-5,7-Dodecadien-1-ol THP ether->Deprotection Acid (5Z,7Z)-5,7-Dodecadien-1-ol (5Z,7Z)-5,7-Dodecadien-1-ol Deprotection->(5Z,7Z)-5,7-Dodecadien-1-ol

Caption: Synthetic pathway for (5Z,7Z)-5,7-Dodecadien-1-ol.

General Insect Olfactory Signaling Pathway

Since a specific signaling pathway for this compound has not been elucidated, a generalized diagram of insect olfactory signal transduction is presented. This pathway illustrates the key steps from odorant detection to neural signal transmission.

G cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Delivery & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Neuron Olfactory Sensory Neuron (OSN) Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal Generation Antennal Lobe Antennal Lobe Action_Potential->Antennal Lobe

Caption: Generalized insect olfactory signaling pathway.

References

An In-depth Technical Guide to 5,7-Dodecadien-1-ol: A Key Component in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dodecadien-1-ol is a fatty alcohol that functions as a crucial component of the sex pheromone in numerous moth species, particularly within the Dendrolimus genus, commonly known as pine caterpillars. This technical guide provides a comprehensive overview of this compound, including its various isomers, corresponding CAS numbers and synonyms, and detailed physicochemical properties. The document outlines experimental protocols for the synthesis, identification, and biological evaluation of this semiochemical. Furthermore, it delves into the insect pheromone signaling pathway, offering a visual representation of the mechanism of action from molecule detection to behavioral response. This guide is intended to be a valuable resource for researchers in the fields of chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel, environmentally benign pest control strategies.

Chemical Identification and Properties

This compound is a long-chain alcohol with two double bonds, the positions and configurations of which give rise to several geometric isomers. The biological activity of these isomers can vary significantly between different insect species.

CAS Numbers and Synonyms

The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the different isomers of this compound. A comprehensive list of these isomers, along with their common synonyms, is provided in the table below. The (5Z,7E) isomer is of particular importance as a major component of the sex pheromone of the pine caterpillar moth, Dendrolimus kikuchii[1].

Isomer ConfigurationCAS NumberSynonyms
(5Z,7E)73416-71-4(Z,E)-5,7-dodecadien-1-ol; dodeca-cis-5,trans-7-dien-1-ol; (Z)-5-(E)-7-dodecadien-1-ol; CIS,TRANS-5,7-DODECADIENOL[1]
(5E,7Z)72922-18-0(E,Z)-5,7-Dodecadien-1-ol
(5E,7E)71510-51-5(E,E)-5,7-Dodecadien-1-ol
(5Z,7Z)-(Z,Z)-5,7-Dodecadien-1-ol
Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a volatile signaling molecule. These properties influence its release into the environment, its transport through the air, and its interaction with the sensory organs of insects.

PropertyValueSource
Molecular FormulaC₁₂H₂₂O[1]
Molecular Weight182.30 g/mol [2]
LogP3.45160[1]
Polar Surface Area (PSA)20.23 Ų[1]
Standard Gibbs free energy of formation (ΔfG°)73.78 kJ/mol[3]
Enthalpy of formation at standard conditions (ΔfH°gas)-208.80 kJ/mol[3]
Enthalpy of fusion at standard conditions (ΔfusH°)31.33 kJ/mol[3]
Enthalpy of vaporization at standard conditions (ΔvapH°)58.90 kJ/mol[3]
Log10 of Water solubility in mol/l (log10WS)-3.82[3]
McGowan's characteristic volume (McVol)177.210 ml/mol[3]
Critical Pressure (Pc)2115.83 kPa[3]
Normal Boiling Point Temperature (Tboil)574.46 K[3]
Critical Temperature (Tc)743.60 K[3]
Normal melting (fusion) point (Tfus)275.66 K[3]

Experimental Protocols

The study of this compound involves a range of experimental procedures, from its chemical synthesis to its biological characterization. This section provides detailed methodologies for key experiments.

Synthesis of (5Z,7E)-5,7-Dodecadien-1-ol

A common method for the synthesis of (5Z,7E)-5,7-dodecadien-1-ol involves the cis-reduction of an enynol precursor using activated zinc[4][5].

Materials:

  • (E)-7-Dodecen-5-yn-1-ol

  • Zinc dust

  • 3% Hydrochloric acid (HCl)

  • Copper(II) acetate hydrate

  • Silver nitrate (AgNO₃)

  • Methanol (MeOH)

  • 10% Hydrochloric acid (HCl)

  • Ether

  • Hexane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the zinc dust by washing it three times with 3% HCl, followed by repeated rinsing with distilled water to remove any residual acid.

  • Prepare a solution of copper(II) acetate hydrate in hot water and slowly add it to the zinc slurry while cooling in an ice bath. Stir the mixture for 10-15 minutes.

  • Prepare a solution of silver nitrate in water and add it to the mixture in a similar manner.

  • Add a solution of (E)-7-dodecen-5-yn-1-ol in methanol to the activated zinc-copper-silver mixture.

  • Stir the reaction mixture at 50-60°C for approximately 11 hours under a nitrogen atmosphere, monitoring the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, filter off the unreacted Zn/Cu/Ag and wash it with methanol, followed by a mixture of methanol and 10% HCl.

  • Concentrate the filtrate to remove most of the methanol.

  • Extract the product with a 1:1 mixture of ether and hexane.

  • Wash the combined organic extracts with saturated ammonium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (5Z,7E)-5,7-dodecadien-1-ol[4].

Pheromone Gland Extraction and Analysis

The identification and quantification of this compound in insect pheromone glands are typically performed using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Virgin female moths (e.g., Dendrolimus species)

  • Hexane (HPLC grade)

  • Glass capillaries

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Excise the pheromone glands from virgin female moths during their calling period (the time when they release pheromones).

  • Extract the glands by immersing them in a small volume of hexane for a specified period (e.g., 30 minutes).

  • Analyze the hexane extract directly by injecting a small aliquot into the GC-MS system.

  • Identify the components based on their retention times and mass spectra, comparing them to synthetic standards of this compound isomers[6][7].

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of the compound's ability to stimulate the insect's olfactory system.

Materials:

  • Live male moths

  • Tungsten electrodes

  • Micromanipulators

  • Amplifier

  • Data acquisition system

  • Odor delivery system

  • Solutions of this compound isomers in a solvent (e.g., paraffin oil)

Procedure:

  • Immobilize a male moth, exposing its antennae.

  • Insert a recording electrode into the tip of one antenna and a reference electrode into the head or another part of the body.

  • Deliver a puff of air containing a known concentration of a this compound isomer over the antenna.

  • Record the resulting change in electrical potential (the EAG response).

  • Compare the responses to different isomers and concentrations to determine which are most stimulating to the male moth's antennae[8][9][10].

Field Trapping Experiments

Field trapping experiments are essential for determining the behavioral activity of synthetic pheromones and for developing effective lures for pest monitoring and control.

Materials:

  • Pheromone traps (e.g., delta traps, funnel traps)

  • Lures baited with synthetic this compound isomers and blends

  • Control lures (solvent only)

  • Stakes or hangers for trap deployment

Procedure:

  • Deploy traps in the field in a randomized block design, with a set distance between traps to avoid interference.

  • Bait each trap with a lure containing a specific isomer or a blend of isomers of this compound at a known concentration. Include control traps with solvent-only lures.

  • Check the traps at regular intervals (e.g., daily or weekly) and count the number of male moths captured in each trap.

  • Analyze the data statistically to determine which isomer or blend is most attractive to the target moth species under field conditions[11][12][13][14][15].

Biological Activity and Signaling Pathway

As a key component of moth sex pheromones, this compound plays a vital role in mate recognition and attraction. The specific blend of isomers is often critical for species-specific communication.

Role in Dendrolimus Species

Research has shown that various isomers and derivatives of this compound are components of the sex pheromones of several Dendrolimus species, which are significant pests of coniferous forests[16]. For example, (5Z,7E)-5,7-dodecadien-1-ol is a major component of the sex pheromone of Dendrolimus kikuchii and Dendrolimus spectabilis[7]. The precise ratio of different components in the pheromone blend is crucial for eliciting a behavioral response in male moths.

Pheromone Signaling Pathway

The detection of this compound by a male moth initiates a cascade of events within its olfactory sensory neurons, leading to a behavioral response. This signaling pathway involves several key proteins.

Pheromone_Signaling_Pathway cluster_air Airsspace cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation G_protein G-protein OR->G_protein Activates Ion_Channel Ion Channel G_protein->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Cations Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Insect Pheromone Signaling Pathway.

The process begins with the pheromone molecule entering the sensillum lymph of the male moth's antenna, where it is bound by a Pheromone Binding Protein (PBP). This complex then interacts with an Odorant Receptor (OR) located on the membrane of an olfactory receptor neuron. This interaction, often involving a co-receptor called Orco, activates a G-protein, which in turn leads to the opening of ion channels. The resulting influx of cations causes depolarization of the neuron's membrane, generating an action potential that is transmitted to the brain, ultimately leading to a behavioral response such as flight towards the pheromone source.

Experimental Workflows

The investigation of this compound as a semiochemical follows a logical progression of experiments, from its initial identification to its application in the field.

Experimental_Workflow cluster_lab Laboratory Analysis cluster_field Field Validation Pheromone_Extraction Pheromone Gland Extraction GC_MS GC-MS Analysis (Identification & Quantitation) Pheromone_Extraction->GC_MS Synthesis Chemical Synthesis of Isomers GC_MS->Synthesis Identified Structures EAG Electroantennography (EAG) (Physiological Activity) GC_MS->EAG Natural Extract Synthesis->EAG Synthetic Standards Lure_Development Lure Formulation (Blends & Dosages) EAG->Lure_Development Active Components Field_Trapping Field Trapping (Behavioral Response) Lure_Development->Field_Trapping Pest_Management Application in Pest Management (Monitoring & Control) Field_Trapping->Pest_Management

Caption: Experimental Workflow for Pheromone Research.

The workflow typically starts with the extraction of the natural pheromone from the insect, followed by its chemical identification and quantification using GC-MS. Once the structure of the active components like this compound is determined, the different isomers are chemically synthesized. The biological activity of these synthetic compounds is then tested using EAG to confirm their ability to stimulate the insect's antennae. Promising candidates are then formulated into lures and tested in the field to assess their effectiveness in attracting the target insect. The results of these field trials can then be used to develop practical applications for pest monitoring and control.

Conclusion

This compound is a semiochemical of significant interest due to its role in the chemical communication of numerous moth species, many of which are economically important pests. A thorough understanding of its chemistry, biology, and the methodologies used to study it is essential for the development of effective and environmentally sound pest management strategies. This guide has provided a detailed overview of the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field. Further research into the specific signaling pathways in different species and the optimization of synthetic pheromone blends will continue to enhance our ability to utilize these powerful molecules for insect control.

References

The Biological Activity of 5,7-Dodecadien-1-ol as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a fatty alcohol that functions as a critical component of the sex pheromone in numerous moth species, particularly within the genus Dendrolimus, commonly known as pine moths. These insects are significant defoliators of coniferous forests, and understanding the biological activity of their pheromones is paramount for developing effective and environmentally benign pest management strategies, such as mating disruption and population monitoring. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its most active isomer, (5Z,7E)-5,7-dodecadien-1-ol. We will delve into the quantitative data from electrophysiological and behavioral assays, provide detailed experimental protocols for key research methodologies, and visualize the underlying signaling pathways and experimental workflows.

Biological Activity and Specificity

The biological activity of this compound is highly dependent on its stereochemistry. The (5Z,7E) isomer is the most commonly identified and biologically active component of the sex pheromone blend in several Dendrolimus species, including Dendrolimus pini (pine-tree lappet moth), Dendrolimus spectabilis (pine moth), and Dendrolimus superans sibiricus (Siberian moth).[1][2][3] In many cases, this alcohol is part of a multi-component blend, often including the corresponding aldehyde ((5Z,7E)-5,7-dodecadienal) and acetate ((5Z,7E)-5,7-dodecadien-1-yl acetate), that elicits the full behavioral repertoire in males, from upwind flight to copulation attempts.[1][2] The precise ratio of these components is often crucial for species-specific communication and reproductive isolation.

Quantitative Data on Biological Activity

The biological activity of this compound and its derivatives has been quantified through various laboratory and field experiments. Electroantennography (EAG) measures the overall electrical response of the insect antenna to a volatile compound, providing a measure of its detection. Wind tunnel assays and field trapping studies provide data on the behavioral responses of male moths.

Electroantennogram (EAG) Responses
Field Trapping Data

Field trapping experiments are the ultimate measure of a pheromone's effectiveness in attracting target insects. The following tables summarize key findings from studies on Dendrolimus pini and Dendrolimus superans sibiricus.

Table 1: Field Trapping of Dendrolimus pini (Pine-tree Lappet Moth)

Lure CompositionTrap TypeMean Catch per TrapLocationReference
1000 µg (Z,E)-5,7-dodecadienalTetratrapHighest total catchNot specified[4]
60:40 mixture of (Z,E)-5,7-dodecadienal:(Z,E)-5,7-dodecadien-1-olNot specifiedImproved capture over aldehyde aloneNot specified[4]

Table 2: Field Trapping of Dendrolimus superans sibiricus (Siberian Moth)

Lure CompositionDispenserMean Catch per Trap per WeekLocationReference
1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal (2 mg total)Rubber septa (fresh)~18Russia[5]
1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal (2 mg total)Rubber septa (aged 2 weeks)~5Russia[5]
1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal (2 mg total)Rubber septa (aged 4 weeks)~2Russia[5]

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract and identify the pheromone components from female moths.

Method 1: Solvent Extraction of Pheromone Glands

  • Insect Preparation: Use virgin female moths during their calling period (typically in the scotophase).

  • Gland Excision: Carefully excise the terminal abdominal segments containing the pheromone gland using micro-scissors.

  • Extraction: Immerse the excised glands in a small volume (e.g., 50-100 µL) of high-purity hexane for 30 minutes to 1 hour.[6]

  • Analysis: Analyze the hexane extract directly using Gas Chromatography-Mass Spectrometry (GC-MS).

Method 2: Headspace Volatiles Collection (Aeration)

  • Setup: Place calling virgin female moths in a clean glass chamber.

  • Airflow: Draw purified and humidified air over the moths at a controlled flow rate (e.g., 200 mL/min).[7]

  • Collection: Pass the effluent air through a trap containing an adsorbent material like Tenax® TA or Porapak Q to capture the volatile pheromone components.[8]

  • Elution: Elute the trapped compounds from the adsorbent using a small volume of a suitable solvent (e.g., hexane or dichloromethane).

  • Analysis: Concentrate the eluate and analyze by GC-MS.

GC-MS Parameters (Typical):

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

  • Injection: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C).

  • Carrier Gas: Helium.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to the pheromone.

  • Insect Preparation: Anesthetize a male moth (2-3 days old) by chilling or with CO2. Mount the moth on a platform using wax or a holder.

  • Antenna Excision: Carefully excise one antenna at its base.

  • Electrode Preparation: Use glass capillary microelectrodes filled with a saline solution (e.g., insect Ringer's solution). A silver wire (Ag/AgCl) is inserted into the back of each electrode.

  • Electrode Placement: Place the base of the excised antenna in contact with the reference electrode. Insert the tip of the antenna into the recording electrode.[9]

  • Airflow: Direct a continuous stream of purified and humidified air over the antenna.

  • Stimulus Delivery: Introduce a puff of air carrying a known concentration of the pheromone into the continuous airflow.

  • Data Acquisition: Record the voltage deflection (in millivolts) using a high-impedance amplifier and data acquisition software.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a pheromone source.

  • Wind Tunnel Setup: Use a Plexiglas wind tunnel (e.g., 2m long x 0.75m wide x 0.75m high) with a controlled airflow (e.g., 0.3 m/s).[10][11] Maintain appropriate temperature, humidity, and lighting (typically dim red light).

  • Pheromone Source: Apply a known amount of the synthetic pheromone blend to a dispenser (e.g., a rubber septum or filter paper) and place it at the upwind end of the tunnel.

  • Insect Release: Place a male moth on a release platform at the downwind end of the tunnel.

  • Observation: Observe the moth's behavior for a set period (e.g., 3-5 minutes).

  • Behavioral Quantification: Score the moth's responses using a defined scale, which may include:

    • Activation: Wing fanning, antennal grooming.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zig-zagging flight pattern.

    • Source contact: Landing on or near the pheromone source.

    • Copulatory attempts: Curling of the abdomen.[12][13][14]

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of this compound in male moths involves a complex signaling cascade within the olfactory sensory neurons located in the antennal sensilla.

Olfactory_Signaling_Pathway Pheromone This compound (Pheromone Molecule) Sensillum_Pore Sensillum Pore Pheromone->Sensillum_Pore Enters OBP Odorant Binding Protein (OBP) Sensillum_Pore->OBP Binds to OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transports to Ionotropic_Pathway Ionotropic Pathway (Ion Channel Opening) OR_Complex->Ionotropic_Pathway Directly gates Metabotropic_Pathway Metabotropic Pathway (G-protein cascade) OR_Complex->Metabotropic_Pathway Activates SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR_Complex Assists in ligand transfer Cation_Influx Cation Influx (Na+, Ca2+) Ionotropic_Pathway->Cation_Influx Metabotropic_Pathway->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Caption: Proposed olfactory signal transduction pathway for this compound.

Experimental Workflow for Pheromone Identification and Bioassay

The process of identifying a pheromone and confirming its biological activity follows a structured workflow.

Experimental_Workflow Pheromone_Extraction Pheromone Extraction (Solvent or Aeration) GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Pheromone_Extraction->GC_EAD Analysis of extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Extraction->GC_MS Analysis of extract Structure_Elucidation Structure Elucidation of Active Components GC_EAD->Structure_Elucidation Identifies active peaks GC_MS->Structure_Elucidation Provides structural info Synthesis Chemical Synthesis of Putative Pheromone Structure_Elucidation->Synthesis EAG_Assay Electroantennogram (EAG) Bioassay Synthesis->EAG_Assay Tests antennal response Wind_Tunnel Wind Tunnel Bioassay Synthesis->Wind_Tunnel Tests behavioral response Confirmation Confirmation of Biological Activity EAG_Assay->Confirmation Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Optimizes blend for field Field_Trapping->Confirmation

References

The Role of 5,7-Dodecadien-1-ol in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-dodecadien-1-ol is a C12 unsaturated alcohol that functions as a critical semiochemical, primarily as a female-emitted sex pheromone, in several species of Lepidoptera. Its biological activity is highly dependent on the stereochemistry of its two double bonds, with different geometric isomers—(5Z,7E), (5E,7Z), (5Z,7Z), and (5E,7E)—eliciting varied and species-specific behavioral responses in male moths. This technical guide provides an in-depth review of the chemical ecology of this compound, focusing on its role in key insect species, the quantitative aspects of pheromone blends, detailed experimental protocols for its identification and bioassay, and the underlying biochemical pathways of its perception.

Introduction to this compound

This compound is a conjugated diene alcohol identified as a major or minor component of the sex pheromone blend for several economically significant moth species, particularly within the Lasiocampidae family. These include various species of pine moths (Dendrolimus) and tent caterpillars (Malacosoma), which are notable defoliators of forest trees.[1][2][3] The species-specificity of this chemical signal is typically achieved through precise ratios of its geometric isomers or by its combination with other compounds, such as the corresponding aldehyde or acetate.[2][3][4] Understanding the role and perception of this compound is fundamental for developing effective pest monitoring and control strategies, such as mating disruption and mass trapping.

Role as a Pheromone Component and Quantitative Data

The primary role of this compound is to attract conspecific males for mating. The specific isomer and its concentration in the pheromone blend are crucial for eliciting a full behavioral sequence, from activation and upwind flight to landing and mating attempts.

Quantitative Pheromone Blend Composition

The following table summarizes the identified isomers and blends of this compound and related compounds for several key insect species. The precise ratios are critical for optimal male attraction.

SpeciesFamilyCommon NamePheromone Components & RatioReference(s)
Dendrolimus spectabilisLasiocampidaePine Moth(5Z, 7E)-5,7-dodecadien-1-ol and (5E, 7E)-5,7-dodecadien-1-ol in an approximate 5:1 ratio .[2]
Dendrolimus piniLasiocampidaePine-tree Lappet MothSecretes this compound. A 60:40 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol improved male capture.[5][6][7]
Dendrolimus superans sibiricusLasiocampidaeSiberian MothA 1:1 blend of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal was found to be as attractive as virgin females.[4][8][9]
Malacosoma disstriaLasiocampidaeForest Tent Caterpillar(Z)-5,(E)-7-dodecadien-1-ol is a secondary component. The principal component is (Z)-5,(E)-7-dodecadienal. Optimal attraction occurs at aldehyde:alcohol ratios between 1:10 and 1:3 .[3]

Experimental Protocols

The identification and characterization of this compound as a pheromone involves a multi-step process combining chemical analysis and behavioral observation.

Pheromone Extraction and Identification Workflow

The overall workflow for identifying and validating pheromone components is a systematic process from collection to behavioral confirmation.

G cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_synthesis Synthesis & Verification cluster_bioassay Bioassays P_GLAND Pheromone Gland Excision GC_EAD GC-EAD Analysis (Identify EAG-active peaks) P_GLAND->GC_EAD AERIAL Volatile Collection (e.g., Tenax TA) GC_MS GC-MS Analysis (Structure Elucidation) AERIAL->GC_MS GC_EAD->GC_MS Correlate Peaks SYNTHESIS Chemical Synthesis of Isomers GC_MS->SYNTHESIS Identify Target VERIFY Confirm Structure (NMR, GC) SYNTHESIS->VERIFY EAG Electroantennography (EAG) (Test Antennal Response) VERIFY->EAG WIND_TUNNEL Wind Tunnel Assay (Behavioral Response) VERIFY->WIND_TUNNEL FIELD Field Trapping (Ecological Validation) WIND_TUNNEL->FIELD

Caption: Workflow for insect pheromone identification.
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture (like a gland extract) are biologically active by measuring the response of an insect antenna.[10][11][12]

  • Antenna Preparation :

    • Excise an antenna from a male moth at the base.

    • Using a dissecting microscope, carefully cut off the distal tip of the antenna.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is fitted over the cut distal end, and the reference electrode is inserted into the base.

  • Gas Chromatography :

    • Inject the pheromone gland extract (typically in a solvent like hexane) into a gas chromatograph.

    • The GC column separates the chemical components of the extract based on their volatility and polarity. A non-polar column (e.g., HP-5MS) is often used for initial separation.[13]

    • At the end of the column, the effluent is split into two equal streams.

  • Signal Detection :

    • One stream is directed to the GC's Flame Ionization Detector (FID), which records the chemical signature of the compounds as they elute.

    • The other stream is directed into a humidified, purified air stream that flows over the prepared antenna.

    • The electrical potential difference between the two electrodes on the antenna is amplified and recorded simultaneously with the FID signal.

  • Analysis :

    • A peak in the EAD recording that coincides with a peak in the FID chromatogram indicates that the corresponding chemical compound has elicited an olfactory response from the antenna. This compound is identified as a candidate pheromone component.

Protocol 2: Wind Tunnel Bioassay

Wind tunnel assays are used to study an insect's flight behavior in response to a controlled plume of a synthetic pheromone candidate.[14][15][16]

  • Tunnel Setup :

    • Use a Plexiglas or polycarbonate wind tunnel (e.g., 200 cm long x 75 cm wide x 75 cm high) to allow for clear observation.[14][16]

    • Generate a laminar airflow at a consistent speed (e.g., 30 cm/s) using a fan that pushes or pulls air through charcoal filters to remove contaminants.[14][16]

    • Control environmental conditions to mimic the insect's natural period of activity (scotophase), including low light (e.g., <1 lux), temperature (e.g., 20-25°C), and humidity (e.g., 55-65% RH).[14][16]

  • Pheromone Dispensing :

    • Load a precise amount of the synthetic this compound isomer(s) onto a dispenser, such as a rubber septum or filter paper.

    • Place the dispenser at the upwind end of the tunnel to create a stable odor plume.

  • Insect Acclimatization and Release :

    • Use naive, virgin male moths, typically 2-3 days old.

    • Acclimatize the moths to the wind tunnel conditions for at least 1-2 hours before testing.[14]

    • Release individual males onto a platform at the downwind end of the tunnel.

  • Behavioral Quantification :

    • Observe each male for a set period (e.g., 3-5 minutes) and record a sequence of behaviors.[15][16][17]

    • Commonly scored behaviors include:

      • Activation : Wing fanning, antennal movement.

      • Take-off : Initiation of flight.

      • Upwind Flight : Oriented flight towards the pheromone source.

      • Casting : Zig-zagging flight pattern within the plume.

      • Source Contact : Landing on or near the dispenser.

    • The percentage of males completing each step of the sequence is calculated to quantify the attractiveness of the tested compound or blend.

Biochemical Pathways and Signal Transduction

The perception of this compound begins at the male moth's antennae and involves a series of molecular events that convert the chemical signal into a neural impulse.

Generalized Olfactory Signal Transduction Pathway

While the specific receptors for this compound are not fully characterized for all species, the general pathway in moths is well-understood and provides a representative model.[18] Pheromone molecules enter the sensillar lymph through pores on the antennal sensilla.

G cluster_outside Sensillar Lymph cluster_membrane Dendritic Membrane of ORN P Pheromone (this compound) OBP Odorant Binding Protein (OBP) P->OBP Binding P_OBP Pheromone-OBP Complex OBP->P_OBP OR Olfactory Receptor (OR) + Orco P_OBP->OR Delivery & Activation ION Ion Channel Opening OR->ION DEPOL Membrane Depolarization ION->DEPOL AP Action Potential (Signal to Brain) DEPOL->AP

Caption: Generalized moth pheromone signal transduction.
  • Perireceptor Events : Upon entering the sensillum, the hydrophobic this compound molecule is solubilized and transported through the aqueous lymph by an Odorant Binding Protein (OBP) .[18]

  • Receptor Activation : The pheromone-OBP complex delivers the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels that typically form a complex with a highly conserved co-receptor known as Orco .[18]

  • Signal Transduction : Binding of the pheromone to the OR-Orco complex induces a conformational change, opening the ion channel.

  • Depolarization and Action Potential : The influx of cations depolarizes the neuron's membrane. If this depolarization reaches a threshold, it triggers an action potential, which propagates down the axon to the antennal lobe of the brain, where the information is processed.[18]

Conclusion and Future Directions

This compound is a well-established and potent sex pheromone component for numerous moth species, with its activity defined by specific isomeric structures and blend ratios. The experimental protocols outlined herein—from GC-EAD to wind tunnel bioassays—represent the standard methodologies for research in this area. While the general signal transduction pathway is understood, future research should focus on identifying the specific olfactory receptors that bind this compound in different species. This knowledge would provide highly specific targets for the development of novel, environmentally benign pest management agents and could inform the creation of more effective biosensors for pest detection. Furthermore, elucidating the biosynthetic pathways that produce these specific isomers in female pheromone glands remains a key area for molecular investigation.[19]

References

Olfactory Receptor Response to 5,7-Dodecadien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z,7E)-5,7-Dodecadien-1-ol is a critical sex pheromone component for several species of pine moths belonging to the Dendrolimus genus, including Dendrolimus spectabilis and Dendrolimus pini. Understanding the molecular basis of its detection is paramount for the development of novel and specific pest management strategies. While direct functional characterization of olfactory receptors (ORs) for this specific pheromone in these particular species is still an emerging area of research, significant insights have been gained from studies on the closely related species, Dendrolimus punctatus. This guide provides a comprehensive overview of the current knowledge on the olfactory receptor response to 5,7-dodecadien-1-ol and its analogs, detailing the identified receptors, their response profiles, the experimental protocols used for their characterization, and the underlying signaling pathways.

Identified Olfactory Receptors and Ligand Specificity

Transcriptome analysis of the antennae of various Dendrolimus species has led to the identification of numerous candidate olfactory receptor genes.[1][2] Functional characterization efforts, particularly in Dendrolimus punctatus, have successfully identified specific pheromone receptors (PRs) that respond to the components of its sex pheromone blend. The sex pheromone of D. punctatus is a mixture of (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), and (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr).

Through heterologous expression in Xenopus oocytes and subsequent electrophysiological recordings, two pheromone receptors, DpunPR45 and DpunPR46 , have been deorphanized and shown to respond to these pheromone components.

Quantitative Response Data of Dendrolimus punctatus Pheromone Receptors

The following table summarizes the response characteristics of DpunPR45 and DpunPR46 to the primary components of the D. punctatus sex pheromone. The data is derived from two-electrode voltage-clamp recordings of Xenopus oocytes co-expressing the receptor and the obligatory co-receptor, Orco.

ReceptorLigandEC50 (μM)Notes
DpunPR45 (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc)Data not available in abstractStrongest response observed with the acetate component.
(5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH)Data not available in abstractModerate response.
(5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr)Data not available in abstractWeaker response.
DpunPR46 (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr)Data not available in abstractMost sensitive to the propionate component.
(5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc)Data not available in abstractModerate response.
(5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH)Data not available in abstractWeaker response.

Note: Specific EC50 values are pending access to the full text of the primary research by Shen et al. (2020).

Experimental Protocols

The functional characterization of Dendrolimus olfactory receptors has been achieved through a combination of molecular biology and electrophysiology techniques.

Cloning of Candidate Olfactory Receptor Genes
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the antennae of male Dendrolimus moths. First-strand cDNA is then synthesized using reverse transcriptase.

  • PCR Amplification: Degenerate primers, designed based on conserved regions of known insect pheromone receptors, are initially used to amplify partial sequences of candidate ORs. Subsequently, the full-length coding sequences are obtained using RACE (Rapid Amplification of cDNA Ends) PCR.

  • Gene Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm their identity.

Heterologous Expression in Xenopus laevis Oocytes
  • cRNA Synthesis: The full-length OR and Orco genes are subcloned into an oocyte expression vector (e.g., pSP64T). Capped complementary RNA (cRNA) is then synthesized in vitro using an mMESSAGE mMACHINE SP6 transcription kit.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.

  • cRNA Injection: A mixture of the cRNA for the candidate OR and its co-receptor Orco is microinjected into the prepared oocytes. The injected oocytes are then incubated for several days to allow for receptor expression.

Two-Electrode Voltage-Clamp Electrophysiology
  • Oocyte Perfusion: An oocyte expressing the OR/Orco complex is placed in a recording chamber and continuously perfused with a standard saline solution.

  • Ligand Application: The pheromone components, including (5Z,7E)-5,7-dodecadien-1-ol, are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to various concentrations in the saline solution. These solutions are applied to the oocyte for a defined period.

  • Data Recording and Analysis: The current responses of the oocyte to the application of the pheromone are recorded using a two-electrode voltage-clamp amplifier. Dose-response curves are generated by plotting the current amplitude against the logarithm of the ligand concentration, and the EC50 values are calculated by fitting the data to a sigmoidal equation.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The binding of (5Z,7E)-5,7-dodecadien-1-ol to its specific olfactory receptor initiates a rapid signaling cascade that leads to the depolarization of the olfactory sensory neuron (OSN). Insect ORs form a heteromeric complex with the highly conserved co-receptor, Orco. This complex functions as a ligand-gated ion channel.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Pheromone This compound OR_complex OR/Orco Complex Pheromone->OR_complex Binding Ion_influx Ion Influx (Na+, Ca2+) OR_complex->Ion_influx Channel Opening Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential Firing Depolarization->Action_potential

Insect Olfactory Signal Transduction Pathway.
Experimental Workflow for Olfactory Receptor Functional Characterization

The process of identifying and characterizing an olfactory receptor for a specific ligand like this compound follows a systematic workflow, from gene identification to functional validation.

G RNA_Extraction Antennal RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Cloning Candidate OR PCR & Cloning cDNA_Synthesis->PCR_Cloning cRNA_Synthesis cRNA Synthesis (OR & Orco) PCR_Cloning->cRNA_Synthesis Oocyte_Injection Xenopus Oocyte Microinjection cRNA_Synthesis->Oocyte_Injection Expression Receptor Expression Oocyte_Injection->Expression TEVC Two-Electrode Voltage-Clamp Expression->TEVC Pheromone Application Data_Analysis Dose-Response Analysis TEVC->Data_Analysis

Workflow for Functional Characterization of Olfactory Receptors.

Conclusion and Future Directions

The identification and functional characterization of DpunPR45 and DpunPR46 in Dendrolimus punctatus represent a significant advancement in our understanding of pheromone detection in this important genus of forest pests. These findings provide a solid foundation for future research, which should aim to:

  • Functionally characterize the orthologous receptors in Dendrolimus spectabilis and Dendrolimus pini to confirm their response to (5Z,7E)-5,7-dodecadien-1-ol.

  • Elucidate the molecular determinants of ligand specificity through site-directed mutagenesis and structural modeling of the identified receptors.

  • Develop high-throughput screening assays for the discovery of novel agonists and antagonists that could be used in environmentally friendly pest management strategies.

By further unraveling the intricacies of olfactory receptor responses to key pheromones like this compound, the scientific community can pave the way for more effective and sustainable approaches to controlling devastating forest pests.

References

A Comprehensive Technical Review of 5,7-Dodecadien-1-ol Isomers: Synthesis, Spectroscopic Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a conjugated fatty alcohol that has garnered significant scientific interest due to its role as a potent sex pheromone in several species of moths, particularly those belonging to the Dendrolimus genus, commonly known as pine moths. The precise stereochemistry of the double bonds at the 5 and 7 positions is crucial for its biological activity, with different isomers eliciting varying degrees of attraction in target species. This technical guide provides a comprehensive review of the research conducted on the synthesis, spectroscopic properties, and biological activity of the four primary geometric isomers of this compound: (5Z,7Z), (5Z,7E), (5E,7Z), and (5E,7E). This document is intended to serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and pest management, as well as for professionals involved in the development of novel pest control strategies.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties and spectroscopic data are essential for the identification and characterization of the different isomers of this compound. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₂O[1][2]
Molecular Weight182.30 g/mol [1][2]
LogP~3.45[3]

Table 2: Spectroscopic Data for this compound Isomers

Isomer¹H NMR (Olefinic Protons, δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
(5Z,7Z)-dodecadien-1-ol ~5.3-6.0 (complex multiplet)Data not readily available~720 (cis C=C-H)M⁺ at 182; other fragments: 164 (M-H₂O), 135, 121, 107[4]
(5Z,7E)-dodecadien-1-ol ~5.3-6.4 (complex multiplet)Data not readily available~980 (trans C=C-H), ~720 (cis C=C-H)M⁺ at 182; other fragments: 164 (M-H₂O), 135, 121, 107[4]
(5E,7Z)-dodecadien-1-ol ~5.3-6.4 (complex multiplet)Data not readily available~980 (trans C=C-H), ~720 (cis C=C-H)M⁺ at 182; other fragments: 164 (M-H₂O), 135, 121, 107[4]
(5E,7E)-dodecadien-1-ol ~5.5-6.1 (complex multiplet)Data not readily available~980 (trans C=C-H)M⁺ at 182; other fragments: 164 (M-H₂O), 135, 121, 107[4]

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of the different isomers of this compound is critical for studying their individual biological activities. Several synthetic strategies have been developed to achieve high stereochemical purity.

Experimental Protocols

1. Synthesis of (5Z,7Z)-5,7-Dodecadien-1-ol [5]

This synthesis involves a Chodkiewicz-Cadiot coupling followed by a stereoselective hydroboration.

  • Step 1: Synthesis of 5,7-Dodecadiyn-1-ol THP ether. 1-Bromohexyne is coupled with the tetrahydropyranyl (THP) ether of 5-hexyn-1-ol using a copper(I) salt catalyst in the presence of an amine base.

  • Step 2: Hydroboration. The resulting diynol ether is treated with dicyclohexylborane in tetrahydrofuran (THF).

  • Step 3: Protonolysis. The organoborane intermediate is then treated with glacial acetic acid to yield the (5Z,7Z)-dienol THP ether.

  • Step 4: Deprotection. The THP protecting group is removed by acid-catalyzed hydrolysis (e.g., with p-toluenesulfonic acid in methanol) to afford (5Z,7Z)-5,7-dodecadien-1-ol.

2. Synthesis of (5Z,7E)-5,7-Dodecadien-1-ol via Zinc Reduction [6]

This method utilizes a stereoselective reduction of an enynol precursor.

  • Step 1: Preparation of the Enynol Precursor. (E)-7-dodecen-5-yn-1-ol is synthesized.

  • Step 2: Activation of Zinc. Zinc dust is activated, for example, with a copper and silver salt solution.

  • Step 3: Reduction. The enynol is treated with the activated zinc in a protic solvent mixture (e.g., methanol-water) to achieve a cis-reduction of the triple bond, yielding (5Z,7E)-5,7-dodecadien-1-ol with high stereoselectivity (≥98%).[7]

  • Work-up: The reaction mixture is filtered, and the product is extracted with an organic solvent. The crude product can be purified by chromatography.

3. Synthesis of other Isomers [5]

The (5E,7Z) and (5E,7E) isomers can be synthesized using variations of the above methods, often involving the use of different reducing agents or coupling strategies to control the stereochemistry of the double bonds. For instance, the use of zirconocene hydride (Schwarz's reagent) can be employed to control the regioselective coupling reaction.[5]

Biological Activity and Pheromone Signaling

The primary biological role of this compound is as a sex pheromone for various moth species. The blend and ratio of different isomers are often species-specific and crucial for eliciting a behavioral response in males.

Table 3: Biological Activity of this compound Isomers

IsomerTarget SpeciesBiological Activity (EAG Response)Behavioral Response
(5Z,7E)-dodecadien-1-ol Dendrolimus spectabilis (Pine Moth)Strong EAG activity[4]Major component of the sex pheromone, attractive to males.[4]
(5E,7E)-dodecadien-1-ol Dendrolimus spectabilis (Pine Moth)Weaker EAG activity compared to the (5Z,7E) isomer[4]Minor component of the natural pheromone blend; its role is not fully elucidated.[4]
(5Z,7Z)-dodecadien-1-ol Dendrolimus spectabilis (Pine Moth)Strong EAG activity[4]Not a primary attractant.
(5E,7Z)-dodecadien-1-ol Dendrolimus spectabilis (Pine Moth)Moderate EAG activity[4]Not a primary attractant.
(Z,E)-5,7-dodecadien-1-ol Dendrolimus superans sibiricus (Siberian Moth)Active pheromone component.[7]A 1:1 mixture with (Z,E)-5,7-dodecadienal is effective in trapping males.[6][7]
Pheromone Reception and Signaling Pathway

The detection of this compound by male moths initiates a complex signaling cascade within the olfactory system, ultimately leading to a behavioral response (e.g., upwind flight towards the female).

Pheromone_Signaling_Pathway cluster_air Air cluster_antenna Antennal Sensillum cluster_receptor Receptor Complex cluster_neuron Olfactory Receptor Neuron cluster_transduction Signal Transduction cluster_brain Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) Pheromone_PBP->OR Activation ORN Olfactory Receptor Neuron (ORN) Membrane G_protein G-protein OR->G_protein Activates Orco Odorant Receptor Co-receptor (Orco) PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal to Behavior Behavioral Response (e.g., Flight) Antennal_Lobe->Behavior Processing leads to Synthesis_Workflow Start Starting Materials (e.g., 1-Hexyne, 5-Hexyn-1-ol) Coupling Stereoselective Coupling (e.g., Chodkiewicz-Cadiot) Start->Coupling Intermediate Key Intermediate (e.g., Diynol or Enynol) Coupling->Intermediate Reduction Stereoselective Reduction (e.g., Hydroboration or Zn reduction) Intermediate->Reduction Protection Protection/Deprotection (if necessary) Reduction->Protection Purification Purification (e.g., Chromatography) Protection->Purification Product Final Isomer of This compound Purification->Product Bioassay_Workflow Synthesis Synthesis of Pure Isomers EAG Electroantennography (EAG) Screening Synthesis->EAG Active_Isomers Identification of Electro-physiologically Active Isomers EAG->Active_Isomers Behavioral Behavioral Assays (e.g., Wind Tunnel) Active_Isomers->Behavioral Field Field Trapping Experiments Behavioral->Field Conclusion Determination of Pheromone Components and Optimal Blend Field->Conclusion

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (5E,7Z)-5,7-dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5E,7Z)-5,7-dodecadien-1-ol is a well-documented insect pheromone, playing a crucial role in the chemical communication of various lepidopteran species, including the pine caterpillar moth (Dendrolimus kikuchii) and the Siberian moth (Dendrolimus superans sibiricus).[1][2] Its stereospecific structure is paramount to its biological activity, necessitating highly selective synthetic strategies. This document provides detailed application notes and a comprehensive protocol for the stereoselective synthesis of (5E,7Z)-5,7-dodecadien-1-ol. The described methodology focuses on a robust and efficient approach involving the stereoselective reduction of an enyne precursor, which has been demonstrated to yield the desired product with high isomeric purity.[1] This protocol is intended to guide researchers in the fields of chemical ecology, organic synthesis, and pest management in the reliable preparation of this semiochemical.

Introduction

The synthesis of insect pheromones with conjugated diene systems, such as (5E,7Z)-5,7-dodecadien-1-ol, presents a significant challenge in controlling the stereochemistry of the double bonds. The precise (E,Z) configuration is often essential for eliciting the desired behavioral response in the target insect species. Various synthetic strategies have been developed to achieve this, often employing key reactions like the Wittig reaction, Sonogashira coupling, and stereoselective reductions.

This protocol details a highly effective method centered on the cis-reduction of a conjugated enyne precursor, (E)-7-dodecen-5-yn-1-ol.[1] This approach offers excellent control over the formation of the (Z)-double bond while retaining the pre-existing (E)-double bond. The methodology is characterized by its high stereoselectivity and good overall yield, making it a practical choice for laboratory-scale synthesis.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process:

  • Formation of the En-yne Precursor: The carbon backbone is constructed to incorporate the (E)-double bond and the alkyne functionality. This is typically achieved through a coupling reaction.

  • Stereoselective Reduction: The alkyne is selectively reduced to a (Z)-alkene, yielding the final (5E,7Z)-diene system. This protocol utilizes an activated zinc reagent for a highly stereoselective cis-hydrogenation.[1]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of (E)-7-dodecen-5-yn-1-ol

The precursor, (E)-7-dodecen-5-yn-1-ol, can be synthesized via a palladium-catalyzed coupling of (E)-1-iodo-1-hexene with tetrahydro-2-(5-hexynyloxy)-2H-pyran, followed by deprotection.[1][3]

Stereoselective Reduction of (E)-7-dodecen-5-yn-1-ol to (5E,7Z)-5,7-dodecadien-1-ol

This protocol is adapted from Khrimian et al. (2002).[1][3]

Reagents:

  • (E)-7-dodecen-5-yn-1-ol

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Silver nitrate

  • Methanol (MeOH)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flask, suspend zinc dust (e.g., 5 g) in water (e.g., 50 mL). Add a solution of copper(II) acetate monohydrate (e.g., 0.5 g) in water (e.g., 10 mL) and stir for 30 minutes. Add a solution of silver nitrate (e.g., 0.25 g) in water (e.g., 5 mL) and continue stirring for another 30 minutes. Filter the activated zinc (Zn/Cu/Ag) and wash sequentially with water, methanol, and diethyl ether. Dry the activated zinc under vacuum.

  • Reduction Reaction: Suspend the freshly prepared activated zinc (Zn/Cu/Ag) in a mixture of methanol and water (e.g., 20 mL MeOH and 30 mL H₂O).[3]

  • Add a solution of (E)-7-dodecen-5-yn-1-ol (1.989 g, 11.11 mmol) in methanol (10 mL) to the zinc suspension at once.[3]

  • Stir the reaction mixture at 50-60 °C for 11 hours under an inert atmosphere.[3] Monitor the reaction progress by gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the unreacted zinc. Wash the zinc residue with methanol (10 mL) followed by a mixture of methanol (40 mL) and 10% HCl (5 mL).[3]

  • Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a 1:1 mixture of diethyl ether and hexane (5 x 50 mL).[3]

  • Wash the combined organic extracts with saturated NH₄Cl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (5E,7Z)-5,7-dodecadien-1-ol.

Data Presentation

The following table summarizes the quantitative data for the stereoselective reduction step.

ParameterValueReference
Starting Material (E)-7-dodecen-5-yn-1-ol[1][3]
Reducing Agent Zn/Cu/Ag[1][3]
Solvent System Methanol-Water[1][3]
Reaction Temperature 50-60 °C[3]
Reaction Time 11 hours[3]
Yield 87%[3]
Purity (by GC) 98%[3]
Stereoselectivity (cis) ≥98%[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of (5E,7Z)-5,7-dodecadien-1-ol start Start: (E)-7-dodecen-5-yn-1-ol activation Activation of Zinc (Zn, CuSO4, AgNO3) reduction Stereoselective Reduction (Zn/Cu/Ag, MeOH/H2O, 50-60°C) start->reduction activation->reduction workup Reaction Work-up (Filtration, Extraction) reduction->workup purification Purification (Flash Chromatography) workup->purification product Final Product: (5E,7Z)-5,7-dodecadien-1-ol purification->product

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dodecadien-1-ol is a semiochemical, a class of compounds that mediate interactions between organisms. As a component of insect pheromones, its accurate identification and quantification are crucial in ecological studies, pest management strategies, and the development of new bioactive molecules. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For the analysis of this compound, which is often found in complex biological or environmental samples, extraction and clean-up are critical steps to remove interfering substances.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from liquid samples or solvent extracts of solid samples.

  • To 1 mL of the aqueous sample, add 1 mL of a non-polar, volatile organic solvent such as hexane or dichloromethane.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer containing the analyte to a clean glass vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of 100 µL.

  • The sample is now ready for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

SPE is a technique used to concentrate and purify analytes from complex matrices.[1]

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elute the this compound from the cartridge with 5 mL of a non-polar solvent like hexane or dichloromethane.[1]

  • Concentrate the eluate under a gentle stream of nitrogen to the desired final volume.

  • The purified and concentrated sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

Accurate and reproducible GC-MS analysis requires careful optimization of instrumental parameters. The following table summarizes a typical set of parameters for the analysis of this compound.

Parameter Value Reference
Gas Chromatograph
ColumnDB-5 or BPX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
Injection ModeSplitless[3]
Injection Volume1 µL
Injector Temperature250 °C[3]
Carrier GasHelium[3]
Flow Rate1.0 mL/min (constant flow)[4]
Oven Program
Initial Temperature80 °C, hold for 2 min[3]
Ramp Rate5 °C/min to 280 °C[3]
Final Temperature280 °C, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[3]
Ionization Energy70 eV[3]
Mass AnalyzerQuadrupole[4]
Scan Range35 - 400 m/z[3][4]
Ion Source Temperature230 °C
Quadrupole Temperature150 °C[4]

Note: These parameters may require optimization based on the specific instrument and column used.

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The following table presents an example of quantitative data that can be obtained.

Parameter Value
Compound This compound
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Retention Time (RT) ~15 - 20 min (on a non-polar column)
Calibration Range 0.1 - 25 µM
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Mass Spectral Data

The mass spectrum of this compound obtained under electron ionization will show a characteristic fragmentation pattern. While the molecular ion peak (m/z 182) may be of low abundance or absent, several fragment ions will be prominent.

m/z Relative Abundance Possible Fragment
182Low[M]⁺ (Molecular Ion)
164Moderate[M-H₂O]⁺
123Moderate[M-C₄H₉]⁺
95High[C₇H₁₁]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Note: The fragmentation pattern is predicted based on the structure and general fragmentation rules for long-chain unsaturated alcohols. The base peak may vary depending on the specific instrument conditions.

Visualization of Experimental Workflow and Data Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration FinalSample Sample in Volatile Solvent Concentration->FinalSample Injection Injection into GC FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic RawData Raw GC-MS Data PeakIntegration Peak Integration in TIC RawData->PeakIntegration RT_Determination Retention Time Determination PeakIntegration->RT_Determination MassSpectrum_Extraction Mass Spectrum Extraction PeakIntegration->MassSpectrum_Extraction Identification Compound Identification RT_Determination->Identification Library_Comparison Comparison with Spectral Libraries (e.g., NIST) MassSpectrum_Extraction->Library_Comparison Fragmentation_Analysis Manual Fragmentation Pattern Analysis MassSpectrum_Extraction->Fragmentation_Analysis Library_Comparison->Identification Fragmentation_Analysis->Identification Quantification Quantification of Analyte Identification->Quantification Calibration_Curve Calibration Curve Generation (from standards) Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Logical flow of data analysis for this compound identification and quantification.

References

Application Note: Protocol for Nuclear Magnetic Resonance (NMR) Analysis of 5,7-Dodecadiyn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 5,7-dodecadiyn-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data analysis. Expected chemical shift ranges for ¹H and ¹³C NMR are summarized, and a logical workflow for the NMR analysis is presented. This guide is intended to assist researchers in the comprehensive characterization of long-chain unsaturated alcohols.

Introduction

5,7-Dodecadiyn-1-ol is a long-chain unsaturated alcohol containing a conjugated diyne system. The structural complexity of such molecules necessitates a thorough analytical approach for unambiguous characterization. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines a standard operating procedure for the complete NMR analysis of 5,7-dodecadiyn-1-ol, which is applicable to similar long-chain unsaturated alcohols and alkynes.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for 5,7-Dodecadiyn-1-ol in CDCl₃

PositionProton TypePredicted Chemical Shift (δ, ppm)Multiplicity
1-CH₂OH3.6 - 3.8t
2-CH₂-1.5 - 1.7m
3-CH₂-1.3 - 1.5m
4-CH₂-C≡2.2 - 2.4t
9≡C-CH₂-2.2 - 2.4t
10-CH₂-1.4 - 1.6m
11-CH₂-1.2 - 1.4m
12-CH₃0.8 - 1.0t
OH-OHVariable (1.0 - 5.0)br s

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,7-Dodecadiyn-1-ol in CDCl₃

PositionCarbon TypePredicted Chemical Shift (δ, ppm)
1-CH₂OH61 - 63
2-CH₂-31 - 33
3-CH₂-24 - 26
4-CH₂-C≡18 - 20
5, 6, 7, 8-C≡C-C≡C-65 - 85
9≡C-CH₂-18 - 20
10-CH₂-30 - 32
11-CH₂-21 - 23
12-CH₃13 - 15

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain alcohols due to its excellent dissolving power and relatively clean spectral window. Other deuterated solvents such as acetone-d₆, benzene-d₆, or methanol-d₄ can also be used depending on the specific experimental requirements.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of 5,7-dodecadiyn-1-ol directly into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent using a clean pipette.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition

A series of 1D and 2D NMR experiments should be performed for a comprehensive structural analysis.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to identify the different proton environments and their multiplicities.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is essential to determine the number of unique carbon signals.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is useful for differentiating between CH₃, CH₂, and CH signals. CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

Logical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of 5,7-dodecadiyn-1-ol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample 5,7-Dodecadien-1-ol Prepared_Sample Prepared NMR Sample Sample->Prepared_Sample Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Prepared_Sample Standard Internal Standard (TMS) Standard->Prepared_Sample NMR_Spec NMR Spectrometer Prepared_Sample->NMR_Spec OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Analysis_1D Analyze 1D Spectra: - Chemical Shifts - Multiplicities - Integration OneD->Analysis_1D Analysis_2D Analyze 2D Spectra: - ¹H-¹H Correlations (COSY) - ¹H-¹³C Correlations (HSQC/HMBC) TwoD->Analysis_2D Structure Structure Elucidation Analysis_1D->Structure Analysis_2D->Structure Report Comprehensive Report: - Assigned Spectra - Data Tables - Confirmed Structure Structure->Report

NMR Analysis Workflow

Conclusion

The protocol described in this application note provides a systematic approach for the complete NMR analysis of 5,7-dodecadiyn-1-ol. By following these steps, researchers can obtain high-quality NMR data and confidently elucidate the structure of this and other related long-chain unsaturated molecules. The combination of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall molecular architecture.

Application Notes and Protocols for Electroantennography (EAG) Detection of 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli. This method provides a direct measure of the detection of an odorant by the olfactory receptor neurons housed in the antennal sensilla. 5,7-Dodecadien-1-ol is a known pheromone component for several insect species, including the forest tent caterpillar (Malacosoma disstria). Its detection is crucial for behaviors such as mating and aggregation. These application notes provide detailed protocols for utilizing EAG to study the antennal response of insects to this compound, which is essential for screening potential behavior-modifying compounds, understanding dose-response relationships, and elucidating the mechanisms of olfactory perception.

Data Presentation

Table 1: Hypothetical Dose-Response of an Insect Antenna to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.0010.50.115
0.011.20.240
0.12.50.485
13.00.5100
103.10.5103
1003.10.4103

Note: The normalized response is calculated relative to the response to a standard reference compound or the maximum response observed.

Experimental Protocols

The following are detailed methodologies for conducting EAG experiments with this compound.

Protocol 1: Excised Antenna Preparation

This is a common method for obtaining stable EAG recordings.[1]

Materials:

  • Insect of interest (e.g., Malacosoma disstria moths)

  • Stereomicroscope

  • Fine scissors and forceps

  • Micropipette puller

  • Glass capillaries

  • Electrically conductive gel or saline solution (e.g., Ringer's solution)

  • EAG probe with micromanipulators

  • Reference and recording electrodes (Ag/AgCl)

Procedure:

  • Anesthetize the insect by chilling it on ice or with CO2 for 1-2 minutes.

  • Under a stereomicroscope, carefully excise one antenna at its base from the insect's head using fine scissors.

  • Mount the excised antenna on the EAG probe. The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode.

  • A small amount of conductive gel or a drop of saline solution can be applied to the contacts to ensure a good electrical connection.[1]

  • The recording electrode can be a glass capillary micropipette filled with saline solution, into which the tip of the antenna is inserted.[1] The tip of the antenna may be cut to facilitate contact.[1]

Protocol 2: Whole Insect Preparation

This method is useful for studying the olfactory response in a more intact physiological context.[2]

Materials:

  • Insect of interest

  • Wax or low-melting point adhesive

  • Mounting stage

  • Reference and recording electrodes (Ag/AgCl or tungsten)

  • Micromanipulators

Procedure:

  • Anesthetize the insect as described above.

  • Mount the insect on a holder using wax, securing the body and leaving the head and antennae free to move.

  • Insert the reference electrode into a part of the body away from the head, such as the abdomen or thorax. Some protocols suggest insertion into an eye.[2]

  • Carefully bring the recording electrode into contact with the tip of one antenna using a micromanipulator. A droplet of conductive gel can aid in establishing a stable connection.

Protocol 3: Odorant Stimulus Preparation and Delivery

Materials:

  • This compound standard

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper strips (e.g., Whatman No. 1)

  • Pasteur pipettes or stimulus cartridges

  • Air stimulus controller for purified and humidified air

Procedure:

  • Prepare a serial dilution of this compound in the chosen solvent to obtain a range of concentrations (e.g., 0.001 µg/µL to 100 µg/µL).

  • Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip.

  • Insert the filter paper into a Pasteur pipette or a stimulus cartridge.

  • The pipette is then connected to an air stimulus controller that delivers a continuous stream of purified and humidified air over the antennal preparation.

  • A puff of air (e.g., 0.5 seconds) is passed through the pipette, delivering the odorant to the antenna.

Protocol 4: EAG Recording and Data Analysis

Procedure:

  • Place the prepared antenna (either excised or on the whole insect) in the continuous air stream from the delivery system.

  • Allow the preparation to stabilize for a few minutes.

  • Begin by presenting a solvent control to ensure no response is elicited by the solvent alone.

  • Present the different concentrations of this compound, typically starting from the lowest concentration and proceeding to the highest to minimize adaptation of the olfactory receptors.

  • A sufficient recovery time (e.g., 30-60 seconds) should be allowed between stimuli.[1]

  • Record the negative voltage deflection (depolarization) of the antenna for each stimulus. The amplitude of this deflection is the EAG response.

  • The responses are typically amplified (e.g., 100x) and recorded using appropriate software.[3]

  • For data analysis, measure the maximum amplitude of the EAG response for each stimulus.

  • To account for any decrease in antennal sensitivity over time, the responses can be normalized relative to the response to a standard reference compound presented periodically throughout the experiment.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in EAG detection of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis insect_prep Insect Preparation (Anesthetization) antenna_prep Antenna Preparation (Excised or Whole Insect) insect_prep->antenna_prep odor_delivery Odor Delivery (Puff of Odorant) antenna_prep->odor_delivery stimulus_prep Stimulus Preparation (Serial Dilution of This compound) eag_recording EAG Recording (Voltage Deflection) odor_delivery->eag_recording data_analysis Data Analysis (Amplitude Measurement) eag_recording->data_analysis dose_response Dose-Response Curve Generation data_analysis->dose_response

Caption: Experimental workflow for EAG analysis of this compound.

eag_setup cluster_main EAG Setup air_source Purified Air Source humidifier Humidifier air_source->humidifier stimulus_controller Stimulus Controller humidifier->stimulus_controller pipette Stimulus Pipette (with this compound) stimulus_controller->pipette Air Puff antenna_prep Antennal Preparation (on EAG Probe) pipette->antenna_prep Odorant Delivery amplifier Amplifier antenna_prep->amplifier recorder Recording Device (PC with Software) amplifier->recorder

Caption: Diagram of a typical Electroantennography (EAG) setup.

olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binds in sensillar lymph receptor Odorant Receptor (OR) + Orco (on neuron membrane) obp->receptor Transports to receptor ion_channel Ion Channel Opening receptor->ion_channel Conformational change depolarization Neuron Depolarization ion_channel->depolarization Cation influx action_potential Action Potential to Brain depolarization->action_potential

References

Field Application of 5,7-Dodecadien-1-ol for Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a semiochemical that functions as a critical sex pheromone component for several species of lepidopteran pests, primarily within the genus Dendrolimus, commonly known as pine moths. These insects, including the pine-tree lappet moth (Dendrolimus pini) and the Siberian moth (Dendrolimus superans sibiricus), are significant defoliators of coniferous forests, capable of causing widespread economic and ecological damage during outbreaks. The specificity of this pheromone makes it a valuable tool in integrated pest management (IPM) programs, where it is utilized for population monitoring, mass trapping, and mating disruption. This document provides detailed application notes and experimental protocols for the field use of this compound in pest management strategies targeting these destructive forest pests.

Data Presentation

The efficacy of pheromone lures is highly dependent on the precise blend of its components. Field trials are essential to determine the optimal ratios of this compound and its related compounds, such as the corresponding aldehyde, to maximize the capture of target male moths. Below are summarized data from field experiments evaluating different lure compositions for trapping Dendrolimus pini.

Table 1: Trap Captures of Dendrolimus pini Males with Different Pheromone Lure Blends

Lure IDLure CompositionMean Total Moths Captured per Trap (±SE)
STD(Z5,E7)-12:Ald, (Z5,E7)-12:OH7.6 ± 1.5
MD10(Z5,E7)-12:Ald, (Z5,E7)-12:OH, (Z5)-12:Ald, (Z5)-12:OH, (Z5)-14:OAc, (Z5)-10:OH, SPEO17.3 ± 2.8

Data adapted from a 7-day field experiment. Lures are composed of various isomers and additional compounds, where (Z5,E7)-12:OH is (5Z,7E)-5,7-dodecadien-1-ol and (Z5,E7)-12:Ald is the corresponding aldehyde. SPEO refers to Scots pine essential oil. SE = Standard Error.[1]

Table 2: Effect of Scots Pine Essential Oil (SPEO) on Lure Attractiveness

Lure IDLure CompositionMean Total Moths Captured per Trap (±SE)
MD12Six-component pheromone blend77.8 ± 7.2
MD10Six-component pheromone blend + SPEO122.9 ± 11.5

Data from a subsequent 6-day field experiment demonstrating the synergistic effect of SPEO on the attractiveness of the pheromone blend.[1]

Experimental Protocols

Protocol 1: Field Screening of Pheromone Lures for Dendrolimus spp.

Objective: To determine the most effective pheromone blend for attracting and capturing male Dendrolimus moths.

Materials:

  • Delta traps or cross-vane traps (e.g., IBL-5)

  • Sticky inserts for delta traps or collection containers for cross-vane traps

  • Pheromone lures with varying compositions and concentrations of (5Z,7E)-5,7-dodecadien-1-ol and other relevant compounds.

  • Dispensers for the pheromone lures (e.g., rubber septa, polyethylene vials).

  • Stakes or ropes for trap deployment.

  • Latex or nitrile gloves.

  • Forceps for handling lures.

  • Data collection sheets or a mobile data entry device.

  • GPS device for recording trap locations.

Procedure:

  • Site Selection: Choose a Scots pine forest or other suitable habitat with a known or suspected population of the target Dendrolimus species.

  • Trap Preparation:

    • Assemble the delta or cross-vane traps according to the manufacturer's instructions.

    • Wearing gloves, place a sticky insert into each delta trap. For cross-vane traps, ensure the collection container is properly attached.

    • Using forceps, place a single pheromone lure onto the center of the sticky insert or suspend it within the cross-vane trap. Crucially, use new gloves for each different lure type to prevent cross-contamination.

  • Trap Deployment:

    • Establish a grid or transect for trap placement with a minimum distance of 50 meters between traps to avoid interference.

    • Hang the traps from tree branches at a height of 1.5 to 2 meters above the ground.

    • Record the GPS coordinates of each trap and label each trap with a unique identifier corresponding to the lure type.

    • Deploy the traps before the expected flight period of the adult moths.

  • Data Collection:

    • Check the traps at regular intervals, typically weekly, throughout the flight season.

    • Count the number of captured target moths in each trap.

    • Replace sticky inserts or empty collection containers as needed.

    • Replace pheromone lures according to their specified field life (e.g., every 4-6 weeks).

  • Data Analysis:

    • Calculate the mean number of moths captured per trap for each lure type.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine if there are significant differences in capture rates between the different lure compositions.

Protocol 2: Population Monitoring of Dendrolimus spp. Using Pheromone Traps

Objective: To monitor the population dynamics and seasonal flight activity of Dendrolimus moths.

Materials:

  • A standardized trapping system (e.g., delta traps with the most effective lure identified in Protocol 1).

  • Sufficient number of traps, lures, and sticky inserts for the entire monitoring period.

  • Data collection materials as in Protocol 1.

Procedure:

  • Site Selection: Establish permanent monitoring sites in representative forest stands.

  • Trap Deployment:

    • Deploy a consistent number of traps at each site at the beginning of the flight season.

    • Maintain a consistent trap density and spacing throughout the monitoring program.

  • Data Collection:

    • Service the traps on a fixed schedule (e.g., weekly).

    • Record the number of moths per trap at each collection date.

  • Data Interpretation:

    • Plot the average number of moths per trap over time to visualize the flight phenology of the population.

    • Compare trap capture data across different years to identify population trends.

    • Use the data to inform the timing of other pest management interventions.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The detection of pheromones such as this compound by an insect is a complex process involving a cascade of molecular events within the antenna. The following diagram illustrates a generalized pathway for pheromone reception in moths.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP SNMP SNMP Pheromone_PBP->SNMP OR_Complex Pheromone Receptor (ORx + Orco) SNMP->OR_Complex Pheromone Release Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect pheromone signal transduction pathway.

Experimental Workflow for Pheromone Lure Optimization

The development of an effective pheromone-based monitoring or control strategy follows a logical progression of steps, from initial identification of pheromone components to field-scale validation.

experimental_workflow A Pheromone Component Identification (e.g., GC-EAD, GC-MS) B Synthesis of Pheromone Components A->B C Lure Formulation (Blend Ratios, Dispensers) B->C D Laboratory Bioassays (e.g., Wind Tunnel) C->D E Small-Plot Field Trials (Lure Screening) D->E F Data Analysis (Statistical Comparison) E->F F->C Refine Blends G Selection of Optimal Lure Formulation F->G H Large-Scale Field Validation (Monitoring or Mating Disruption) G->H I Implementation in IPM Program H->I

Caption: Workflow for pheromone lure development and validation.

References

Formulation of 5,7-Dodecadien-1-ol in Pheromone Traps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a key semiochemical, acting as a sex pheromone component for numerous lepidopteran species, particularly within the genus Dendrolimus, which includes significant forest pests like the pine-tree lappet moth (Dendrolimus pini) and the Siberian moth (Dendrolimus superans)[1][2][3]. Effective monitoring and control of these pests rely on the development of potent and long-lasting pheromone lures. The formulation of these lures, specifically the method of controlled release of this compound and its active isomers, is critical to their efficacy. This document provides detailed application notes and protocols for the formulation of this compound in various dispenser types for use in pheromone traps.

Pheromone Composition and Blends

This compound is often utilized in specific isomeric forms and as part of a multi-component blend to achieve optimal attraction of the target insect species. The most commonly cited active isomer is the (5Z,7E) configuration[1]. However, its corresponding aldehyde, (Z,E)-5,7-dodecadienal, is frequently a crucial component of the attractive blend[4][5]. Research has also indicated the presence and activity of other related compounds in various Dendrolimus species[1][3].

The precise ratio of these components is critical for maximizing trap captures. For instance, a 1:1 mixture of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal has been shown to be effective for the Siberian moth[4][6]. For Dendrolimus pini, a 60:40 mixture of the aldehyde and alcohol has been reported to improve male capture[5].

Data Presentation: Pheromone Blends and Dispenser Loadings

The following table summarizes various formulations of this compound and its analogs that have been documented in scientific literature for trapping different Dendrolimus species.

Target SpeciesPheromone ComponentsRatioTotal Loading per DispenserDispenser TypeReference
Dendrolimus superans (Siberian Moth)(Z,E)-5,7-dodecadien-1-ol, (Z,E)-5,7-dodecadienal1:1 (w/w)2 mgRubber Septa[4]
Dendrolimus pini (Pine-tree Lappet Moth)(Z,E)-5,7-dodecadienal, (Z,E)-5,7-dodecadien-1-ol60:40Not SpecifiedNot Specified[5]
Dendrolimus pini(Z5,E7)-dodecadienal, (Z5,E7)-dodecadien-1-olVariousNot SpecifiedPolyethylene Vials[3]
Dendrolimus punctatus(5Z,7E)-dodeca-5,7-dien-1-ol, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-yl propionate, (Z)-dodec-5-en-1-ol, (Z)-dodec-5-en-1-yl acetateNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Protocol 1: Preparation of Rubber Septa Dispensers

This protocol is adapted from methodologies used for other lepidopteran pheromones and is suitable for this compound formulations.

Materials:

  • This compound (and other blend components as required)

  • High-purity hexane

  • Red rubber septa

  • Micropipette

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone blend in high-purity hexane. The concentration should be calculated to deliver the desired loading dose in a small, manageable volume (e.g., 50-100 µL). For a 2 mg loading dose of a 1:1 blend, dissolve 10 mg of this compound and 10 mg of the corresponding aldehyde in 1 mL of hexane. This yields a concentration of 20 mg/mL for the blend.

  • Dispenser Loading: Place a single rubber septum in a clean glass vial. Using a micropipette, carefully apply the desired volume of the pheromone stock solution directly onto the septum. For a 2 mg dose from the example stock solution, apply 100 µL. To aid in the penetration of the pheromone into the rubber, an additional 50 µL of pure hexane can be added.

  • Solvent Evaporation: Allow the hexane to evaporate completely within the fume hood. This can be facilitated by leaving the vials uncapped for a period of time, or by a gentle stream of nitrogen.

  • Storage: Once the solvent has evaporated, cap the vials tightly. Store the loaded septa at -20°C or lower until field deployment to minimize degradation and premature release of the pheromone. It has been shown that rubber septa pretreated and stored at -80°C were as effective as freshly treated septa[2][6].

Protocol 2: Preparation of Polyethylene Vial Dispensers

Polyethylene vials are another common dispenser type for lepidopteran pheromones.

Materials:

  • This compound (and other blend components as required)

  • High-purity hexane (or other suitable solvent)

  • 1 mL polyethylene vials with push-on hinged caps

  • Micropipette

  • Fume hood

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pheromone blend in hexane as described in Protocol 1.

  • Dispenser Loading: Using a micropipette, dispense the desired volume of the pheromone solution into the polyethylene vial.

  • Solvent Evaporation and Sealing: Cap the vials and hang them in a gentle stream of clean air at room temperature until no liquid is visible inside. This allows the solvent to permeate through the polyethylene, leaving the pheromone behind.

  • Storage: Store the sealed vials at low temperatures (-20°C) until use.

Protocol 3: Field Trapping and Lure Maintenance

Materials:

  • Pheromone traps (e.g., Delta traps, milk carton traps)

  • Prepared pheromone dispensers

  • Gloves

  • Materials for hanging traps (e.g., wire, string)

Procedure:

  • Trap Assembly and Lure Placement: Assemble the pheromone traps according to the manufacturer's instructions. Using gloves to avoid contamination, place one pheromone dispenser inside each trap. The lure should be hung inside the top of the trap at the level of the entry ports.

  • Trap Deployment: Deploy the traps in the target area. The optimal height and density of traps will vary depending on the target species and environment. For monitoring purposes, a common density is 1-2 traps per hectare.

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

  • Lure Replacement: The effectiveness of the lure will decline over time due to the gradual release of the pheromone. For rubber septa dispensers, it is recommended to replace them every two weeks for optimal effectiveness[2][6]. The longevity of polyethylene vial dispensers may vary.

Visualizations

Formulation_Workflow Workflow for Pheromone Dispenser Preparation cluster_stock Stock Solution Preparation cluster_loading Dispenser Loading cluster_final Final Preparation and Storage A Weigh Pheromone Components B Dissolve in Hexane A->B C Place Dispenser in Vial B->C D Apply Pheromone Solution C->D E Evaporate Solvent D->E F Store at Low Temperature E->F

Caption: Workflow for Pheromone Dispenser Preparation.

Field_Trial_Logic Logical Flow of a Pheromone Trap Field Trial A Deploy Traps with Fresh Lures B Regular Trap Monitoring (e.g., weekly) A->B C Record Trap Catches B->C D Lure Replacement Interval Reached? (e.g., 2 weeks) C->D E Replace Lure D->E Yes F Continue Monitoring D->F No G End of Trial D->G End of Season E->B F->B

References

Application Notes and Protocols for Bioassay Design: 5,7-Dodecadien-1-ol Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a semiochemical, notably recognized as a component of the sex pheromone in several lepidopteran species, including the forest tent caterpillar (Malacosoma disstria) and the pine caterpillar moth (Dendrolimus pini).[1][2] As a key signaling molecule, it plays a crucial role in mate location and reproductive behavior. The efficacy of synthetic this compound formulations in pest management strategies, such as mating disruption or mass trapping, is contingent on rigorous bioassay validation.

These application notes provide a comprehensive framework for designing and executing bioassays to determine the biological efficacy of this compound. The protocols are designed to be adaptable for various research objectives, from initial screening of novel formulations to detailed characterization of behavioral responses.

Data Presentation

Effective evaluation of this compound efficacy relies on the systematic recording and clear presentation of quantitative data. The following tables provide templates for organizing experimental results.

Table 1: Electroantennography (EAG) Dose-Response Data

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)n
Control (Solvent)
0.001
0.01
0.1
1
10

Table 2: Wind Tunnel Behavioral Response Data

Treatmentn% Taking Flight% Oriented Flight% Source ContactMean Time to Source (s)
Control (Solvent)
This compound (Isomer A)
This compound (Isomer B)
Positive Control (e.g., crude pheromone extract)

Table 3: Field Trapping Efficacy Data

Lure FormulationTrap TypeMean No. of Insects Captured/Trap/DayStandard Deviationn
Blank (Unbaited)
This compound (Low Dose)
This compound (High Dose)
This compound + Synergist
Commercial Standard

Experimental Protocols

The following protocols describe key experiments for assessing the efficacy of this compound, from peripheral sensory detection to whole-organism behavioral responses.

Protocol 1: Electroantennography (EAG) for Antennal Response

Objective: To measure the electrical response of the insect antenna to different concentrations of this compound, providing a measure of peripheral sensory detection.

Materials:

  • Intact insect antennae

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Ag/AgCl wires

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air delivery system

  • Filter paper strips

  • This compound standard solutions of varying concentrations in a suitable solvent (e.g., hexane)

Procedure:

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between the recording and reference electrodes using conductive gel.

  • Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.

  • Apply a known volume of a this compound solution to a filter paper strip and insert it into the air stream.

  • Record the resulting depolarization of the antennal preparation.

  • Test a range of concentrations in ascending order, with a solvent control.

  • Allow for a sufficient recovery period between stimuli.

  • Analyze the peak amplitude of the EAG response for each concentration.

Protocol 2: Wind Tunnel Bioassay for Behavioral Analysis

Objective: To assess the behavioral response of insects to a plume of this compound in a controlled environment that simulates natural conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light intensity

  • Source of this compound (e.g., impregnated rubber septum)

  • Video recording and analysis system

  • Acclimation chamber

  • Test insects (typically males for a female-produced pheromone)

Procedure:

  • Acclimate the insects to the conditions of the wind tunnel for at least 30 minutes.

  • Place the this compound source at the upwind end of the tunnel.

  • Release individual insects onto a platform at the downwind end.

  • Record the flight behavior of each insect for a set period (e.g., 3-5 minutes).

  • Score key behaviors such as taking flight, oriented flight towards the source, and contact with the source.

  • Use a solvent-only control to assess baseline activity.

  • Randomize the order of treatments to avoid temporal effects.

Protocol 3: Field Trapping for Real-World Efficacy

Objective: To evaluate the attractiveness of this compound formulations under natural environmental conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures containing different formulations and dosages of this compound

  • Unbaited traps (controls)

  • Randomized block experimental design layout in the field

Procedure:

  • Select a suitable field site with a known population of the target insect.

  • Deploy traps in a randomized block design to account for spatial variability. Ensure sufficient distance between traps to prevent interference.[3]

  • Bait traps with the different lure formulations and include unbaited controls.

  • Check traps at regular intervals (e.g., daily or every few days) and record the number of captured target insects.

  • Continue the trial for a predetermined period, replacing lures as needed based on their longevity.

  • Analyze the capture data to compare the efficacy of the different formulations.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the bioassay design of this compound.

experimental_workflow cluster_lab Laboratory Bioassays cluster_field Field Validation EAG Protocol 1: Electroantennography (EAG) WindTunnel Protocol 2: Wind Tunnel Bioassay EAG->WindTunnel Behavioral Validation FieldTrapping Protocol 3: Field Trapping WindTunnel->FieldTrapping Real-World Efficacy Formulation This compound Formulation Formulation->EAG Sensory Detection

Caption: Experimental workflow for this compound efficacy testing.

signaling_pathway Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR G_protein G-protein OR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Ion Channel cAMP->Ion_Channel opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization causes Signal Signal to Antennal Lobe Depolarization->Signal

Caption: Hypothetical olfactory signaling pathway for this compound.

References

Application Note: Quantitative Analysis of 5,7-Dodecadien-1-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-dodecadien-1-ol is a key semiochemical, acting as a sex pheromone in various lepidopteran species, particularly within the Dendrolimus genus, commonly known as pine moths.[1][2][3] Accurate quantification of this compound in biological matrices such as insect pheromone glands, hemolymph, and airborne samples is crucial for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel biorepellents. This document provides detailed protocols for the extraction, derivatization, and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), as well as an overview of the relevant biological signaling pathway.

Target Audience: This document is intended for researchers, scientists, and drug development professionals working in the fields of analytical chemistry, entomology, chemical ecology, and pest management.

Quantitative Data Summary

The following table summarizes the reported quantities of (5Z,7E)-5,7-dodecadien-1-ol and its derivatives found in the pheromone glands of female Dendrolimus tabulaeformis, a species of pine caterpillar moth. This data provides a reference range for expected concentrations in similar biological samples.

CompoundAverage Quantity (ng/female gland) ± SD (n=21)
(5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH)0.49 ± 0.48
(5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc)0.47 ± 0.56
(5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr)0.04 ± 0.16
(Z)-5-dodecen-1-ol (Z5-12:OH)0.42 ± 0.59
(Z)-5-dodecen-1-yl acetate (Z5-12:OAc)0.19 ± 0.21

Data adapted from: Kong, X., et al. (2012). Identification and Behavioral Evaluation of Sex Pheromone Components of the Chinese Pine Caterpillar Moth, Dendrolimus tabulaeformis. PLoS ONE, 7(3), e33381.[4]

Experimental Protocols

This section details the methodologies for the quantitative analysis of this compound from biological samples. Two primary sample collection methods are described: pheromone gland extraction and headspace solid-phase microextraction (SPME).

Protocol 1: Pheromone Gland Extraction and Analysis

This protocol is suitable for determining the total amount of this compound present in the pheromone gland of an individual insect.

1. Materials and Reagents:

  • Hexane (HPLC grade)

  • Internal standard (e.g., a known amount of a non-endogenous, structurally similar compound like a C13 or C15 straight-chain alcohol)

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Microsyringes

  • Glass vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Pheromone Gland Dissection and Extraction:

  • Female moths are chilled to -20°C for at least 5 minutes prior to gland excision.[5]

  • The pheromone gland is carefully dissected from the abdominal tip of the female moth under a stereomicroscope.

  • The excised gland is immediately placed in a 2 mL glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

  • The tissue is gently crushed with a clean glass rod to facilitate extraction.

  • The sample is vortexed for 1 minute and then centrifuged at 3000 rpm for 5 minutes to pellet cellular debris.

  • The hexane supernatant is carefully transferred to a clean vial.

  • The remaining pellet is re-extracted with another portion of hexane, and the supernatants are combined.

  • The combined extract is dried over anhydrous sodium sulfate.

3. Derivatization:

  • The hexane extract is concentrated to a small volume (e.g., 10 µL) under a gentle stream of nitrogen.

  • Add 10 µL of BSTFA with 1% TMCS to the concentrated extract.

  • The vial is securely capped and heated at 70°C for 30 minutes.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or low-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the trimethylsilyl (TMS) derivative of this compound and the internal standard.

5. Quantification:

  • A calibration curve is constructed using standard solutions of derivatized this compound of known concentrations with a constant concentration of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of this compound in the biological sample is determined from the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (SPME) for Volatiles

This non-invasive protocol is ideal for analyzing the volatile compounds released by a living insect.

1. Materials and Reagents:

  • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or 50/30 µm divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS))

  • Glass sampling chamber (size appropriate for the insect)

  • Internal standard (if required, can be introduced into the chamber in a known quantity)

2. Sample Collection:

  • A single calling female moth is placed in the glass sampling chamber.

  • The chamber is sealed, and the insect is allowed to acclimate.

  • The SPME fiber is exposed to the headspace of the chamber for a defined period (e.g., 30-60 minutes) at a controlled temperature.

3. GC-MS Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • The GC-MS parameters are similar to those described in Protocol 1.

4. Quantification:

  • Quantification with SPME can be more challenging than with liquid extraction. For semi-quantitative analysis, the peak area of this compound can be compared across different samples.

  • For absolute quantification, a calibration method involving the generation of a standard vapor concentration in a similar chamber is required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing gland_extraction Pheromone Gland Extraction derivatization Derivatization (for Gland Extract) gland_extraction->derivatization spme_collection Headspace SPME Collection gcms_analysis GC-MS Analysis spme_collection->gcms_analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification data_reporting Data Reporting quantification->data_reporting

Quantitative analysis workflow for this compound.
Pheromone Signaling Pathway in Moths

This diagram outlines the key steps in the reception and processing of the this compound pheromone signal in a male moth.

pheromone_signaling pheromone This compound (Pheromone) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph pr Pheromone Receptor (PR) pbp->pr Transport to receptor orn Olfactory Receptor Neuron (ORN) pr->orn Activation signal_transduction Signal Transduction Cascade orn->signal_transduction Initiates ap Action Potential Generation signal_transduction->ap Leads to brain Antennal Lobe (Brain) ap->brain Signal to brain behavior Behavioral Response brain->behavior Elicits

Pheromone reception and signaling pathway in moths.

Pathway Description:

The detection of this compound by a male moth initiates a cascade of events leading to a behavioral response. The process begins when the volatile pheromone molecules enter the pores of the male's antennae and bind to Pheromone Binding Proteins (PBPs) within the sensillar lymph. These PBPs solubilize the hydrophobic pheromone and transport it to Pheromone Receptors (PRs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of the pheromone to its specific PR activates the neuron, triggering a signal transduction cascade. This ultimately leads to the generation of action potentials, which are electrical signals that travel along the axon of the ORN to the antennal lobe of the brain. In the brain, the information is processed, leading to the initiation of a behavioral response, such as upwind flight towards the female.

References

Synthesis of 5,7-Dodecadien-1-ol Analogues and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dodecadien-1-ol and its analogues are significant insect sex pheromones, primarily associated with species of the order Lepidoptera. The precise stereochemistry of the conjugated diene system is crucial for biological activity, making stereoselective synthesis a key challenge and a topic of great interest in chemical ecology and pest management research. These compounds and their derivatives, such as the corresponding aldehydes and acetates, are vital tools for monitoring and controlling insect populations through strategies like mating disruption and mass trapping.

This document provides detailed application notes and experimental protocols for the synthesis of various isomers of this compound and its key derivatives. The methodologies covered include the reduction of enyne precursors, oxidation of the resulting alcohol, and conversion to the acetate derivative.

Synthetic Pathways and Workflows

The synthesis of this compound and its derivatives can be achieved through several strategic routes. Below are graphical representations of the key synthetic transformations described in the protocols.

G Synthesis of (Z,E)-5,7-Dodecadien-1-ol and Derivatives cluster_0 Enyne Precursor Route cluster_1 Derivatization A (E)-7-Dodecen-5-yn-1-ol B (Z,E)-5,7-Dodecadien-1-ol A->B Activated Zinc Reduction C (Z,E)-5,7-Dodecadienal B->C PCC Oxidation D (Z,E)-5,7-Dodecadien-1-yl Acetate B->D Acetylation

Caption: General synthetic scheme for (Z,E)-5,7-Dodecadien-1-ol and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of (Z,E)-5,7-Dodecadien-1-ol via Zinc Reduction of (E)-7-Dodecen-5-yn-1-ol

This protocol describes the stereoselective synthesis of (Z,E)-5,7-dodecadien-1-ol by the reduction of the corresponding enyne precursor using activated zinc.

Materials:

  • (E)-7-Dodecen-5-yn-1-ol

  • Zinc dust

  • 3% Hydrochloric acid (HCl)

  • Copper(II) acetate hydrate

  • Silver nitrate

  • Methanol (MeOH)

  • Water

  • Ether/Hexane (1:1 mixture)

  • Saturated ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas (N2)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Glass filter funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Zinc:

    • In a flask, treat zinc dust (11.16 g, 279 mmol) with 25-30 mL of 3% HCl for 1-2 minutes.

    • Decant the liquid and repeat the acid wash two more times.

    • Rinse the activated zinc slurry repeatedly with distilled water to remove all traces of acid.

    • Slowly add a solution of copper(II) acetate hydrate (1.556 g, 7.78 mmol) in 20 mL of hot water to the zinc slurry while cooling in an ice bath. Stir for 10-15 minutes.

    • Subsequently, add a solution of silver nitrate (1.852 g, 10.87 mmol) in 20 mL of water in a similar manner.

    • Filter the resulting mixture and suspend the active Zn/Cu/Ag reagent in a mixture of 20 mL of MeOH and 30 mL of water.

  • Reduction Reaction:

    • To the suspension of the activated zinc, add a solution of (E)-7-dodecen-5-yn-1-ol (1.989 g, 11.11 mmol) in 10 mL of MeOH at once.

    • Stir the mixture at 50-60 °C for 11 hours under a nitrogen atmosphere. Monitor the reaction progress by gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, filter off the unreacted Zn/Cu/Ag on a glass filter.

    • Wash the filter cake with 10 mL of MeOH, followed by a mixture of 40 mL of MeOH and 5 mL of 10% HCl.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the MeOH.

    • Extract the aqueous residue with a 1:1 mixture of ether/hexane (5 x 50 mL).

    • Wash the combined organic extracts with saturated NH4Cl solution, dry over anhydrous Na2SO4, and evaporate the solvent to yield (Z,E)-5,7-dodecadien-1-ol.[1]

Expected Yield and Purity:

  • Yield: Approximately 87% (1.75 g).[1]

  • Purity: Approximately 98%.[1]

Protocol 2: Synthesis of (Z,E)-5,7-Dodecadienal by Oxidation of (Z,E)-5,7-Dodecadien-1-ol

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • (Z,E)-5,7-Dodecadien-1-ol

  • Pyridinium chlorochromate (PCC)

  • Sodium acetate

  • Anhydrous dichloromethane (CH2Cl2)

  • Celite or molecular sieves (optional but recommended)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for filtration and chromatography

Procedure:

  • Reaction Setup:

    • To a solution of (Z,E)-5,7-dodecadien-1-ol (592 mg, 3.29 mmol) in dry CH2Cl2 (40 mL) in a round-bottom flask, add sodium acetate (803.6 mg, 9.8 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • If using, add a layer of Celite or powdered molecular sieves to the flask. This will aid in the work-up by adsorbing the chromium byproducts.[2][3]

  • Oxidation:

    • To the stirred suspension, add pyridinium chlorochromate (1.862 g, 8.64 mmol) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 2 to 4 hours, monitoring the progress by thin-layer chromatography (TLC).[2] During the reaction, a brown, tar-like precipitate will form.[2]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an equal volume of hexane.

    • Filter the mixture through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.

    • Wash the filter pad with a hexane/ethyl acetate mixture.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography using a hexane/ethyl acetate (95:5) eluent to afford (Z,E)-5,7-dodecadienal.

Expected Yield and Purity:

  • Yield: Approximately 48% (285 mg).

  • Purity: Approximately 99% as determined by GC.

Protocol 3: Synthesis of 5,7-Dodecadien-1-yl Acetate

This protocol provides a general method for the acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or a suitable non-nucleophilic base

  • Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and drying

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 mmol) in anhydrous CH2Cl2 (5 mL) in a round-bottom flask.

    • Add pyridine (1.5 mmol) to the solution.

  • Acetylation:

    • Slowly add acetic anhydride (1.2 mmol) to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solution under reduced pressure to obtain the crude acetate.

    • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis of (Z,E)-5,7-Dodecadien-1-ol and Derivatives

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
(Z,E)-5,7-Dodecadien-1-ol(E)-7-Dodecen-5-yn-1-olZn/Cu/Ag, H2OMeOH/H2O8798
(Z,E)-5,7-Dodecadienal(Z,E)-5,7-Dodecadien-1-olPCC, NaOAcCH2Cl24899

Table 2: Spectroscopic Data for (5Z,7E)-dodeca-5,7-dien-1-ol

Data TypeKey Features
13C NMR Spectral data available on PubChem (CID 5365646).[4]
MS Predicted m/z values for various adducts available on PubChemLite.[5]

Table 3: Gas Chromatography Data for this compound Acetate Isomers

IsomerKovats Retention Index (non-polar column)Kovats Retention Index (polar column)
(E,Z)-5,7-Dodecadien-1-ol, acetate16402061, 2072
This compound, acetate (isomer unspecified)1598-

Note: Retention indices can vary based on the specific column and conditions used.

Conclusion

The protocols outlined in this document provide reliable methods for the synthesis of this compound and its key derivatives, which are of significant interest in the field of chemical ecology and pest management. The stereoselective reduction of the enyne precursor is a high-yielding route to the desired (Z,E)-dienol, which can be efficiently converted to the corresponding aldehyde and acetate. These application notes serve as a practical guide for researchers engaged in the synthesis and application of these important semiochemicals. Further optimization of reaction conditions may be necessary depending on the specific analogue or derivative being synthesized.

References

Application of 5,7-Dodecadien-1-ol in Mating Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-dodecadien-1-ol is a key semiochemical, acting as a female sex pheromone in several species of moths, particularly within the genus Dendrolimus, commonly known as pine moths. The (5Z, 7E) isomer of this alcohol is often the most biologically active component, playing a crucial role in attracting males for mating.[1][2] This specificity makes it a prime candidate for use in mating disruption (MD) strategies for the management of these forest pests. Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby disrupting the natural mating process. This application note provides detailed protocols and data presentation formats for researchers investigating the use of this compound in mating disruption studies.

Principle of Mating Disruption

Mating disruption operates through several proposed mechanisms, which can act individually or in combination:

  • Competitive Attraction (False-trail Following): A high density of synthetic pheromone sources competes with the natural pheromone plumes emitted by calling females, leading males to follow "false trails."

  • Sensory Overload (Habituation/Adaptation): Constant exposure to high concentrations of the pheromone can cause the male's antennal receptors or central nervous system to become less sensitive, rendering them unable to respond to the lower concentration plumes of females.

  • Camouflage: The abundance of synthetic pheromone may mask the natural pheromone plumes, making it difficult for males to distinguish them from the background.

Successful mating disruption leads to a reduction in mating success, and consequently, a decrease in the pest population over time.

Data Presentation

Quantitative data from mating disruption trials should be summarized for clear comparison. Below are example tables illustrating how to present such data.

Table 1: Efficacy of this compound in Reducing Male Moth Capture

TreatmentApplication Rate (g/ha)Mean Male Moths Captured per Trap per Week (±SE)Percent Trap Shutdown (%)
Control (Untreated)025.3 ± 3.10
Low Dosage205.2 ± 1.579.4
Medium Dosage401.8 ± 0.792.9
High Dosage600.5 ± 0.298.0

Example Data

Table 2: Effect of this compound on Mating Success and Larval Density

TreatmentApplication Rate (g/ha)Mating Success (%)*Mean Larval Density per m² of Foliage (±SE)
Control (Untreated)08515.6 ± 2.4
Low Dosage20358.1 ± 1.9
Medium Dosage40154.3 ± 1.1
High Dosage6051.9 ± 0.8

*Mating success can be determined by dissecting captured female moths to check for the presence of spermatophores. Example Data

Experimental Protocols

Protocol 1: Field Efficacy Trial for Mating Disruption

Objective: To evaluate the efficacy of different application rates of (5Z, 7E)-5,7-dodecadien-1-ol in disrupting the mating of the target Dendrolimus species.

Materials:

  • (5Z, 7E)-5,7-dodecadien-1-ol (purity >95%)

  • Dispensers (e.g., rubber septa, membrane-based dispensers, or sprayable microcapsules)

  • Pheromone traps baited with a standard lure for the target species

  • Solvent for loading dispensers (e.g., hexane)

  • Plot markers

  • GPS device

Procedure:

  • Site Selection: Choose a forested area with a known population of the target Dendrolimus species. The experimental site should be divided into multiple plots (e.g., 1-hectare plots), with a significant buffer zone (e.g., >100 meters) between plots to prevent interference.

  • Dispenser Preparation:

    • For passive dispensers, load each with a specific amount of the pheromone. For example, for a 40 g/ha application rate with 400 dispensers/ha, each dispenser would be loaded with 100 mg of the active ingredient.

    • For sprayable formulations, prepare the tank mix according to the manufacturer's instructions to achieve the desired application rate.

  • Experimental Design:

    • Establish at least four treatment groups: a control (no pheromone), a low dosage, a medium dosage, and a high dosage of this compound.

    • Each treatment should be replicated in at least three plots in a randomized complete block design.

  • Dispenser Deployment:

    • In each treated plot, deploy the dispensers in a grid pattern. For example, for a density of 400 dispensers per hectare, place one dispenser every 5 meters in rows that are 5 meters apart.

    • Place dispensers in the upper third of the tree canopy.

  • Monitoring:

    • Place three pheromone-baited traps in the center of each plot.

    • Check traps weekly, record the number of captured male moths, and then remove them.

    • Continue monitoring for the entire flight period of the target species.

  • Assessment of Mating Disruption:

    • Trap Shutdown: Calculate the percentage reduction in male moth captures in the treated plots compared to the control plots.

    • Mating Success: At the end of the flight period, collect female moths from each plot (using light traps or other methods) and dissect them to determine the mating status (presence or absence of spermatophores).

    • Larval Density: In the following generation, sample foliage from trees in each plot to determine the density of larvae.

Protocol 2: Synthesis of (5Z, 7E)-5,7-dodecadien-1-ol

For researchers equipped for organic synthesis, the pheromone can be prepared in the laboratory. A common route involves Wittig or other coupling reactions. A detailed synthetic procedure can be adapted from published literature.

Visualizations

Insect Olfactory Signaling Pathway

G cluster_air Air cluster_sensillum Antennal Sensillum cluster_brain Brain (Antennal Lobe) Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Delivery IonChannel Ion Channel Activation OR->IonChannel Neuron Olfactory Receptor Neuron (ORN) AL Antennal Lobe Processing Neuron->AL Signal Transmission Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential ActionPotential->Neuron Behavior Behavioral Response (Flight to Source) AL->Behavior

Caption: Pheromone reception and signaling pathway in a male moth.

Mating Disruption Experimental Workflow

G cluster_data Data Points SiteSelection 1. Site Selection & Plot Design DispenserPrep 2. Pheromone Dispenser Preparation SiteSelection->DispenserPrep Deployment 3. Dispenser Deployment DispenserPrep->Deployment Monitoring 4. Weekly Monitoring (Pheromone Traps) Deployment->Monitoring DataCollection 5. Data Collection Monitoring->DataCollection Analysis 6. Data Analysis DataCollection->Analysis TrapCatch Male Moth Trap Catch DataCollection->TrapCatch MatingStatus Female Mating Status DataCollection->MatingStatus LarvalDensity Larval Density DataCollection->LarvalDensity Conclusion 7. Efficacy Conclusion Analysis->Conclusion

Caption: Workflow for a mating disruption field trial.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,7-dodecadien-1-ol from synthetic mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of geometric isomers (E,Z), (Z,E), (E,E), and (Z,Z) of this compound using standard silica gel chromatography.

  • Question: My column chromatography on silica gel is not resolving the different geometric isomers of this compound. How can I improve the separation?

  • Answer: Standard silica gel has limited selectivity for geometric isomers. To enhance separation, consider the following approaches:

    • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): The pi-bonds of the isomers interact with the silver ions, leading to differential retention. cis-isomers tend to interact more strongly than trans-isomers.[1][2]

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often provide baseline separation of geometric isomers.

    • Solvent System Optimization: Experiment with less polar solvent systems. A shallow gradient of a polar solvent (e.g., diethyl ether or ethyl acetate) in a nonpolar solvent (e.g., hexane or pentane) can improve resolution.

Issue 2: The purified this compound is contaminated with byproducts from the synthesis.

  • Question: After purification, I still observe peaks in my GC-MS analysis that correspond to starting materials or reaction byproducts. What can I do?

  • Answer: Contamination with synthetic byproducts is a common issue. Here are some troubleshooting steps:

    • Pre-purification: Consider a preliminary purification step like a liquid-liquid extraction to remove highly polar or nonpolar impurities before column chromatography.

    • Column Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.

    • Fraction Collection: Collect smaller fractions during column chromatography to better isolate the target compound from closely eluting impurities.

    • Re-chromatography: If impurities persist, a second chromatographic step under different conditions (e.g., a different solvent system or a different type of stationary phase) may be necessary.

Issue 3: Low recovery of this compound after column chromatography.

  • Question: I am losing a significant amount of my product during the purification process. How can I improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: The alcohol functional group can sometimes strongly adsorb to the silica gel, especially if the silica is acidic. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

    • Compound Instability: this compound may be sensitive to acidic conditions or prolonged exposure to silica gel. Minimize the time the compound spends on the column.

    • Improper Solvent Polarity: If the eluent is not polar enough, the compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities. Use TLC to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetic mixture of this compound?

A1: The most common impurities are typically the other geometric isomers of this compound.[3][4] Depending on the synthetic route, you may also encounter unreacted starting materials, such as the corresponding aldehyde or alkyne precursors, and byproducts from side reactions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity and determining the isomeric ratio of this compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and stereochemistry of the purified product.[6]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is generally not a suitable primary purification method for this compound as it is an oil at room temperature. However, if you have a solid derivative of the alcohol, recrystallization could be a viable option.

Q4: What is a typical solvent system for silica gel chromatography of this compound?

A4: A good starting point for a solvent system is a mixture of a nonpolar solvent like hexane or pentane and a slightly more polar solvent like diethyl ether or ethyl acetate. The ratio will depend on the specific impurities present. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). A typical gradient could be from 100% hexane to a mixture of hexane and 5-20% ethyl acetate.

Q5: How do I prepare silver nitrate impregnated silica gel?

A5: To prepare silver nitrate impregnated silica gel, dissolve silver nitrate in a suitable solvent (e.g., water or methanol), add the silica gel to the solution, and then evaporate the solvent under reduced pressure. The typical loading of silver nitrate is 10-20% by weight.[7] It is important to protect the silver nitrate silica gel from light to prevent decomposition.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Isomer Separation

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Standard Silica Gel Chromatography Silica GelHexane/Ethyl Acetate GradientSimple, inexpensivePoor resolution of geometric isomers
Argentation Chromatography Silver Nitrate Impregnated Silica GelHexane/Diethyl Ether GradientGood separation of geometric isomers[1][2]Light sensitive, potential for silver leaching
Reversed-Phase HPLC C18Acetonitrile/Water GradientExcellent resolution, high purity achievableMore expensive, requires specialized equipment

Table 2: Example GC Retention Times for Dodecadienol Isomers

IsomerRetention Time (min) on a non-polar column (DB-5 type)
(5E,7E)-dodecadien-1-ol~15.2
(5Z,7E)-dodecadien-1-ol~15.4
(5E,7Z)-dodecadien-1-ol~15.5
(5Z,7Z)-dodecadien-1-ol~15.7

Note: Retention times are approximate and can vary significantly depending on the specific GC column, temperature program, and carrier gas flow rate.

Experimental Protocols

Protocol 1: Purification of this compound using Argentation Column Chromatography

  • Preparation of the Stationary Phase:

    • Prepare a 10% (w/w) silver nitrate impregnated silica gel by dissolving the required amount of silver nitrate in deionized water, adding the silica gel, and then removing the water under reduced pressure.

    • Protect the prepared silica gel from light.

  • Column Packing:

    • Prepare a slurry of the silver nitrate impregnated silica gel in hexane.

    • Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude synthetic mixture in a minimal amount of the initial eluent (e.g., hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding small increments of diethyl ether or ethyl acetate (e.g., 1%, 2%, 5%, etc.).

    • Collect fractions and monitor their composition using TLC or GC-MS.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing the desired isomer of this compound with high purity.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Synthetic Mixture dissolve Dissolve in Minimal Solvent start->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Argentation Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/GC-MS) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions cluster_outcomes Expected Outcome start Poor Isomer Separation? ag_chrom Use Argentation Chromatography start->ag_chrom Yes hplc Use Reversed-Phase HPLC start->hplc Yes solvent_opt Optimize Solvent System start->solvent_opt Yes end Proceed with Analysis start->end No improved_sep Improved Isomer Resolution ag_chrom->improved_sep hplc->improved_sep solvent_opt->improved_sep

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Synthesis of 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of 5,7-Dodecadien-1-ol synthesis.

Troubleshooting Guides

Issue 1: Low yield in the Wittig reaction to form the 5,7-diene system.

  • Question: I am getting a low yield of this compound from my Wittig reaction. What are the possible causes and solutions?

  • Answer: Low yields in Wittig reactions for conjugated diene synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Ylide Formation and Stability:

      • Problem: The phosphonium ylide may not be forming efficiently or could be decomposing. Non-stabilized ylides, often used to obtain Z-alkenes, are less stable.

      • Solution: Ensure your phosphonium salt is pure and dry. Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous, deoxygenated solvents (e.g., THF, diethyl ether) for ylide generation. It can be beneficial to generate the ylide in situ and use it immediately. Some literature suggests that for unstable ylides, generating them in the presence of the carbonyl compound can improve yields.[1]

    • Aldehyde Reactivity and Stability:

      • Problem: Aldehydes, especially unsaturated ones, can be prone to oxidation, polymerization, or decomposition under the reaction conditions.[2]

      • Solution: Use freshly distilled or purified aldehyde. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction.

    • Steric Hindrance:

      • Problem: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced, leading to lower yields.[2]

      • Solution: If steric hindrance is a suspected issue, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than phosphonium ylides.

    • Reaction Conditions:

      • Problem: Suboptimal temperature, reaction time, or solvent can lead to side reactions or incomplete conversion.

      • Solution: For non-stabilized ylides, reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and stability. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Issue 2: Poor stereoselectivity (undesired E/Z isomer ratio) in the synthesis.

  • Question: My synthesis is producing a mixture of geometric isomers of this compound. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a common challenge in the synthesis of specific isomers like (5Z,7E)-dodecadien-1-ol. The approach to control stereochemistry depends on the synthetic route:

    • For Wittig Reactions:

      • To favor the Z-isomer: Use non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) under salt-free conditions. The use of polar aprotic solvents like DMF in the presence of lithium or sodium iodide can further enhance Z-selectivity.[2]

      • To favor the E-isomer: Use stabilized ylides (where the group attached to the carbanion is electron-withdrawing, e.g., an ester or ketone).[2] For non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation-protonation of the betaine intermediate at low temperatures to favor the more stable threo-betaine, leading to the E-alkene.[2]

      • Alternative Reaction: The Horner-Wadsworth-Emmons reaction with phosphonate esters typically favors the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3] For Z-selectivity in HWE reactions, the Still-Gennari modification using electron-withdrawing phosphonates (e.g., trifluoroethyl) and non-polar solvents with strong bases (e.g., KHMDS in THF) is effective.

    • For Reduction of Enyne Precursors:

      • Method: A highly stereoselective method to produce the (Z,E)-diene is the cis-reduction of a conjugated (E)-enyne precursor.

      • Reagents: Activated zinc, particularly Zn/Cu/Ag in a methanol-water solvent system, has been shown to achieve high stereoselectivity (>98% cis-reduction) and high yields.[4] Lindlar catalysts can lack selectivity, leading to mixtures.[4] Hydroboration has also been used to achieve high purity.[4]

Frequently Asked Questions (FAQs)

  • Question: What is the most reliable method for synthesizing (5Z,7E)-5,7-Dodecadien-1-ol with high stereochemical purity?

  • Answer: One of the most effective and scalable methods reported is the cis-reduction of the corresponding (E)-7-dodecen-5-yn-1-ol precursor. Using activated zinc (Zn/Cu/Ag) in a methanol-water mixture provides high yield (around 87%) and excellent stereoselectivity (≥98%).[4]

  • Question: How can I purify the different geometric isomers of this compound?

  • Answer: The separation of geometric isomers of conjugated dienes can be challenging.[5]

    • Column Chromatography: Silica gel chromatography impregnated with silver nitrate (AgNO₃) is a common technique for separating isomers. The silver ions interact differently with the π-bonds of the various isomers, allowing for their separation.[4]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with an ODS column) can effectively separate geometric isomers.[6]

  • Question: Are there alternatives to the Wittig reaction for this synthesis?

  • Answer: Yes, several alternatives can offer advantages in terms of yield, stereoselectivity, and ease of purification.

    • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses phosphonate carbanions and typically provides excellent E-selectivity and easier removal of byproducts.[3]

    • Julia-Kocienski Olefination: This is another reliable method for forming E-alkenes.

    • Palladium-Catalyzed Coupling Reactions: Methods like the Suzuki or Stille coupling can be used to form the diene system with good stereocontrol.

  • Question: How should I store this compound to prevent degradation?

  • Answer: Conjugated dienes can be susceptible to oxidation and polymerization. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light.[4][7]

Quantitative Data

Table 1: Effect of Reaction Conditions on the Zinc Reduction of (E)-7-dodecen-5-yn-1-ol to (Z,E)-5,7-dodecadien-1-ol

EntryZinc ReagentSolventAdditiveTime (h)Yield (%)(Z,E) : (E,E) Ratio
1Zn/CuMeOH/H₂O (95:5)None247598:2
2Zn/Cu/AgMeOH/H₂O (95:5)None58798:2
3Zn/Cu/AgMeOHNone242098:2
4Zn/Cu/AgMeOH/H₂O (95:5)10% HCl (added throughout)108595:5
5Zn (dust)MeOH/H₂O (95:5)10% HCl (added throughout)248098:2

Data summarized from Khrimian et al., J. Agric. Food Chem. 2002, 50, 6366-6370.[4]

Experimental Protocols

Protocol 1: Synthesis of (Z,E)-5,7-Dodecadien-1-ol via Zinc Reduction of (E)-7-dodecen-5-yn-1-ol

This protocol is adapted from Khrimian et al. (2002).[4]

  • Activation of Zinc:

    • To 11.16 g (279 mmol) of zinc dust in a flask, add 25-30 mL of 3% HCl. Stir for 1-2 minutes and decant the liquid. Repeat this acid wash two more times.

    • Rinse the zinc slurry repeatedly with distilled water to remove all traces of acid.

    • Cool the zinc slurry in an ice bath. Slowly add a solution of copper(II) acetate hydrate (1.56 g, 7.78 mmol) in 20 mL of hot water while stirring.

    • After stirring for 10-15 minutes, slowly add a solution of silver nitrate (1.85 g, 10.87 mmol) in 20 mL of water.

    • Filter the resulting Zn/Cu/Ag slurry, wash with water, then methanol, and finally diethyl ether. Dry the activated zinc under vacuum.

  • Reduction Reaction:

    • Suspend the freshly prepared activated zinc (Zn/Cu/Ag) in 100 mL of 95:5 methanol/water.

    • Add 2.0 g (11 mmol) of (E)-7-dodecen-5-yn-1-ol to the suspension.

    • Stir the mixture vigorously at room temperature and monitor the reaction by Gas Chromatography (GC). The reaction is typically complete within 5 hours.

  • Workup and Purification:

    • Upon completion, filter off the unreacted zinc through a glass filter.

    • Wash the zinc cake with 10 mL of methanol, followed by a mixture of 40 mL of methanol and 5 mL of 10% HCl.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with a 1:1 mixture of diethyl ether/hexane (5 x 50 mL).

    • Wash the combined organic extracts with saturated NH₄Cl solution, dry over Na₂SO₄, and concentrate in vacuo to yield (Z,E)-5,7-dodecadien-1-ol. Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_product Final Product A Hept-2-enal F Wittig Reaction (Aldehyde + Ylide) A->F B 5-Bromopentan-1-ol D (5-hydroxypentyl)triphenylphosphonium bromide B->D 1. PPh3 C Triphenylphosphine E Phosphonium Ylide D->E 2. Strong Base (e.g., n-BuLi) E->F G This compound F->G Yields (5Z,7E) with non-stabilized ylide

Caption: General workflow for the synthesis of this compound via a Wittig reaction.

Troubleshooting_Workflow start Low Yield or Poor Stereoselectivity check_reagents Are starting materials pure and anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions (temp, time) optimal? reagent_yes->check_conditions purify_reagents Purify/dry aldehyde, phosphonium salt, and solvent. Use fresh, strong base. reagent_no->purify_reagents purify_reagents->check_reagents conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No consider_alternatives Consider alternative synthetic routes. conditions_yes->consider_alternatives optimize_conditions Adjust temperature (low temp for Z-selectivity). Monitor reaction by TLC/GC for optimal time. conditions_no->optimize_conditions optimize_conditions->check_conditions alternatives Horner-Wadsworth-Emmons (for E-selectivity). Enyne Reduction (for high Z,E-selectivity). consider_alternatives->alternatives

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Separation of 5,7-Dodecadien-1-ol Geometric Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the separation of 5,7-dodecadien-1-ol geometric isomers. It is intended for researchers, scientists, and drug development professionals working on the analysis and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound geometric isomers so challenging?

A1: The geometric isomers of this compound ((5Z,7E), (5E,7Z), (5E,7E), and (5Z,7Z)) possess very similar physicochemical properties, including molecular weight, boiling point, and polarity. This similarity makes their separation by conventional chromatographic techniques difficult, often resulting in poor resolution or co-elution.[1]

Q2: What are the primary analytical techniques for separating these isomers?

A2: The most common and effective techniques are high-resolution capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC). The choice between GC and HPLC will depend on the sample matrix, the required purity, and the available instrumentation.

Q3: Can I use mass spectrometry (MS) alone to differentiate between the geometric isomers?

A3: No, mass spectrometry alone is generally insufficient to distinguish between geometric isomers of this compound. They often produce identical or very similar mass spectra. Therefore, chromatographic separation prior to MS detection (GC-MS or LC-MS) is essential for accurate identification and quantification.

Q4: What is the expected elution order of the Z and E isomers in GC and HPLC?

A4: The elution order depends on the chromatography mode and the stationary phase.

  • Gas Chromatography (GC) with a polar capillary column (e.g., DB-23, DB-WAX): Generally, the (E)-isomers elute slightly faster than the corresponding (Z)-isomers.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ODS (C18) column: The (Z)-isomers typically elute faster than the (E)-isomers.[2]

Q5: Are there any derivatization techniques that can improve separation?

A5: Yes, derivatization can be employed to improve chromatographic separation and detection. For instance, converting the alcohol functional group to a more UV-active derivative, such as a 3,5-dinitrobenzoate, can enhance detection sensitivity in HPLC-UV and may alter the retention behavior, potentially improving resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound geometric isomers.

Gas Chromatography (GC) Troubleshooting
Problem Question Possible Causes & Solutions
Poor Resolution / Co-elution My (5Z,7E) and (5E,7E) isomers are co-eluting on my polar GC column. What should I do?1. Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-2°C/min) can increase the interaction time with the stationary phase and improve separation. 2. Select a Different Stationary Phase: Consider a column with a different polarity or a liquid crystal stationary phase, which can offer unique selectivity for geometric isomers. 3. Increase Column Length: A longer column will provide more theoretical plates and can enhance resolution, although it will also increase analysis time. 4. Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to achieve the best efficiency.
Peak Tailing My isomer peaks are showing significant tailing.1. Check for Active Sites: The alcohol group can interact with active sites in the inlet liner or on the column. Use a deactivated liner and a high-quality, well-conditioned column. 2. Column Contamination: Contaminants can lead to peak tailing. Bake out the column according to the manufacturer's instructions. If the problem persists, trimming a small portion (0.5-1m) from the front of the column may help. 3. Sample Overload: Injecting too much sample can cause peak asymmetry. Try diluting your sample or increasing the split ratio.
Inconsistent Retention Times The retention times of my isomers are shifting between runs.1. Check for Leaks: Leaks in the system, particularly at the injector septum or column fittings, can cause fluctuations in flow rate and retention times. 2. Ensure Stable Oven Temperature: Verify that your GC oven is maintaining a stable and accurate temperature. 3. Column Equilibration: Ensure the column is properly equilibrated at the initial temperature before each injection.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Question Possible Causes & Solutions
Poor Resolution / Co-elution I am unable to separate the (5E,7Z) and (5Z,7E) isomers using my C18 column.1. Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is critical. A small, systematic change in this ratio can significantly impact resolution. Try a shallower gradient or isocratic elution with fine adjustments to the solvent composition.[3][4][5] 2. Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[6] 3. Adjust Mobile Phase pH: Although this compound is not ionizable, the pH can affect the silica-based stationary phase. Ensure a consistent and appropriate pH. 4. Lower the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis time.[4] 5. Consider a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl phase) may provide the necessary selectivity.
Broad Peaks All my isomer peaks are broad.1. Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible. 2. Column Overload: Injecting too large a sample volume or too high a concentration can lead to peak broadening. Reduce the injection volume or dilute the sample. 3. Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause broad peaks. Replace the guard column and/or flush the analytical column. If the problem persists, the column may need to be replaced.
Split Peaks My isomer peaks are splitting.1. Clogged Frit: A partially blocked frit at the column inlet can cause the sample to be unevenly distributed, leading to split peaks. Try reversing and flushing the column (if the manufacturer allows). 2. Column Bed Void: A void at the head of the column can cause peak splitting. This usually requires column replacement. 3. Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent if possible.

Data Presentation

Table 1: Kovats Retention Indices (RI) for this compound Acetate Isomers on Different GC Columns
IsomerStationary PhaseRetention Index (RI)
(E,Z)-5,7-Dodecadien-1-ol, acetateDB-5 (non-polar)1640
(E,Z)-5,7-Dodecadien-1-ol, acetateDB-WAX (polar)2061 - 2072
(E,E)-5,7-Dodecadien-1-ol, acetateOV-101 (non-polar)1598

Data sourced from the NIST Chemistry WebBook for the acetate derivatives.[7][8]

Table 2: Chromatographic Conditions for Separation of Conjugated Diene Geometric Isomers (Analogous Compounds)
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm film)ODS-5 (25 cm x 2.0 mm ID, 5 µm particle size)
Mobile Phase/Carrier Gas Helium36% Water in Methanol
Flow Rate -0.20 mL/min
Temperature Program/Elution 50°C (2 min), then 10°C/min to 160°C, then 4°C/min to 220°CIsocratic
Detector FIDUV (240 nm)
Elution Order (E)-isomers before (Z)-isomers(Z)-isomers before (E)-isomers
Resolution (R_s_) < 0.8 (for 7,9-decadienyl compounds)> 1.2 (for 7,9-decadienyl compounds)

Data adapted from Islam et al. (2009) for the separation of 7,9-decadienyl compounds, which are structurally similar to this compound.[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Geometric Isomers

This protocol provides a starting point for the separation of the four geometric isomers of this compound using a polar capillary GC column.

1. Sample Preparation: a. Dissolve the isomer mixture in a high-purity solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL. b. If analyzing from a biological matrix, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the pheromone components.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis: a. Identify the peaks corresponding to the this compound isomers based on their mass spectra (molecular ion at m/z 182.3). b. Determine the relative abundance of each isomer by integrating the peak areas. c. The expected elution order on a polar column is generally (E,E) < (E,Z) ≈ (Z,E) < (Z,Z), but this should be confirmed with standards.

Protocol 2: HPLC-UV Analysis of this compound Geometric Isomers

This protocol outlines a reversed-phase HPLC method for the separation of the four geometric isomers.

1. Sample Preparation: a. Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 50-200 µg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio will need to be optimized, starting with a composition around 70:30 (acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) monitoring at 228 nm (the λ_max for conjugated dienes).

3. Data Analysis: a. Identify the peaks for each isomer based on their retention times, confirmed with individual standards if available. b. The expected elution order on a C18 column is generally (Z,Z) < (Z,E) ≈ (E,Z) < (E,E). c. Quantify the isomers based on their peak areas.

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve in Hexane Sample->Dissolve Filter Filter (optional) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separate on Polar Column Inject->Separate Detect Detect by MS Separate->Detect Identify Identify Peaks Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound isomers.

Troubleshooting_Logic_HPLC Start Poor Resolution of Isomers Opt_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Start->Opt_Mobile_Phase Change_Solvent Change Organic Solvent (e.g., to Methanol) Opt_Mobile_Phase->Change_Solvent No Success Resolution Achieved Opt_Mobile_Phase->Success Yes Lower_Flow_Rate Lower Flow Rate Change_Solvent->Lower_Flow_Rate No Change_Solvent->Success Yes Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl) Lower_Flow_Rate->Change_Column No Lower_Flow_Rate->Success Yes Change_Column->Success Yes Failure Resolution Still Poor Change_Column->Failure No

Caption: Decision logic for troubleshooting poor HPLC resolution.

References

Technical Support Center: Stability and Degradation of 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5,7-Dodecadien-1-ol under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in field conditions?

A1: The primary factors contributing to the degradation of this compound, a conjugated diene, in field conditions are:

  • UV Radiation: Sunlight, particularly UV radiation, can induce isomerization of the double bonds, leading to a loss of biological activity.

  • Temperature: Elevated temperatures can accelerate the rate of both isomerization and oxidative degradation. Studies on similar conjugated diene pheromones have shown that higher ambient temperatures in field trials lead to a reduced half-life of the active compound.[1]

  • Oxidation: The conjugated diene system is susceptible to oxidation, which can lead to the formation of various degradation products and a decrease in the pheromone's efficacy. The presence of oxygen, especially when combined with heat and light, accelerates this process.

  • Dispenser Material: The material of the dispenser used to release the pheromone can significantly impact its stability. For instance, sulfur-cured rubber septa have been shown to catalyze the isomerization of conjugated dienes.

Q2: What are the common degradation pathways for this compound?

A2: The most well-documented degradation pathway for conjugated dienes like this compound is cis-trans isomerization. The biologically active isomer can convert into other, inactive isomers. For example, the (5E,7Z) isomer may convert to the more thermodynamically stable (5E,7E) isomer, which is often a major inactive impurity found in aged samples. Oxidative degradation can also occur, leading to the formation of aldehydes, ketones, and other oxygenated products, though specific products for this compound are not extensively detailed in the available literature.

Q3: How can I improve the stability of this compound in my field experiments?

A3: To enhance the stability of this compound formulations:

  • Incorporate Stabilizers: The addition of antioxidants (e.g., Butylated hydroxytoluene - BHT, Butylated hydroxyanisole - BHA) and UV absorbers (e.g., 2-hydroxy-4-methoxybenzophenone) to the pheromone formulation can significantly slow down oxidative degradation and photoisomerization.[2] The use of such stabilizers has been shown to increase the effectiveness of pheromone lures in field conditions with higher temperatures.[1]

  • Select Appropriate Dispensers: Utilize dispensers made from materials that do not catalyze degradation. For conjugated dienes, phenolic resin-cured elastomers are preferable to sulfur-cured rubber septa.

  • Protect from Direct Sunlight: While not always practical in field conditions, minimizing direct exposure to intense sunlight can reduce the rate of photodegradation.

Q4: How long can I expect a this compound lure to be effective in the field?

A4: The field longevity of a this compound lure is highly dependent on the environmental conditions (temperature, sunlight) and the formulation (dispenser type, presence of stabilizers). For a related compound, (Z,E)-5,7-dodecadienol, lures in rubber septa showed a significant decline in effectiveness after two weeks of aging in the open air.[3][4][5] Therefore, for critical monitoring applications, it is recommended to replace lures biweekly, especially in warmer climates.

Troubleshooting Guides

Problem: My pheromone traps are showing a rapid decline in insect capture rates.

Possible Cause Troubleshooting Steps
Rapid Degradation of Pheromone 1. Check Environmental Conditions: Note the average temperature and sun exposure at your field site. Higher temperatures and intense sunlight accelerate degradation.[1] 2. Review Lure Formulation: Determine if your lure contains antioxidants and UV stabilizers. If not, consider sourcing or preparing a stabilized formulation.[1][2] 3. Examine Dispenser Type: If using rubber septa, they may be contributing to isomerization. Consider switching to a different dispenser material.
Sub-optimal Lure Loading 1. Verify Initial Concentration: Ensure the initial loading of the pheromone in the dispenser is adequate for the target insect and field conditions. 2. Analyze Residual Pheromone: If possible, analyze a used lure to determine the amount of active ingredient remaining.
Changes in Pest Population 1. Monitor Pest Life Cycle: The decline in capture may coincide with the natural end of the insect's flight period. 2. Use Alternative Monitoring: Employ other methods (e.g., visual inspection for larvae or damage) to confirm pest presence.

Problem: I am observing inconsistent results between different batches of lures.

Possible Cause Troubleshooting Steps
Variability in Lure Manufacturing 1. Request Certificate of Analysis: Obtain the purity and isomeric ratio for each batch from the supplier. 2. Perform Quality Control: Analyze a sample from each new batch by GC-FID or GC-MS to verify the concentration and isomeric purity of the active ingredient.
Improper Storage of Lures 1. Follow Storage Recommendations: Store lures in a cool, dark place, preferably in a freezer at -20°C or below, in a sealed container under an inert atmosphere (e.g., nitrogen or argon) until deployment.[4][5]
Contamination 1. Handle with Care: Use clean gloves when handling lures to avoid contamination. 2. Separate Different Pheromones: Store and handle lures for different species separately to prevent cross-contamination.

Data Presentation

Table 1: Summary of Factors Influencing the Stability of Conjugated Diene Pheromones (with relevance to this compound)

Factor Effect on Stability Observations and Recommendations References
UV Radiation Promotes isomerizationExposure to direct sunlight accelerates the conversion of active isomers to inactive ones. Formulations should ideally be protected from light.[2]
Temperature Increases degradation rateHigher ambient temperatures (e.g., >30°C) significantly reduce the half-life of the pheromone in field conditions.[1][3]
Oxidation Leads to chemical breakdownThe conjugated diene structure is susceptible to oxidation.[2]
Dispenser Material Can catalyze degradationSulfur-cured rubber septa can accelerate isomerization. Phenolic resin-cured elastomers are a more stable option.
Antioxidants (e.g., BHT, BHA) Improve stabilityEffectively slow down oxidative degradation. Their addition has been shown to improve trap captures in warmer climates.[1][2]
UV Absorbers Improve stabilityHelp to prevent photoisomerization.[1][2]
Field Longevity VariableFor a related dodecadienol, effectiveness significantly drops after 2 weeks in rubber septa. Biweekly replacement is recommended for optimal performance.[3][4][5]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Formulations

Objective: To evaluate the stability of a this compound formulation under accelerated temperature and light conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).

    • If testing with stabilizers, prepare separate formulations containing known concentrations of antioxidants (e.g., 0.1% w/w BHT) and/or UV absorbers.

    • Load a precise amount of each formulation onto the chosen dispenser (e.g., rubber septum, polyethylene vial). Prepare a sufficient number of samples for each time point and condition.

  • Storage Conditions:

    • Thermal Stability: Place the prepared dispensers in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C). Include a control set stored at a low temperature (e.g., 4°C or -20°C).

    • Photostability: Place another set of dispensers in a photostability chamber with a controlled light source (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a corresponding set of dispensers in aluminum foil to serve as dark controls.

  • Time Points:

    • Collect samples at predetermined intervals (e.g., 0, 7, 14, 21, and 28 days).

  • Analysis:

    • For each sample, extract the remaining this compound from the dispenser using a known volume of solvent.

    • Analyze the extract using Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use a validated analytical method to quantify the amount of the active isomer of this compound remaining and to identify and quantify any major degradation products (e.g., other isomers).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial amount (time 0).

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life of the compound under each condition.

Protocol 2: Quantification of this compound and its Isomers by GC-FID

Objective: To develop a method for the quantitative analysis of this compound and its isomers in stability samples.

Methodology:

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for pheromone analysis (e.g., DB-5, HP-5; 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions (Example):

    • Injector Temperature: 225°C

    • Detector Temperature: 275°C

    • Carrier Gas: Helium or Nitrogen

    • Oven Program: Start at 120°C (hold for 1 min), ramp at 15°C/min to 220°C (hold for 6 min). This program should be optimized for the specific isomers of this compound.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations of purified this compound isomers in the chosen solvent.

    • Inject each standard solution into the GC and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration for each isomer.

  • Sample Analysis:

    • Inject the extracted sample from the stability study into the GC.

    • Identify the peaks corresponding to the different isomers based on their retention times, as determined from the analysis of the standards.

    • Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve.

Visualizations

Degradation_Pathway A This compound (Active Isomer) B Inactive Isomers (e.g., E,E isomer) A->B Isomerization (UV Light, Heat, Catalyst) C Oxidation Products (Aldehydes, Ketones, etc.) A->C Oxidation (O2, Heat, Light)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Aging cluster_analysis 3. Analysis cluster_data 4. Data Evaluation P1 Prepare Pheromone Formulations P2 Load onto Dispensers P1->P2 E1 Thermal Stress (e.g., 40°C, 50°C) P2->E1 E2 Photostability Stress (UV/Vis Light) P2->E2 A1 Extract Pheromone at Time Points E1->A1 E2->A1 A2 GC-FID/GC-MS Analysis A1->A2 A3 Quantify Active Isomer & Degradation Products A2->A3 D1 Calculate % Degradation A3->D1 D2 Determine Degradation Kinetics & Half-life D1->D2

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Overcoming Low EAG Response to Synthetic 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low electroantennographic (EAG) responses to synthetic 5,7-dodecadien-1-ol in their experiments.

Troubleshooting Guide

Low or inconsistent EAG responses to synthetic this compound can be a significant hurdle in entomological research. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Weak or No EAG Signal

Potential Cause Troubleshooting Steps
Purity of Synthetic Compound - Verify the isomeric and chemical purity of the synthetic this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Isomeric impurities can significantly affect the response.
- Ensure proper storage of the compound (cool, dark, and under an inert atmosphere) to prevent degradation.
Solvent Issues - Use high-purity solvents (e.g., hexane, paraffin oil) to dissolve the pheromone.[1]
- Always perform a solvent-only control to ensure it does not elicit a response or inhibit antennal activity.[1]
- Allow adequate time for the solvent to evaporate from the delivery system (e.g., filter paper) before stimulus delivery.[1]
Stimulus Delivery - Optimize the concentration of this compound in the stimulus.
- Ensure the stimulus delivery system (e.g., olfactometer, puff delivery) is clean and free from contaminants.
- For compounds with low volatility, gently warming the stimulus delivery cartridge can help increase the concentration of molecules reaching the antenna.[1]
Antennal Preparation - Use healthy, undamaged antennae from insects of the appropriate age and physiological state (e.g., males for female-produced sex pheromones).
- Ensure good electrical contact between the antenna and the electrodes. The use of a conductive gel can facilitate this.
- Maintain proper humidity around the antennal preparation to prevent desiccation.
Recording Equipment - Check the integrity of the electrodes and ensure they are properly filled with saline solution.
- Verify the functionality of the amplifier and data acquisition system.
- Minimize electrical noise by using a Faraday cage and proper grounding.

Issue 2: High Variability in EAG Responses

Potential Cause Troubleshooting Steps
Inconsistent Stimulus Delivery - Ensure a consistent volume and flow rate of the stimulus puff.
- Standardize the distance between the stimulus outlet and the antennal preparation.
Antennal Fatigue - Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).[1]
- Present stimuli in a randomized order to avoid adaptation or sensitization to a specific compound.
Environmental Factors - Maintain a constant temperature and humidity in the experimental setup.
- Ensure the air delivered to the antenna is clean and charcoal-filtered.

Frequently Asked Questions (FAQs)

Q1: What is a typical EAG response amplitude for this compound?

A1: The EAG response amplitude can vary significantly depending on the insect species, the concentration of the stimulus, and the experimental setup. For species of the Dendrolimus genus, which are known to respond to this compound, EAG responses to pheromone components can range from approximately 0.1 mV to over 1.5 mV. A "low" response would be a deflection that is close to the baseline noise of the recording system.

Quantitative Data Summary: EAG Responses in Dendrolimus Species

The following table summarizes EAG response data from a study on Dendrolimus tabulaeformis to provide a reference for expected response amplitudes.

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SD (n=7)
(Z5,E7)-5,7-dodecadien-1-ol101.13 ± 0.21
(Z5,E7)-5,7-dodecadienyl acetate101.25 ± 0.24
(Z5,E7)-5,7-dodecadienyl propionate100.98 ± 0.19
(Z5)-dodecen-1-ol100.45 ± 0.11
(Z5)-dodecenyl acetate100.58 ± 0.13
Hexane (Control)-0.12 ± 0.04

Data adapted from a study on Dendrolimus tabulaeformis and should be used as a general reference.

Q2: What is the correct isomeric form of this compound to use?

A2: The biological activity of pheromones is often highly dependent on their stereochemistry. For many moth species in the Lasiocampidae family, including Dendrolimus superans sibiricus, the behaviorally active isomer is (5Z,7E)-5,7-dodecadien-1-ol. It is crucial to use the correct isomer for your target species.

Q3: How can I confirm that my synthetic this compound is active?

A3: Besides EAG, behavioral assays are the ultimate confirmation of biological activity. A simple olfactometer or a wind tunnel bioassay can be used to observe whether the synthetic compound elicits an attractive response in the target insect.

Q4: Can the EAG response be influenced by other compounds in a blend?

A4: Yes. For many moth species, including Dendrolimus superans sibiricus, the sex pheromone is a blend of multiple components. For this species, a 1:1 blend of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol is used as a sex attractant.[2] The presence of other components can have synergistic or inhibitory effects on the overall EAG response and the behavioral outcome.

Experimental Protocols

Protocol 1: Preparation of Synthetic this compound Solutions for EAG

  • Stock Solution: Prepare a stock solution of 1 µg/µL of synthetic (5Z,7E)-5,7-dodecadien-1-ol in high-purity hexane. Store in a sealed vial at -20°C.

  • Serial Dilutions: Prepare a series of decadic dilutions from the stock solution (e.g., 100 ng/µL, 10 ng/µL, 1 ng/µL) using hexane as the solvent.

  • Stimulus Preparation: Apply 10 µL of the desired solution onto a small piece of filter paper (e.g., 1 cm²).

  • Solvent Evaporation: Allow the solvent to evaporate completely (approximately 30-60 seconds) in a fume hood.

  • Cartridge Insertion: Place the filter paper into a clean Pasteur pipette or a dedicated stimulus cartridge.

  • Control: Prepare a control cartridge with filter paper treated only with 10 µL of hexane.

Protocol 2: Electroantennography (EAG) with Dendrolimus superans sibiricus

This protocol is adapted from general moth EAG procedures and should be optimized for your specific setup.

  • Insect Preparation:

    • Use 2-4 day old male Dendrolimus superans sibiricus moths.

    • Gently restrain the moth in a truncated pipette tip, leaving the head and antennae exposed.

    • Immobilize the head with a small amount of dental wax or non-drying clay.

  • Electrode Preparation:

    • Prepare two glass capillary electrodes filled with a saline solution (e.g., 0.1 M KCl).

    • The recording electrode is placed over the cut tip of one antenna.

    • The reference electrode is inserted into the head capsule or the base of the other antenna.

  • EAG Recording:

    • Position the antennal preparation in a continuous stream of charcoal-filtered, humidified air (e.g., 0.5 L/min).

    • Place the tip of the stimulus cartridge into the air stream, directed at the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge to introduce the pheromone to the antenna.

    • Record the resulting voltage change using an EAG amplifier and data acquisition software (e.g., Syntech EAG software).

  • Data Acquisition:

    • Record the maximum amplitude of the negative voltage deflection for each stimulus.

    • Allow a recovery period of at least 60 seconds between stimuli.

    • Present stimuli in a randomized order, including the solvent control.

    • Normalize the responses to a standard compound or express them as a percentage of the maximum response.

Visualizations

Olfactory_Signaling_Pathway Pheromone Pheromone Molecule (this compound) Pore Sensillum Pore Pheromone->Pore Enters PBP Pheromone-Binding Protein (PBP) Pore->PBP Binds to OR_Orco Olfactory Receptor (OR) + Orco Co-receptor PBP->OR_Orco Transports to G_Protein G Protein OR_Orco->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ion_Channel Ion Channel IP3_DAG->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: Olfactory signaling pathway in moths.

EAG_Troubleshooting_Workflow Start Start: Low EAG Response Check_Compound Check Compound Purity and Storage Start->Check_Compound Check_Solvent Verify Solvent Purity and Control Check_Compound->Check_Solvent Purity OK Issue_Identified Issue Identified and Resolved Check_Compound->Issue_Identified Impure/Degraded Check_Delivery Optimize Stimulus Delivery System Check_Solvent->Check_Delivery Solvent OK Check_Solvent->Issue_Identified Contaminated Check_Antenna Inspect Antennal Preparation Check_Delivery->Check_Antenna Delivery OK Check_Delivery->Issue_Identified Suboptimal Check_Equipment Verify Recording Equipment Check_Antenna->Check_Equipment Antenna OK Check_Antenna->Issue_Identified Poor Condition Check_Equipment->Issue_Identified Equipment OK Check_Equipment->Issue_Identified Faulty Successful_Response Successful EAG Response Issue_Identified->Successful_Response

Caption: EAG troubleshooting workflow.

References

Technical Support Center: Optimizing Pheromone Traps for 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the effective use of pheromone traps baited with 5,7-Dodecadien-1-ol. The primary target species for this pheromone is the pine moth, Dendrolimus spectabilis, and related species like the pine-tree lappet moth, Dendrolimus pini.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments in a simple question-and-answer format.

Q1: I've deployed my traps baited with this compound, but I'm not catching any target moths. What could be the problem?

A1: Several factors could be contributing to zero captures. Consider the following troubleshooting steps:

  • Incorrect Trap Placement: Traps for Dendrolimus species are most effective when placed at a height of 5-6 meters above the ground.[1] Traps positioned too low or high in the tree canopy may be less effective. For orchard or plantation settings, place traps 3 to 4 rows into the stand, not on the perimeter.[2]

  • Improper Lure Handling: Pheromone lures are sensitive. Always handle them with disposable gloves to avoid cross-contamination with other chemicals or scents.[2]

  • Obstructed Trap Entrance: Ensure the trap entrances are clear of foliage or other obstructions that might prevent moths from entering.[2]

  • Incorrect Timing: Pheromone trapping must coincide with the flight period of the target moth species. Verify the adult flight season for Dendrolimus spectabilis in your specific geographical region.

  • Lure Age or Storage: Pheromones can degrade over time, especially if stored improperly. Ensure your lures are within their expiration date and have been stored according to the manufacturer's instructions, typically in a cool, dark place.

Q2: My traps are catching a large number of non-target insects. How can I improve the specificity of my traps?

A2: Capturing non-target species is a common issue. Here are some strategies to minimize bycatch:

  • Trap Design: For moths, non-sticky traps like bucket, funnel, or cross-vane traps are often more selective than sticky traps.[1][3]

  • Trap Color: While trap color may not significantly affect the capture of Dendrolimus pini, yellow traps have been shown to attract more non-target Diptera and Hymenoptera.[1][4] Using traps of a different color, such as green or white, might reduce the capture of these beneficial insects.

  • Lure Purity: The isomeric purity of the synthetic pheromone is crucial. The presence of even small amounts of other isomers can reduce or inhibit the attraction of the target species.[1]

Q3: I'm seeing a rapid decline in moth captures after the first couple of weeks. Is this normal?

A3: A decline in captures can be due to several factors:

  • Pheromone Depletion: The release rate of the pheromone from the lure decreases over time. The effective lifespan of a lure depends on its formulation and environmental conditions like temperature and wind.[5] Polyethylene vials have been shown to provide a longer half-life for dodecadienal and dodecadien-1-ol compared to rubber septa.[1] Check the manufacturer's recommendation for lure longevity and replace as needed.

  • Population Dynamics: The decline in captures may accurately reflect the natural decline in the adult moth population after the peak flight period.

  • Trap Saturation: In areas with high pest populations, the trap's collection container may become full, preventing further captures. Check and empty traps regularly.

Q4: The weather in my study area is highly variable. How do environmental conditions affect my trapping results?

A4: Environmental factors can significantly influence pheromone trap captures:

  • Temperature: Temperature affects both the release rate of the pheromone from the lure and the activity of the insects.[5] Very high temperatures can lead to a rapid release and depletion of the pheromone, while low temperatures can reduce insect flight activity.

  • Wind: Wind direction and speed are critical for the formation of the pheromone plume. Strong winds can disrupt the plume, making it difficult for moths to locate the trap.

  • Rain: Heavy rain can damage traps and may temporarily reduce insect flight. Some traps are designed with drainage to prevent them from filling with water.[3]

Frequently Asked Questions (FAQs)

What is the most effective trap design for moths like Dendrolimus spectabilis?

For Dendrolimus pini, a closely related species, cross-vane and bucket traps were found to be the most effective.[1] Unitraps and cross-vane Unitraps also demonstrated high capture rates.[4] While sticky traps (e.g., delta, wing) are commonly used, they may become saturated with insects and debris more quickly.[6]

What is the optimal height for placing pheromone traps for Dendrolimus species?

Research on Dendrolimus pini indicates that traps placed at a height of 5-6 meters above the ground captured significantly more males than traps placed in the tree crowns.[1] For general monitoring of moth species in orchards, placing traps in the upper third of the tree canopy is a common recommendation.[2]

How far apart should I space my traps?

When trapping for more than one moth species, it is recommended to separate traps for different species by at least 20 meters (65 feet) to avoid interference between the different pheromone plumes.[7] For monitoring a single species like codling moth, a density of one trap per 2.5 acres is suggested, with at least 25 feet between traps.[2]

What type of lure dispenser is best for this compound?

For the pheromone components of Dendrolimus pini, which include (Z,E)-5,7-dodecadien-1-ol, polyethylene vials were found to be more effective and provided a longer half-life of the pheromone compared to red rubber septa.[1]

How long will the this compound lure last in the field?

The longevity of a pheromone lure depends on the type of dispenser, the initial loading dose, and environmental conditions. For example, a lure for Dendrolimus pini containing 1000 µg of (Z,E)-5,7-dodecadienal was effective for monitoring populations for 6 weeks.[1] Always refer to the manufacturer's specifications for the recommended field life of your specific lure.

Data Presentation

Table 1: Comparison of Trap Designs for Capturing Dendrolimus pini

Trap TypeRelative EffectivenessReference
Cross-vane TrapHigh[1]
Bucket TrapHigh[1]
UnitrapHigh[4]
Cross-vane UnitrapHigh[4]
Modified Gypsy Moth Milk CartonModerate[1]
Sticky Wing TrapLower[1]
Delta Sticky TrapLower[6]

Table 2: Effect of Trap Placement Height on Dendrolimus pini Captures

Trap HeightRelative CapturesReference
5-6 meters above groundHigh[1]
In the tree crownLow[1]
1.5 meters above groundNot specified, but generally lower for arboreal species[6]

Experimental Protocols

Protocol 1: Determining the Optimal Trap Design

  • Objective: To determine the most effective trap design for capturing the target moth species.

  • Materials:

    • At least three different trap designs (e.g., cross-vane, bucket, and delta traps).

    • Pheromone lures containing this compound from the same batch.

    • Stakes or ropes for trap deployment.

    • GPS unit for marking trap locations.

  • Procedure:

    • Select a suitable study site with a known or suspected population of the target moth.

    • Establish a transect or grid of trapping locations, ensuring a minimum distance of 20-25 meters between each location.

    • At each location, deploy one of each trap type, randomly assigning the position of each design. This is to minimize positional bias.

    • Place the pheromone lure inside each trap according to the manufacturer's instructions.

    • Check the traps at regular intervals (e.g., weekly) for the duration of the moth's flight period.

    • Record the number of target moths and any significant non-target species in each trap at each collection date.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in capture rates between the trap designs.

Protocol 2: Optimizing Trap Placement Height

  • Objective: To determine the optimal height for trap placement.

  • Materials:

    • The most effective trap design identified in Protocol 1.

    • Pheromone lures containing this compound.

    • A method for placing traps at different heights in trees (e.g., poles, rope and pulley system).

    • Measuring tape.

  • Procedure:

    • Select several mature trees within the study site.

    • At each selected tree, place traps at a minimum of three different heights (e.g., 1.5 meters, 5-6 meters, and in the upper third of the canopy).

    • Ensure traps at the same tree are vertically aligned and separated enough to minimize interference.

    • Bait each trap with a pheromone lure.

    • Monitor the traps regularly, recording the number of captured moths at each height.

    • Statistically analyze the capture data to identify the most effective placement height.

Visualizations

Caption: Workflow for determining the optimal pheromone trap design.

Logical_Relationship_Troubleshooting cluster_placement Placement Issues cluster_lure Lure & Baiting Issues cluster_timing Timing & Environmental Issues Start Low/No Trap Captures P1 Incorrect Height? Start->P1 P2 Obstructed Entrance? Start->P2 P3 Edge vs. Interior? Start->P3 L1 Lure Expired/Degraded? Start->L1 L2 Improper Handling? Start->L2 L3 Incorrect Pheromone Blend? Start->L3 T1 Outside of Flight Period? Start->T1 T2 Adverse Weather? Start->T2 T3 Low Pest Population? Start->T3 Sol_Height Sol_Height P1->Sol_Height Solution: Adjust to 5-6m Sol_Clear Sol_Clear P2->Sol_Clear Solution: Clear Foliage Sol_Lure Sol_Lure L1->Sol_Lure Solution: Replace Lure Sol_Timing Sol_Timing T1->Sol_Timing Solution: Verify Flight Season

Caption: Troubleshooting logic for low or no trap captures.

References

Technical Support Center: Analysis of 5,7-Dodecadien-1-ol by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of 5,7-Dodecadien-1-ol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Peak tailing or fronting for long-chain unsaturated alcohols like this compound can be attributed to several factors. Peak tailing, where the latter half of the peak is drawn out, often indicates active sites in the GC system that interact with the hydroxyl group of the analyte.[1][2] Peak fronting, which is less common, can be a sign of column overload.[1]

Potential Causes and Solutions for Peak Tailing:

  • Active Sites in the Injector or Column: The free hydroxyl group of the alcohol can interact with active sites (e.g., silanol groups) in the injector liner or at the head of the column.[2]

    • Solution: Use a deactivated injector liner. If the problem persists, trim the first 10-20 cm of the column to remove accumulated non-volatile residues and active sites.[1][3] Consider derivatization to block the active hydroxyl group.

  • Improper Column Installation: If the column is not cut flat or is installed at the incorrect depth in the injector or detector, it can cause peak distortion.[1][4]

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC-MS system.[1][3]

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.[2]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[5]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the column's stationary phase can sometimes lead to peak distortion.[4]

    • Solution: Ensure your solvent is compatible with the stationary phase of your column.

Potential Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much of the analyte can saturate the stationary phase at the head of the column.[1]

    • Solution: Reduce the injection volume or the concentration of the sample. Alternatively, if using a split/splitless injector, increase the split ratio.[1]

Question: I am observing a very low signal or no peak at all for this compound. What are the possible reasons?

Answer: A low or absent signal can be due to issues with the sample, the instrument, or the analytical method.

Potential Causes and Solutions:

  • Analyte Degradation: Long-chain unsaturated alcohols can be susceptible to thermal degradation in a hot injector.

    • Solution: Optimize the injector temperature. A lower temperature may prevent degradation, but it must be high enough to ensure complete volatilization.

  • Injector or Column Adsorption: The analyte may be adsorbing to active sites in the injector or column, as discussed with peak tailing.

    • Solution: Deactivate the system by using a new, deactivated liner and trimming the column. Derivatization is also a highly effective solution.

  • Leaks in the System: Leaks in the carrier gas flow path can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the system, paying close attention to the injector septum, liner O-ring, and column fittings.

  • Incorrect Injection Mode: For trace analysis, a splitless injection is generally preferred to transfer the maximum amount of analyte to the column.[6][7][8][9][10]

    • Solution: If you are using a split injection, switch to splitless mode for low-concentration samples. Ensure the splitless hold time is optimized to allow for efficient transfer of the analyte to the column.[6][9]

  • MS Detector Issues: The mass spectrometer may not be properly tuned or could have a contaminated ion source.

    • Solution: Perform a standard MS tune to ensure the instrument is operating correctly. If necessary, clean the ion source according to the manufacturer's instructions.

Question: My chromatogram shows "ghost peaks." What are they and how can I get rid of them?

Answer: Ghost peaks are peaks that appear in a chromatogram when no sample has been injected, or they are unexpected peaks that are not part of the sample.[11][12][13][14][15] They are often the result of contamination somewhere in the system.[11][15]

Potential Causes and Solutions:

  • Contaminated Injector: The most common source of ghost peaks is a contaminated injector, particularly the septum and liner.[11][13][14][15]

    • Solution: Replace the septum and injector liner. Regularly scheduled replacement of these consumables can prevent the buildup of contaminants.[11][15]

  • Carryover from Previous Injections: High-boiling or highly concentrated samples can leave residues in the injector or at the head of the column that elute in subsequent runs.[13]

    • Solution: Run a solvent blank after a concentrated sample to check for carryover. If present, bake out the column at a high temperature. A proper syringe cleaning procedure between injections is also crucial.[11]

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used to dissolve the sample can appear as peaks in the chromatogram.[15]

    • Solution: Ensure high-purity carrier gas and use high-quality, GC-MS grade solvents. Check that gas traps are functioning correctly.[15]

  • Septum Bleed: Small particles from a degrading septum can fall into the hot injector and release volatile compounds.[14]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[11][14][15]

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for GC-MS analysis?

A1: While direct analysis is possible, derivatization is highly recommended. The hydroxyl group of the alcohol can cause peak tailing due to interactions with active sites in the GC system. Derivatization, typically silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.

Q2: What type of GC column is best for analyzing this compound?

A2: A non-polar or mid-polarity column is generally suitable for the analysis of long-chain unsaturated alcohols and their derivatives. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). These columns are robust, have low bleed characteristics suitable for MS detectors, and provide good separation for a wide range of compounds. For separating isomers, a more polar column, such as one with a polyethylene glycol (wax) stationary phase, might offer better selectivity.

Q3: What are the expected mass spectral fragments for this compound?

A3: For the underivatized alcohol, the molecular ion ([M]⁺) at m/z 182 may be weak or absent in electron ionization (EI) mass spectrometry.[16] Common fragments include the loss of water ([M-18]⁺) at m/z 164 and cleavage of the hydrocarbon chain. For the TMS-derivatized alcohol, the molecular ion will be at m/z 254. Characteristic fragments include the loss of a methyl group ([M-15]⁺) at m/z 239 and a prominent ion at m/z 73, which corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Q4: Should I use split or splitless injection for my analysis?

A4: The choice between split and splitless injection depends on the concentration of your sample.[6][7][8][9][10]

  • Splitless Injection: This is the preferred mode for trace analysis (low concentrations) as it directs the entire vaporized sample onto the column, maximizing sensitivity.[6][8][9][10]

  • Split Injection: This mode is used for more concentrated samples. It vents a portion of the sample, preventing column overload and ensuring sharp peaks.[6][8][9][10]

Q5: How can I quantify the amount of this compound in my sample?

A5: Quantitative analysis can be performed by creating a calibration curve using standards of known concentrations. An internal standard (a compound with similar chemical properties but that is not present in the sample) should be added to both the standards and the samples to correct for variations in injection volume and instrument response. For long-chain alcohols, a deuterated analog or a similar long-chain alcohol or ester can be used as an internal standard.[17]

Quantitative Data Summary

Analyte FormRetention Index (Non-polar column, e.g., DB-5)Key Mass Spectral Fragments (m/z) and Expected Relative Abundance
This compound (Underivatized) ~1500 - 1600164 ([M-H₂O]⁺, Moderate), 67 (High), 81 (High), 95 (Moderate), 41 (Moderate)
This compound TMS Ether (Derivatized) ~1600 - 1700239 ([M-CH₃]⁺, Moderate), 147 (Moderate), 73 ([Si(CH₃)₃]⁺, High), 75 (Moderate)

Note: Retention indices and relative abundances are estimates and can vary depending on the specific instrument and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Silylation)

  • Sample Dissolution: Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL autosampler vial. Dissolve the sample in 100 µL of a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

  • Derivatization Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[18][19] The TMCS acts as a catalyst.

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven.[18][20]

  • Cooling and Dilution: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis. If the sample is too concentrated, it can be diluted with an appropriate solvent like hexane.

Protocol 2: GC-MS Analysis

  • GC System: Agilent 7890B GC (or equivalent)

  • MS System: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, operated in splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in anhydrous solvent sample->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 60-70°C for 30 min add_bstfa->heat cool Cool to room temp heat->cool inject Inject into GC-MS cool->inject Transfer to GC separate Separation on DB-5 column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect process Chromatogram & Mass Spectrum Analysis detect->process Data Acquisition quantify Quantification using calibration curve process->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic node_sol node_sol start Poor Peak Shape? tailing Tailing? start->tailing active_sites Active Sites? tailing->active_sites Yes overload Column Overload? tailing->overload No (Fronting) sol_derivatize Derivatize sample (Silylation) active_sites->sol_derivatize Yes sol_liner Replace injector liner & trim column active_sites->sol_liner No sol_dilute Dilute sample or increase split ratio overload->sol_dilute Yes

Caption: Troubleshooting logic for poor peak shape in GC-MS analysis.

References

Technical Support Center: Enhancing the Long-Range Attraction of 5,7-Dodecadien-1-ol Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the long-range attraction of 5,7-dodecadien-1-ol lures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in insect lures?

A1: this compound is a fatty alcohol that functions as a sex pheromone component for various species of moths, particularly within the Dendrolimus genus (pine-tree lappet moths).[1] It is synthesized by female moths to attract males for mating. As a result, it is a key component in lures used for monitoring and controlling populations of these insect pests.

Q2: What are the key factors that influence the long-range attraction of a this compound lure?

A2: The long-range attraction of a pheromone lure is influenced by a combination of chemical, environmental, and biological factors. These include:

  • Pheromone Release Rate: The rate at which the pheromone is released from the dispenser is critical. An optimal release rate ensures the formation of a detectable pheromone plume over a distance.

  • Lure Formulation: The material and design of the dispenser (e.g., rubber septa, polyethylene tubes, microcapsules) control the release rate and protect the pheromone from degradation.[2][3][4][5][6]

  • Synergistic and Antagonistic Compounds: The presence of other volatile compounds can significantly enhance (synergism) or reduce (antagonism) the attractiveness of the primary pheromone.

  • Environmental Conditions: Temperature, wind speed, and humidity can affect the dispersal and stability of the pheromone plume.[7]

  • Competing Odors: The presence of other strong odors in the environment can mask the pheromone plume and reduce its effectiveness.[7]

Q3: Are there any known synergists that can be added to this compound lures to increase their long-range attraction?

A3: While research is ongoing, the addition of certain host-plant volatiles has been shown to synergize the attraction of male moths to sex pheromones in some species. For Dendrolimus species, which are attracted to this compound, adding components of the host plant's essential oils, such as those from Scots pine, may enhance male attraction.[1] The specific synergistic compounds and their optimal ratios often need to be determined empirically for the target insect species.

Q4: How can I determine the optimal release rate for my this compound lure?

A4: The optimal release rate is typically determined through a combination of laboratory and field experiments.

  • Wind Tunnel Bioassays: These allow for the observation of insect flight behavior in response to lures with different release rates in a controlled environment.

  • Field Trials: Comparing the trap catch of lures with varying release rates under real-world conditions is the ultimate test of efficacy. The goal is to find a release rate that is high enough to create a detectable plume at a distance but not so high that it causes sensory adaptation or habituation in the target insect close to the source.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to enhance the long-range attraction of this compound lures.

Low or No Trap Capture in Field Trials
Potential Cause Troubleshooting Steps
Incorrect Trap Placement Ensure traps are placed at the appropriate height and location for the target species. Avoid areas with high wind velocity or physical obstructions that could disrupt the pheromone plume.[7]
Lure Age or Improper Storage Pheromone lures have a limited lifespan and should be replaced according to the manufacturer's recommendations.[8] Store lures in a cool, dark place, and handle them with gloves or tweezers to avoid contamination.[8][9]
Sub-optimal Release Rate The release rate of the lure may be too low to attract insects from a distance or too high, causing repellency or habituation. Test lures with a range of release rates.
Competing Pheromone Sources Ensure there are no other sources of the pheromone in the immediate vicinity of the traps, including spent lures.[9]
Environmental Factors Extreme temperatures or high winds can negatively impact lure performance.[7] Consider the timing of your trials to coincide with optimal weather conditions for insect flight.
Incorrect Timing in Insect Life Cycle Pheromone traps are effective for attracting adult insects. Ensure your trapping period aligns with the flight period of the adult stage of the target insect.[7]
Inconsistent Results in Wind Tunnel Bioassays
Potential Cause Troubleshooting Steps
Improper Acclimatization of Insects Allow insects to acclimate to the wind tunnel conditions (temperature, light, humidity) for a sufficient period before starting the experiment.
Airflow Disruption Ensure a laminar airflow within the flight arena. Use a smoke generator to visualize the airflow and the pheromone plume.
Visual Cue Issues The lack of appropriate visual cues on the floor and walls of the wind tunnel can disorient flying insects.
Odor Contamination Thoroughly clean the wind tunnel between experiments to remove any residual odors. Use a clean air source.
Insect Health and Vigor Use healthy, sexually mature insects of the correct age for your experiments.
Low or No Response in Electroantennography (EAG)
Potential Cause Troubleshooting Steps
Poor Antennal Preparation Ensure the antenna is healthy and properly mounted on the electrodes with good electrical contact. The saline solution should be fresh and correctly formulated.[10]
Electrode Issues Use clean, properly chlorided silver wire electrodes or freshly pulled glass capillary electrodes. Metal electrodes are not recommended due to noise.[11]
Low Volatility of Stimulus Gently warm the stimulus delivery system to increase the volatilization of the compound. Be careful not to degrade the pheromone.[10]
Solvent Interference Use a high-purity, low-odor solvent. Always run a solvent-only control to ensure it does not elicit a response.[10]
Electrical Noise Use a Faraday cage to shield the preparation from external electrical interference. Ground all equipment properly.[11]

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol outlines the general steps for measuring the antennal response of an insect to this compound and potential synergists.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Create a dilution series of the stock solution (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴ mg/mL).

  • Prepare solutions of potential synergistic compounds at the same concentrations.

  • Prepare a solvent-only control.

2. Antennal Preparation:

  • Immobilize an adult male moth (e.g., by chilling).

  • Excise one antenna at the base using fine scissors under a dissecting microscope.

  • Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., insect Ringer's solution). The basal end of the antenna should be connected to the reference electrode and the distal end to the recording electrode.

3. EAG Recording:

  • Place the mounted antenna in a continuous stream of humidified, charcoal-filtered air.

  • Deliver a puff of the solvent control over the antenna to establish a baseline.

  • Present the pheromone and synergist solutions in ascending order of concentration, with a sufficient recovery time between stimuli (e.g., 30-60 seconds).

  • Record the negative voltage deflection (in millivolts) for each stimulus.

4. Data Analysis:

  • Measure the amplitude of the EAG response for each stimulus.

  • Subtract the response to the solvent control from the responses to the chemical stimuli.

  • Compare the responses to this compound alone with the responses to the mixtures with potential synergists.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare Stimulus Solutions D Present Stimulus A->D B Prepare Antennal Mount C Deliver Air Stream B->C C->D E Record EAG Signal D->E F Measure Response Amplitude E->F G Data Interpretation F->G

EAG Experimental Workflow

Wind Tunnel Bioassay Protocol

This protocol describes how to evaluate the flight behavior of male moths in response to different this compound lure formulations.

1. Wind Tunnel Setup:

  • Use a wind tunnel with a flight section of at least 1.5 meters in length.

  • Maintain a constant airflow (e.g., 0.3-0.5 m/s), temperature, and humidity that are optimal for the target species.

  • Provide visual cues on the floor and walls of the tunnel to aid insect orientation.[12]

2. Lure Preparation and Placement:

  • Prepare lures with different formulations or release rates of this compound.

  • Place a single lure at the upwind end of the flight tunnel.

3. Insect Release and Observation:

  • Release individual male moths at the downwind end of the tunnel.

  • Observe and record the following behaviors for a set period (e.g., 5 minutes):

    • Activation: Time to first flight.

    • Upwind Flight: Whether the moth flies upwind towards the lure.

    • Source Contact: Whether the moth makes contact with the lure.

    • Flight Pattern: Record the flight path (e.g., zig-zagging, casting).

4. Data Analysis:

  • Calculate the percentage of moths exhibiting each behavior for each lure formulation.

  • Compare the behavioral responses to different formulations to determine which elicits the strongest and most directed upwind flight.

Wind_Tunnel_Workflow A Setup Wind Tunnel (Airflow, Temp, Humidity) B Place Lure at Upwind End A->B E Observe and Record Behavior (Activation, Upwind Flight, Source Contact) B->E C Acclimatize Insects D Release Insect at Downwind End C->D D->E F Analyze Behavioral Data E->F

Wind Tunnel Bioassay Workflow

Field Trial Protocol for Long-Range Attraction

This protocol provides a framework for assessing the effective attraction range of different this compound lure formulations in a field setting.

1. Experimental Design:

  • Select a suitable field site with a low background population of the target insect.

  • Use a randomized complete block design with several replicates for each lure formulation to be tested.

  • Establish release points at increasing distances from a central trap (e.g., 10m, 25m, 50m, 100m).

2. Insect Marking and Release:

  • Rear and mark a known number of laboratory-reared male moths with a fluorescent powder.

  • Release a set number of marked moths from each release point.

3. Trapping and Data Collection:

  • Place a trap baited with one of the lure formulations at the center of the release points.

  • Check the traps daily for a set period and count the number of marked moths recaptured.

  • Record environmental data such as temperature, wind speed, and wind direction.

4. Data Analysis:

  • Calculate the percentage of recaptured moths from each release distance for each lure formulation.

  • Analyze the data to determine if there are significant differences in the number of moths captured from longer distances between the different formulations.

  • This data can be used to estimate the effective attraction radius of each lure.

Field_Trial_Logic A Select Field Site B Design Experiment (Randomized Block) A->B C Prepare & Deploy Lures/Traps B->C D Mark & Release Insects (at varying distances) C->D E Recapture & Count Marked Insects D->E F Analyze Recapture Data vs. Distance E->F G Determine Effective Attraction Range F->G

References

Validation & Comparative

Comparative Analysis of 5,7-Dodecadien-1-ol Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the four geometric isomers of 5,7-dodecadien-1-ol, a known insect sex pheromone. The data presented is primarily focused on the pine moth, Dendrolimus spectabilis, a significant defoliator of pine trees in Eastern Asia. This analysis incorporates electrophysiological and behavioral data to elucidate the structure-activity relationship of these isomers.

Data Presentation

The biological activity of the this compound isomers has been evaluated using two primary methods: electroantennography (EAG) to measure the olfactory sensory response of male moths, and field trapping experiments to assess the behavioral response in a natural environment.

Electroantennogram (EAG) Response

EAG recordings quantify the depolarization of olfactory receptor neurons on the male moth's antenna in response to an odorant stimulus. The following table summarizes the EAG responses of male Dendrolimus spectabilis to the four geometric isomers of this compound.

IsomerConfigurationEAG Response (mV)[1]Relative EAG Activity (%)
I (5Z, 7Z)4.1100
II (5Z, 7E)3.687.8
III (5E, 7Z)2.561.0
IV (5E, 7E)2.868.3

Note: The EAG response is presented in millivolts (mV). The relative EAG activity is calculated with the most active isomer, (5Z, 7Z)-5,7-dodecadien-1-ol, set to 100%.

Field Trapping Efficacy

Field trapping experiments provide a direct measure of the attractiveness of the isomers to male moths in their natural habitat. The following table summarizes the results of field tests conducted using sticky traps baited with each of the four synthetic isomers.

IsomerConfigurationTotal Male Moths Trapped[1]
I (5Z, 7Z)0
II (5Z, 7E)35
III (5E, 7Z)1
IV (5E, 7E)0

These results clearly indicate that the (5Z, 7E)-isomer is the primary component of the sex pheromone of the pine moth, Dendrolimus spectabilis, as it was the only isomer to attract a significant number of male moths.[1]

Experimental Protocols

Electroantennography (EAG)

The EAG technique measures the overall electrical response of the insect antenna to a volatile compound.

Insect Preparation:

  • Adult male moths (2-3 days post-emergence) are used for recordings.

  • The moth is immobilized, and one antenna is carefully excised at its base.

  • The excised antenna is mounted between two electrodes using a conductive gel. The basal end is connected to the reference electrode, and the distal tip is connected to the recording electrode.

Stimulus Delivery:

  • Serial dilutions of the synthetic this compound isomers are prepared in a suitable solvent (e.g., paraffin oil or hexane).

  • A small piece of filter paper is loaded with a known amount of the diluted pheromone and placed inside a Pasteur pipette.

  • A continuous stream of purified and humidified air is passed over the mounted antenna.

  • A puff of air is delivered through the stimulus pipette, introducing the pheromone vapor into the main airstream and over the antenna.

Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

  • The amplitude of the negative deflection in the baseline voltage upon stimulus presentation is measured as the EAG response in millivolts (mV).

  • Responses to different isomers and concentrations are compared to a solvent control.

Field Trapping

Field trapping experiments are designed to assess the attractiveness of pheromone baits to target insects under natural conditions.

Trap and Lure Preparation:

  • Sticky traps are commonly used for monitoring moth populations.

  • A rubber septum or another suitable dispenser is impregnated with a specific amount (e.g., 1 mg) of a single synthetic this compound isomer.

  • The baited lure is placed in the center of the trap.

Experimental Design:

  • Traps baited with different isomers and a control (unbaited or solvent-baited) are deployed in the field, typically in a randomized block design to account for spatial variability.

  • Traps are placed at a standardized height and distance from each other to avoid interference.

  • The number of captured male moths in each trap is recorded at regular intervals.

Data Analysis:

  • The mean number of moths captured per trap for each isomer is calculated.

  • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the attractiveness of the different isomers.

Mandatory Visualization

Experimental Workflow for Biological Activity Assessment

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_bioassays Biological Activity Assessment cluster_analysis Data Analysis & Interpretation synthesis Stereoselective Synthesis purification Purification & Characterization synthesis->purification eag Electroantennography (EAG) purification->eag field_trapping Field Trapping purification->field_trapping eag_data EAG Response (mV) eag->eag_data trap_data Trap Catch Data field_trapping->trap_data comparison Comparative Analysis eag_data->comparison trap_data->comparison

Caption: Workflow for assessing the biological activity of this compound isomers.

Generalized Pheromone Signaling Pathway in Moths

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron cluster_intracellular Intracellular Space pheromone Pheromone Isomer pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding receptor_complex Olfactory Receptor (OR) + Orco Co-receptor pbp->receptor_complex Delivery g_protein G-protein receptor_complex->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation ip3 IP3 plc->ip3 Production ca_channel Ca2+ Channel ip3->ca_channel Opening ca_influx Ca2+ Influx ca_channel->ca_influx depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: A generalized model of a G-protein coupled pheromone signal transduction pathway in moths.

References

Validation of Synthetic 5,7-Dodecadien-1-ol Against Natural Pheromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 18, 2025

This guide provides a comparative analysis of synthetic 5,7-dodecadien-1-ol and its naturally occurring counterpart, a key component of the sex pheromone in several moth species, notably within the Dendrolimus genus, such as the pine caterpillar, Dendrolimus punctatus. The objective is to present experimental data and protocols that validate the efficacy of the synthetic compound for research and pest management applications.

The validation of synthetic pheromones is a critical step to ensure they are biologically active and can effectively mimic the natural chemical signals. This process typically involves a combination of chemical analysis, electrophysiological assays, and behavioral studies.

Data Presentation: Performance of Synthetic this compound

The biological activity of synthetic pheromones is confirmed when they elicit electrophysiological and behavioral responses comparable to the natural pheromone. For many Dendrolimus species, the (5Z,7E) isomer of this compound has been identified as the primary active component. The validation process involves demonstrating that the synthetic version of this specific isomer is active.

Table 1: Electroantennogram (EAG) Screening of Synthetic Isomers

This table summarizes the electrophysiological responses of male Dendrolimus punctatus antennae to various synthetic isomers of this compound. The (5Z,7E) isomer elicited the strongest response, indicating it is the active component of the natural pheromone.

Isomer of this compoundAntennal Response (EAG)
(5Z,7E)Strongest Response
(5E,7Z)Weak Response
(5Z,7Z)Weak Response
(5E,7E)Weak Response

Data based on findings from the identification process of Dendrolimus punctatus pheromone, which involved testing synthetic isomers.[1][2]

Table 2: Field Trapping Efficacy of a Synthetic Lure Containing (5Z,7E)-5,7-Dodecadien-1-ol for the Siberian Moth (Dendrolimus superans)

This table presents data from a field evaluation of a synthetic pheromone lure. The effectiveness of the lure was monitored over several weeks.

Lure AgeMean Trap CatchLure Effectiveness
Freshly PreparedHighEffective
Stored at -80°CHighAs effective as fresh lures
Aged 2 weeks in open airSignificantly DeclinedReduced effectiveness

These results indicate that while the synthetic lure is effective, its performance diminishes over time under field conditions, suggesting a need for regular replacement for optimal monitoring.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments.

1. Synthesis of (5Z,7E)-5,7-Dodecadien-1-ol

A common method for synthesizing (Z,E)-5,7-dodecadien-1-ol involves the cis reduction of a corresponding enynol precursor using activated zinc.[3]

  • Precursor Synthesis: The synthesis often starts with the palladium-catalyzed alkylation of tetrahydro-2-(5-hexynyloxy)-2H-pyran with (E)-1-iodo-1-hexene to produce (E)-7-dodecen-5-yn-1-ol.

  • Reduction: The enynol is then subjected to a cis reduction. While methods like Lindlar reduction can be used, they may lack selectivity. A more efficient method is the use of activated zinc, such as zinc galvanized with copper and silver (Zn/Cu/Ag), in a solvent like methanol-water. This method can achieve high stereoselectivity (≥98% cis).[3]

  • Purification: The synthesized product is purified using techniques like flash chromatography on silica gel.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a mixture (like a natural pheromone extract) are biologically active.

  • Sample Preparation: The pheromone gland of a virgin female moth is excised and extracted with a solvent such as hexane.

  • GC Separation: The extract is injected into a gas chromatograph, which separates the individual chemical components.

  • Effluent Splitting: The effluent from the GC column is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID) to record the chemical profile, and the other portion is directed over an excised male moth antenna.

  • EAG Recording: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to active compounds are recorded as an electroantennogram (EAG).

  • Analysis: By comparing the timing of the EAG responses with the peaks on the FID chromatogram, the specific compounds that elicit an antennal response can be identified.[1][2][4][5]

3. Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of moths to a pheromone source in a controlled environment that simulates natural conditions.

  • Wind Tunnel Setup: A typical wind tunnel for this purpose is a glass or plexiglass tube with a controlled, laminar airflow (e.g., 0.3 m/s). The tunnel is usually illuminated with low-intensity red light to simulate night conditions.

  • Pheromone Source: The synthetic pheromone is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel. For comparison, a cage with a virgin female moth can be used as the natural source.

  • Moth Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of the male moths is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, and landing on or near the pheromone source. The percentage of moths exhibiting each behavior is calculated.[6][7][8]

Mandatory Visualizations

Diagram 1: Synthesis Workflow for (5Z,7E)-5,7-Dodecadien-1-ol

G cluster_synthesis Synthesis of (5Z,7E)-5,7-Dodecadien-1-ol start Starting Materials ((E)-1-iodo-1-hexene & tetrahydro-2-(5-hexynyloxy)-2H-pyran) coupling Palladium-Catalyzed Alkylation start->coupling enynol (E)-7-dodecen-5-yn-1-ol (Precursor) coupling->enynol reduction Cis Reduction (Activated Zinc) enynol->reduction product Crude (5Z,7E)-5,7-Dodecadien-1-ol reduction->product purification Flash Chromatography product->purification final_product Purified (5Z,7E)-5,7-Dodecadien-1-ol purification->final_product

A simplified workflow for the synthesis of the target pheromone.

Diagram 2: GC-EAD Experimental Workflow

G cluster_gcead GC-EAD Analysis extract Natural Pheromone Extract gc Gas Chromatograph (Separation) extract->gc split Effluent Splitter gc->split fid Flame Ionization Detector (FID) split->fid 50% antenna Male Moth Antenna (Biological Detector) split->antenna 50% fid_data Chromatogram fid->fid_data eag_data Electroantennogram (EAG) antenna->eag_data comparison Data Comparison & Identification of Active Compounds fid_data->comparison eag_data->comparison

Workflow for identifying biologically active pheromone components.

Diagram 3: Pheromone Signaling Pathway in Moths

G cluster_pathway Pheromone Reception and Signaling pheromone Pheromone Molecule (this compound) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in sensillum lymph receptor Olfactory Receptor (OR) on Neuron Dendrite pbp->receptor Transport & Delivery transduction Signal Transduction Cascade (e.g., G-protein, PLCβ) receptor->transduction Activation ion_channel Ion Channel Activation transduction->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Antennal Lobe) action_potential->brain

A generalized pathway for pheromone signal transduction in moths.

References

The Superior Efficacy of Pheromone Blends Featuring 5,7-Dodecadien-1-ol in Attracting Dendrolimus Moths

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that while 5,7-dodecadien-1-ol is a key attractant for several species of Dendrolimus moths, its efficacy is significantly enhanced when used in specific blends with other semiochemicals. This guide provides a detailed comparison of this compound as a standalone attractant versus its performance in various formulations, supported by experimental findings and detailed methodologies for researchers in entomology and pest management.

Introduction

This compound, a primary component of the female sex pheromone of several destructive forest pests in the Dendrolimus genus, such as the pine-tree lappet moth (Dendrolimus pini) and the Siberian moth (Dendrolimus superans), is a critical tool for monitoring and controlling these species. However, extensive field and laboratory studies have demonstrated that the attractive power of this alcohol is not maximized when used in isolation. Synergistic effects are observed when this compound is combined with its corresponding aldehyde, (Z,E)-5,7-dodecadienal, and other compounds, while certain chemicals can inhibit attraction. This guide synthesizes the available data to provide a clear comparison of the efficacy of these different attractant strategies.

Comparative Efficacy of this compound and Blended Attractants

Field trapping experiments have consistently shown that lures baited with a blend of pheromone components are more effective at capturing male Dendrolimus moths than those with a single compound. The precise ratio of these components is crucial and can vary between species.

For the pine-tree lappet moth (D. pini), early trapping studies using lures with either (Z5,E7)-dodecadienal or a mixture of the aldehyde and (Z5,E7)-dodecadien-1-ol resulted in low catch rates, typically less than one male per trap per day[1]. More recent research has identified additional components of the D. pini sex pheromone, leading to the development of more potent lures. A study by Rudzinski et al. (2022) demonstrated that a six-component blend, further enhanced with Scots pine essential oil (SPEO), was significantly more attractive to D. pini males than the standard two-component lure[2][3].

In the case of the Siberian moth (D. superans), a 1:1 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol has been effectively used as a sex attractant for monitoring populations[4]. Field tests in Northeastern China indicated that while (Z,E)-5,7-dodecadienal as a single component attracted male moths, the addition of other identified pheromone components, including (Z,E)-5,7-dodecadien-1-ol, did not significantly increase lure attractiveness in that specific study[5]. However, the blend is widely adopted for monitoring this pest.

The following table summarizes the quantitative data from comparative field studies.

Target SpeciesAttractant CompositionMean Trap Catch (moths/trap)Study Reference
Dendrolimus piniStandard Lure: (Z5,E7)-12:Ald + (Z5,E7)-12:OH7.6 ± 1.5Rudzinski et al., 2022[2]
Dendrolimus piniMD10 Lure: Six pheromone components + SPEO17.3 ± 2.8Rudzinski et al., 2022[2]
Dendrolimus superans(Z,E)-5,7-dodecadienal (100μg)Data not quantified in direct comparisonKong et al., 2007[5]
Dendrolimus superans1:1 blend of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-olWidely used for monitoringKlun et al., 2000[4]

Table 1: Comparative trap catches of Dendrolimus moths using this compound in different lure formulations.

It is also important to note the presence of compounds that can inhibit or disrupt attraction. For D. pini, (Z5)-decen-1-yl acetate was found to have a repelling effect[2][6]. Similarly, for D. superans, (Z,E)-5,7-dodecadienyl acetate, a pheromone component of sympatric Dendrolimus species, was found to be antagonistic[5]. This highlights the importance of pheromone blend purity for species-specific attraction.

Experimental Protocols

The evaluation of attractant efficacy relies on a combination of laboratory and field-based experimental procedures.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's entire antenna to an olfactory stimulus. It provides a rapid screening tool to determine which compounds are detected by the moth's olfactory system.

Methodology:

  • Preparation: A male moth is immobilized, and its head is fixed. One antenna is excised or left attached and positioned between two electrodes.

  • Electrodes: A recording electrode is brought into contact with the distal end of the antenna, and a reference electrode is inserted into the head or thorax.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.

  • Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum on the antenna. This method provides detailed information about the specificity and sensitivity of individual neurons to different compounds.

Methodology:

  • Preparation: The moth is restrained, and one antenna is immobilized.

  • Electrodes: A sharp recording electrode (typically tungsten or a fine-tipped glass capillary filled with electrolyte) is inserted into the base of a single sensillum. A reference electrode is placed elsewhere on the insect's body.

  • Stimulus Delivery: Odorants are delivered in a controlled airstream as in EAG.

  • Recording: The electrical activity of the neuron(s) within the sensillum is recorded, allowing for the measurement of spike frequency in response to the stimulus.

experimental_workflow cluster_lab Laboratory Bioassays cluster_field Field Trials EAG Electroantennography (EAG) SSR Single Sensillum Recording (SSR) EAG->SSR Identifies active compounds for detailed study Olfactometer Olfactometer Assays SSR->Olfactometer Confirms behavioral relevance Trapping Field Trapping Experiments Olfactometer->Trapping Guides formulation for field testing signaling_pathway Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in sensillar lymph OR Odorant Receptor (OR) OBP->OR Transport to receptor Neuron Olfactory Sensory Neuron OR->Neuron Neuron activation Brain Antennal Lobe of Brain Neuron->Brain Signal transmission Behavior Upwind Flight Behavior Brain->Behavior Behavioral response initiation

References

A Comparative Analysis of 5,7-Dodecadien-1-ol Isomer Ratios on Pheromonal Attractiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological attractiveness of different isomers of 5,7-dodecadien-1-ol, a known insect sex pheromone. The data presented is primarily in the context of its pheromonal activity in specific moth species, offering insights into the stereo-specificity of olfactory reception. While the direct application is in pest management, the principles of isomeric differentiation by biological systems are relevant to pharmacology and drug development.

Quantitative Data on Isomer Attractiveness

The biological activity of this compound isomers has been evaluated primarily through electroantennography (EAG) and field trapping experiments. EAG measures the electrical response of an insect's antenna to a volatile compound, providing a measure of sensory detection. Field trapping assesses the behavioral response, i.e., the ability of a compound to attract the target insect.

Electroantennogram (EAG) Response of Male Dendrolimus spectabilis to this compound Isomers

The following table summarizes the EAG responses of male pine moth (Dendrolimus spectabilis) antennae to three synthetic isomers of this compound.

IsomerEAG Amplitude (mV)
(5Z, 7Z)-5,7-dodecadien-1-ol4.1
(5Z, 7E)-5,7-dodecadien-1-ol3.6
(5E, 7E)-5,7-dodecadien-1-olNot specified, but noted as having strong activity

Data sourced from Ando et al., 1982.[1]

Field Trapping of Male Dendrolimus spectabilis with this compound Isomers

Field trials were conducted to determine the attractiveness of the four geometric isomers of this compound to male pine moths.

IsomerTotal Male Moths Trapped
(5Z, 7E)-5,7-dodecadien-1-olAppreciable number (specific number not stated in the text)
(5Z, 7Z)-5,7-dodecadien-1-ol0
(5E, 7Z)-5,7-dodecadien-1-ol0
(5E, 7E)-5,7-dodecadien-1-ol0

Data sourced from Ando et al., 1982.[1]

It is noteworthy that while multiple isomers elicited a strong EAG response, only the (5Z, 7E)-isomer was effective in attracting male moths in the field, highlighting the difference between sensory detection and behavioral response.[1] The natural pheromone of the pine moth was found to be a mixture of the (5Z, 7E)- and (5E, 7E)-isomers in an approximate 5:1 ratio.[1]

Pheromone Composition in Dendrolimus superans sibiricus

In the Siberian moth, Dendrolimus superans sibiricus, a related species, the sex attractant is a 1:1 mixture of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal. This demonstrates that both the isomeric ratio and the presence of other compounds can be critical for optimal biological activity.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical potential changes from the entire antenna in response to an odorant stimulus.

Methodology:

  • Preparation of the Antenna: The head of a male moth is excised. One antenna is cut at the base, and the tip is removed to allow for the insertion of electrodes.

  • Electrode Placement: A glass capillary recording electrode, filled with a saline solution, is fitted over the cut end of the antenna. A similar indifferent electrode is inserted into the base of the antenna or the head capsule.

  • Odorant Delivery: A defined volume of the air containing the test isomer at a specific concentration is puffed onto the antenna.

  • Signal Amplification and Recording: The potential difference between the recording and indifferent electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.

Field Trapping

Objective: To assess the behavioral response of male moths to synthetic pheromone isomers in a natural environment.

Methodology:

  • Trap Preparation: Sticky traps are baited with a dispenser (e.g., a rubber septum) impregnated with a specific amount of a synthetic this compound isomer or a blend of isomers.

  • Trap Deployment: The traps are placed in a suitable habitat for the target moth species, such as a pine stand. Traps are typically set in a grid or line with sufficient distance between them to avoid interference.

  • Monitoring: The traps are checked at regular intervals, and the number of captured male moths of the target species is recorded for each bait type.

  • Data Analysis: The capture rates for the different isomers or isomer blends are compared to determine their relative attractiveness.

Visualizations

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis Stereoselective Synthesis of this compound Isomers purification Purification & Purity Analysis (GC, NMR) synthesis->purification eag Electroantennography (EAG) - Sensory Detection - purification->eag field_trapping Field Trapping - Behavioral Response - purification->field_trapping data_table Quantitative Data Tabulation (EAG Amplitude, Moth Captures) eag->data_table field_trapping->data_table comparison Comparison of Isomer Attractiveness data_table->comparison

Caption: Experimental workflow for comparing the attractiveness of this compound isomers.

olfactory_signaling_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite pheromone Pheromone Isomer (this compound) obp Odorant Binding Protein (OBP) pheromone->obp Binding pheromone_obp Pheromone-OBP Complex obp->pheromone_obp or_complex Olfactory Receptor Complex (OR + Orco) pheromone_obp->or_complex Activation ion_channel Ion Channel Opening or_complex->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

References

Behavioral Responses to 5,7-Dodecadien-1-ol: A Comparative Analysis of Target vs. Non-Target Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dodecadien-1-ol is a key semiochemical, acting as a potent sex pheromone for several species of moths, primarily within the genus Dendrolimus, commonly known as pine moths. The species-specific nature of pheromones is a cornerstone of chemical ecology, ensuring reproductive isolation between closely related species. This guide provides a comparative analysis of the behavioral and physiological responses of target Dendrolimus species versus non-target species to this compound, supported by available experimental data. The specificity of this pheromone is critical for its application in pest management strategies, such as monitoring and mating disruption, minimizing the impact on non-target organisms.

Behavioral Responses of Target Species

The primary target species for this compound are moths of the genus Dendrolimus. The (5Z,7E) isomer of this compound is a crucial component of the female-produced sex pheromone for several economically important pest species.

Key Target Species and their Pheromone Blends:

  • Dendrolimus pini (Pine-tree Lappet Moth): The sex pheromone of this species includes (5Z,7E)-5,7-dodecadien-1-ol and its corresponding aldehyde, (5Z,7E)-5,7-dodecadienal.

  • Dendrolimus spectabilis (Pine Moth): The female sex pheromone is composed of (5Z,7E)-5,7-dodecadien-1-ol and its acetate and propionate derivatives.

  • Dendrolimus tabulaeformis (Chinese Pine Caterpillar Moth): This species utilizes a blend of (5Z,7E)-5,7-dodecadien-1-ol, its acetate, and its propionate. Research has shown that the precise ratio of these components is essential for optimal male attraction.[1]

  • Dendrolimus kikuchii (Pine Caterpillar Moth): (5Z,7E)-5,7-dodecadien-1-ol is a known component of the female sex pheromone.[2]

  • Dendrolimus superans sibiricus (Siberian Moth): This species is attracted to a mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienal.

The behavioral response of male moths from these target species to the correct pheromone blend is a sequence of innate behaviors, including taking flight, oriented upwind flight towards the pheromone source, and culminating in mating attempts.

Comparative Data on Behavioral and Electrophysiological Responses

The following table summarizes the known responses of target species. A corresponding table for non-target species cannot be populated with specific quantitative data due to the aforementioned limitations in the available research.

Table 1: Behavioral and Electrophysiological Responses of Target Dendrolimus Species to (5Z,7E)-5,7-Dodecadien-1-ol and its Derivatives

SpeciesCompound(s)Experimental MethodObserved Response
Dendrolimus spectabilis(5Z,7E)-5,7-dodecadien-1-olElectroantennography (EAG)Strong antennal response in males.[3]
Dendrolimus tabulaeformisBlend of (5Z,7E)-5,7-dodecadien-1-ol, -yl acetate, and -yl propionateWind Tunnel BioassayOptimal blend ratio is crucial for upwind flight and source contact.[1]
Dendrolimus pini(Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-olField TrappingA 60:40 mixture of the aldehyde and alcohol improved male capture over the aldehyde alone.
Dendrolimus superans sibiricus1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienalField TrappingEffective in attracting male moths.[4][5]

Non-Target Species Responses:

Field trapping studies for Dendrolimus pini suggest that traps baited with its pheromone may also capture non-target species from the genus Malacosoma (tent caterpillars). However, specific quantitative data on the attraction efficiency for these non-target species compared to D. pini is not provided in the available literature. The principle of pheromone specificity suggests that the attraction of non-target species is likely to be significantly lower than that of the target species. This is because the olfactory receptors of non-target species are not as finely tuned to the specific molecular structure and blend ratio of the Dendrolimus pheromone.

Experimental Protocols

Electroantennography (EAG):

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is carefully excised from a male moth. The tip and base of the antenna are then placed into electrodes containing a saline solution to ensure electrical contact.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound (e.g., this compound) is injected into the main air stream.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.

Wind Tunnel Bioassay:

Wind tunnels are used to observe the flight behavior of insects in response to a controlled plume of an odorant.

  • Experimental Setup: A wind tunnel is set up with a controlled airflow and light source. At the upwind end, a dispenser releasing the pheromone is placed.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moths are recorded. Key observed behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of moths exhibiting each behavior is quantified.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Olfactory Sensory Neuron cluster_1 Signal Transduction Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Neuron_Membrane Neuron Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Simplified signaling pathway of pheromone reception in an insect olfactory sensory neuron.

Experimental_Workflow cluster_0 Compound Testing cluster_1 Experimental Assays cluster_2 Data Analysis & Comparison Pheromone This compound EAG Electroantennography (EAG) Pheromone->EAG Wind_Tunnel Wind Tunnel Bioassay Pheromone->Wind_Tunnel Field_Trapping Field Trapping Pheromone->Field_Trapping Target_Species Target Species (Dendrolimus spp.) Target_Species->EAG Target_Species->Wind_Tunnel Target_Species->Field_Trapping NonTarget_Species Non-Target Species NonTarget_Species->EAG NonTarget_Species->Wind_Tunnel NonTarget_Species->Field_Trapping EAG_Data EAG Response (mV) EAG->EAG_Data Behavioral_Data Behavioral Response (% Attraction) Wind_Tunnel->Behavioral_Data Trap_Catch_Data Trap Catch (moths/trap) Field_Trapping->Trap_Catch_Data Comparison Comparative Analysis EAG_Data->Comparison Behavioral_Data->Comparison Trap_Catch_Data->Comparison

Caption: Workflow for comparing the responses of target and non-target species to a pheromone.

Conclusion

This compound is a highly specific sex pheromone for several species of Dendrolimus moths, playing a crucial role in their reproductive behavior. While the behavioral and electrophysiological responses of these target species are well-documented, there is a significant lack of published, quantitative data directly comparing these responses with those of non-target species. The available information strongly suggests a high degree of specificity, which is fundamental to the use of this pheromone in environmentally friendly pest management programs. However, further research involving comparative EAG and behavioral assays with a broader range of non-target insects would be invaluable to fully quantify the ecological selectivity of this compound and to further refine its application in integrated pest management.

References

Comparative Analysis of Gas Chromatographic Retention Indices for 5,7-Dodecadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the gas chromatographic behavior of key 5,7-dodecadien-1-ol isomers. This document provides a comparative summary of their Kovats retention indices on different stationary phases, detailed experimental protocols, and a visual representation of the analytical workflow.

The geometric isomers of this compound are significant semiochemicals, particularly in the study of insect pheromones, such as those of the Dendrolimus species (pine caterpillar moths).[1][2] Accurate identification and differentiation of these isomers are crucial for research in chemical ecology and the development of pest management strategies. Gas chromatography (GC) coupled with the Kovats retention index (RI) system is a fundamental technique for this purpose. This guide presents a compilation of experimentally determined Kovats retention indices for the (E,E), (E,Z), (Z,E), and (Z,Z) isomers of this compound on polar and non-polar stationary phases, enabling researchers to distinguish between these closely related compounds.

Comparative Retention Index Data

The following table summarizes the Kovats retention indices for the geometric isomers of this compound on commonly used polar and non-polar capillary GC columns. The data is compiled from various sources, including the NIST Mass Spectrometry Data Center and The Pherobase.[1][3][4]

IsomerStationary PhaseColumn TypeKovats Retention Index (RI)Reference
(5E,7E)-5,7-Dodecadien-1-olStandard Non-PolarNon-Polar1465[3]
Semi-Standard Non-PolarNon-Polar1537[3]
Standard PolarPolar2185, 2197[3]
(5E,7Z)-5,7-Dodecadien-1-ol DB-5 Non-Polar 1514 [1]
DB-Wax Polar 2168 [1]
(5Z,7E)-5,7-Dodecadien-1-olSemi-Standard Non-PolarNon-Polar1511[4]
Standard PolarPolar2148, 2161[4]
(5Z,7Z)-5,7-Dodecadien-1-olNot Available-Not Available

Experimental Protocols

The retention indices presented in this guide were determined using established gas chromatographic methods. The following protocol is a generalized representation based on the methodologies described in the primary literature for the analysis of Dendrolimus moth pheromones.[1][2]

1. Gas Chromatography (GC) System:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Columns:

    • Non-Polar: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Polar: DB-Wax (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 min.

    • Ramp: 5-10°C/min to 220-240°C.

    • Final hold: 10-20 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or as per MS transfer line requirements.

3. Sample Preparation and Injection:

  • The this compound isomers are typically dissolved in a suitable solvent such as hexane.

  • A standard mixture of n-alkanes (e.g., C8-C22) is co-injected with the sample or run separately under the same chromatographic conditions for the calculation of Kovats retention indices.

  • Injection volume: 1 µL.

4. Kovats Retention Index Calculation: The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting before the analyte.

  • t_R(n+1) is the retention time of the n-alkane eluting after the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

Experimental Workflow

The following diagram illustrates the typical workflow for the determination of gas chromatographic retention indices of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing Sample This compound Isomers Mix Sample Mixture Sample->Mix Solvent Hexane Solvent->Mix Alkane n-Alkane Standard Alkane->Mix Injector GC Injection Mix->Injector Column Capillary Column (Polar/Non-Polar) Injector->Column Detector FID/MS Detection Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram RT Retention Time Measurement Chromatogram->RT Calc Kovats RI Calculation RT->Calc Result Retention Index Data Calc->Result

Caption: Experimental workflow for determining Kovats retention indices.

References

A Comparative Guide to the Mass Spectral Fragmentation of 5,7-Dodecadien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of these geometric isomers by mass spectrometry is challenging due to the high similarity of their fragmentation patterns under standard electron ionization (EI) conditions. The subtle differences in the spatial arrangement of the double bonds do not typically lead to unique, high-intensity fragment ions that would allow for unambiguous identification of a single isomer without chromatographic separation and authentic standards.

Predicted Mass Spectral Fragmentation Data

The following table summarizes the expected key fragment ions for 5,7-dodecadien-1-ol isomers based on general fragmentation rules for unsaturated alcohols. The relative abundances are predicted and may vary based on the specific isomer and analytical conditions.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative AbundanceNotes
182[C₁₂H₂₂O]⁺•Molecular Ion (M⁺•)Low to very lowThe molecular ion is often weak or absent in the mass spectra of long-chain alcohols[1][2][3].
164[C₁₂H₂₀]⁺•M⁺• - H₂OModerateLoss of water (dehydration) is a common fragmentation pathway for alcohols[1][4].
123[C₉H₁₅]⁺Cleavage γ to the hydroxyl groupVariableAllylic cleavage is favored.
109[C₈H₁₃]⁺Cleavage δ to the hydroxyl groupVariableCleavage at the carbon adjacent to the conjugated system.
95[C₇H₁₁]⁺Cleavage within the conjugated systemModerate to HighFragmentation of the diene system can lead to stable carbocations.
81[C₆H₉]⁺Cleavage within the conjugated systemHighA common fragment for compounds with a cyclohexene or related structure formed upon ionization.
67[C₅H₇]⁺Cleavage within the conjugated systemHighA characteristic ion for many unsaturated hydrocarbons.
55[C₄H₇]⁺Cleavage of the alkyl chainHighA common fragment in the mass spectra of long-chain hydrocarbons.
41[C₃H₅]⁺Allyl cationHighA very stable and common fragment.
31[CH₂OH]⁺α-cleavageLow to ModerateCharacteristic for primary alcohols, though can be less prominent in long-chain alcohols[2].

Note: The mass spectra of all four isomers are expected to be very similar. Differentiation would likely rely on minor differences in the relative intensities of certain fragment ions, which would require highly controlled experimental conditions and comparison with authenticated standards for each isomer.

Experimental Protocols

A typical experimental setup for the analysis of this compound isomers would involve Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • The isomers are typically synthesized and purified to a high degree.

  • Samples are dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For enhanced analysis of the double bond positions, derivatization can be performed. A common method for conjugated dienes is the Diels-Alder reaction with a dienophile like 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) to form stable adducts with distinct fragmentation patterns[5].

2. Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of these isomers.

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the isomers. An example program would be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) is the most common method for this type of analysis[6].

  • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation[6].

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

  • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 30 to 300 amu.

  • Data Analysis: The resulting mass spectra are recorded for each chromatographically separated peak. The fragmentation patterns are then analyzed and compared to spectral libraries or known standards.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Isomers This compound Isomers Dissolution Dissolution in Volatile Solvent Isomers->Dissolution Derivatization Optional: Derivatization (e.g., MTAD) Dissolution->Derivatization GC_Injection GC Injection Dissolution->GC_Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (e.g., Quadrupole) Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Library_Comparison Library Comparison & Pattern Analysis Mass_Spectrum->Library_Comparison

GC-MS workflow for the analysis of this compound isomers.

References

The Discerning Nose: A Comparative Guide to the Structure-Activity Relationship of 5,7-Dodecadien-1-ol and its Derivatives as Lepidopteran Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a semiochemical and its biological activity is paramount. This guide provides a comparative analysis of 5,7-dodecadien-1-ol and its derivatives, key sex pheromone components for several economically significant moth species of the Dendrolimus genus, commonly known as pine caterpillars. By examining the impact of isomeric and functional group modifications on pheromonal activity, this document serves as a resource for the rational design of more effective and specific pest management tools.

The following sections detail the biological activity of various isomers and derivatives of this compound, supported by experimental data from electroantennography (EAG), single sensillum recording (SSR), and field trapping studies. Detailed protocols for these key experimental techniques are also provided, alongside visualizations of the pheromone reception signaling pathway and experimental workflows.

Comparative Analysis of Pheromonal Activity

The biological efficacy of this compound and its derivatives is highly dependent on the stereochemistry of the double bonds and the nature of the terminal functional group. Different species of Dendrolimus have evolved to recognize specific blends of these compounds, allowing for reproductive isolation. The following tables summarize the known pheromone components and their activity in various Dendrolimus species.

Table 1: Pheromone Composition and Activity of this compound Derivatives in Dendrolimus Species

CompoundSpeciesRole in Pheromone BlendSupporting Evidence
(5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH)Dendrolimus spectabilisMajor ComponentIdentification from female glands, EAG, Field Trapping[1][2]
Dendrolimus superansMajor ComponentIdentification from female glands, Field Trapping[1]
Dendrolimus tabulaeformisMajor ComponentGC-EAD, Wind Tunnel, Field Trapping[3][4]
Dendrolimus kikuchiiMajor ComponentGC-EAD, Field Trapping[5][6]
(5Z,7E)-5,7-dodecadienal (Z5,E7-12:Ald)Dendrolimus piniMajor ComponentIdentification from female glands, Field Trapping[1][7]
Dendrolimus superansMajor ComponentField Trapping[1]
(5Z,7E)-5,7-dodecadienyl acetate (Z5,E7-12:OAc)Dendrolimus punctatusMajor ComponentIdentification from female glands, EAG[2]
Dendrolimus spectabilisMinor ComponentEAG, Field Trapping[2]
Dendrolimus tabulaeformisMajor ComponentGC-EAD, Wind Tunnel, Field Trapping[3][4]
Dendrolimus kikuchiiMajor ComponentGC-EAD, Field Trapping[5][6]
(5Z,7E)-5,7-dodecadienyl propionate (Z5,E7-12:OPr)Dendrolimus punctatusMinor ComponentIdentification from female glands[2]
Dendrolimus spectabilisMinor ComponentField Trapping[2]
Dendrolimus tabulaeformisMinor ComponentGC-EAD, Wind Tunnel, Field Trapping[3][4]
(5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH)Dendrolimus houiMajor ComponentGC-MS, EAG, Field Trapping[1]
(5E,7Z)-5,7-dodecadienyl acetate (E5,Z7-12:OAc)Dendrolimus houiMajor ComponentGC-MS, EAG, Field Trapping[1]
(5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald)Dendrolimus houiMinor ComponentGC-MS, EAG, Field Trapping[1]

Table 2: Comparative Field Trapping Data for Selected Dendrolimus Species

Lure CompositionTarget SpeciesMean Trap Catch (males/trap/day)LocationReference
1:1 mixture of (Z,E)-5,7-dodecadienol and (Z,E)-5,7-dodecadienalDendrolimus superansNot specified, but effectiveRussia[5][8]
(Z,E)-5,7-dodecadien-1-ol aloneDendrolimus spectabilisLower than the three-component blendChina[2]
1:1:1 mixture of Z5,E7-12:OH, Z5,E7-12:OAc, and Z5,E7-12:OPrDendrolimus spectabilis~3 times higher than Z5,E7-12:OH aloneChina[2]
100:20:25 blend of Z5,E7-12:OAc, Z5,E7-12:OH, and Z5-12:OAcDendrolimus kikuchiiMost attractive blend testedChina[6]
100:100:4.5 blend of Z5,E7-12:OAc, Z5,E7-12:OH, and Z5,E7-12:OPrDendrolimus tabulaeformisOptimal attractive blendChina[3][4]
Blends of (Z5,E7)-dodecadienal and (Z5,E7)-dodecadien-1-ol with other componentsDendrolimus piniSignificantly higher than two-component lures-[7]

Signaling Pathways and Experimental Workflows

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to receptors on olfactory sensory neurons. This interaction triggers a signal transduction cascade that ultimately leads to a behavioral response.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Ion Channel Opening Brain Antennal Lobe (Brain) Neuron->Brain Action Potentials Behavior Behavioral Response (e.g., Mating) Brain->Behavior Signal Processing

Pheromone reception and signaling cascade in insects.

The following diagram illustrates a typical workflow for identifying and characterizing insect pheromones, a process that integrates chemical analysis with electrophysiological and behavioral assays.

Experimental_Workflow cluster_0 Pheromone Identification cluster_1 Activity Confirmation cluster_2 Behavioral Validation Pheromone_Gland_Extraction Pheromone Gland Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Gland_Extraction->GC_MS Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation Synthesis Chemical Synthesis of Putative Components Structure_Elucidation->Synthesis EAG Electroantennography (EAG) Synthesis->EAG SSR Single Sensillum Recording (SSR) Synthesis->SSR Wind_Tunnel Wind Tunnel Assays EAG->Wind_Tunnel SSR->Wind_Tunnel Field_Trapping Field Trapping Experiments Wind_Tunnel->Field_Trapping Competitive_Binding_Assay cluster_0 Initial State cluster_1 Competition PBP_Probe PBP + Fluorescent Probe (High Fluorescence) PBP_Ligand PBP + Ligand (Low Fluorescence) PBP_Probe->PBP_Ligand Displacement Free_Probe Free Fluorescent Probe PBP_Probe->Free_Probe Release Ligand Test Ligand (e.g., Pheromone Derivative) Ligand->PBP_Ligand Binding

References

Safety Operating Guide

Navigating the Disposal of 5,7-Dodecadien-1-ol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 5,7-Dodecadien-1-ol, ensuring compliance with general laboratory safety standards.

Immediate Safety and Disposal Overview

As a specialty chemical, this compound requires careful handling throughout its lifecycle, including disposal. While specific regulations may vary by institution and region, the following procedures are based on established best practices for hazardous chemical waste management.

Core Disposal Procedures

The disposal of this compound should be managed through a certified hazardous waste disposal program. It is imperative not to dispose of this chemical down the drain or in regular trash.[1][2]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Treat all unused or contaminated this compound as hazardous waste.[1][3]

  • Segregate Incompatibles: Store waste this compound separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions or the release of flammable or toxic gases.[4][5]

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][6] The original container, if in good condition, is an ideal choice.[5]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the name of the principal investigator or laboratory contact.[2][3] Do not use abbreviations or chemical formulas.[3]

Step 3: Safe Storage

  • Designated Storage Area: Store the sealed waste container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[5][6]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[1][5][7]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][6]

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for waste collection requests.

Disposal of Contaminated Materials

  • Solid Waste: Personal protective equipment (PPE), such as gloves and lab coats, and other solid materials contaminated with this compound should be collected in a clearly labeled, sealed bag or container and disposed of as hazardous solid waste.

  • Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly labeled with the chemical contaminant.[8]

  • Empty Containers: To be disposed of as non-hazardous waste, an empty container that held this compound must be triple-rinsed with a suitable solvent.[3][9] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][3]

Experimental Protocols

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. General quantitative limits for hazardous waste accumulation in a Satellite Accumulation Area are provided by regulatory bodies and institutional policies.

ParameterGuideline
Maximum Liquid Hazardous Waste in SAAUp to 55 gallons (check institutional limits)[6]
Maximum Solid Hazardous Waste in SAACheck institutional limits
Storage Time Limit in SAATypically up to 90 or 180 days (check institutional limits)[7][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Identify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date & Contact Info C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Keep Container Securely Closed E->G H Container Full or Disposal Needed E->H I Contact EHS for Waste Pickup H->I J Professional Disposal by Certified Vendor I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5,7-Dodecadien-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5,7-Dodecadien-1-ol, a long-chain unsaturated alcohol. The following procedures are based on best practices and data from structurally similar compounds, ensuring a high degree of safety in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification and Use Notes
Eye and Face Protection Chemical safety goggles or a full-face shield.Must be worn at all times in the handling area to protect against splashes. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. For prolonged contact, consider double-gloving.
Body Protection Laboratory coat or chemical-resistant apron.A lab coat should be worn as a minimum. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area. A respirator is not typically required under normal, well-ventilated conditions.If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved organic vapor respirator should be used.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Structurally Similar Compounds prep_ppe Assemble and Inspect All Required PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation and Clear Workspace prep_ppe->prep_area handling_don Don All Required PPE prep_area->handling_don handling_weigh Carefully Weigh/Measure Compound handling_don->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware and Surfaces handling_transfer->cleanup_decon cleanup_disposal Dispose of Waste in Designated Chemical Waste Container cleanup_decon->cleanup_disposal cleanup_doff Doff PPE in Correct Order cleanup_disposal->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1. Safe handling workflow for this compound.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[1]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

  • After inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

Spill and Leak Procedures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Do not let the chemical enter drains.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated PPE should be disposed of as chemical waste. Do not reuse contaminated clothing.

This guidance is intended to supplement, not replace, established laboratory safety protocols and professional judgment. Always consult with your institution's environmental health and safety department for specific disposal and handling requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.